Hypusine dihydrochloride
Description
Properties
CAS No. |
82310-93-8 |
|---|---|
Molecular Formula |
C10H25Cl2N3O3 |
Molecular Weight |
306.23 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[(2R)-4-amino-2-hydroxybutyl]amino]hexanoic acid;dihydrochloride |
InChI |
InChI=1S/C10H23N3O3.2ClH/c11-5-4-8(14)7-13-6-2-1-3-9(12)10(15)16;;/h8-9,13-14H,1-7,11-12H2,(H,15,16);2*1H/t8-,9+;;/m1../s1 |
InChI Key |
UTSZZUVUESAPQD-BPRGXCPLSA-N |
Isomeric SMILES |
C(CCNC[C@@H](CCN)O)C[C@@H](C(=O)O)N.Cl.Cl |
Canonical SMILES |
C(CCNCC(CCN)O)CC(C(=O)O)N.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hypusine dihydrochloride; (+)-Hypusine dihydrochloride; Hypusine HCl; |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Function of Hypusine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypusine is a unique and essential amino acid derivative critical for the activity of eukaryotic translation initiation factor 5A (eIF5A). This post-translational modification is indispensable for cell proliferation, differentiation, and survival. The formation of hypusine is a two-step enzymatic process catalyzed by deoxyhypusine (B1670255) synthase (DHPS) and deoxyhypusine hydroxylase (DOHH). The functional form of eIF5A, containing hypusine, plays a crucial role in mRNA translation, particularly in resolving ribosomal stalling at polyproline motifs. Dysregulation of the hypusination pathway is implicated in various pathological conditions, including cancer and neurodevelopmental disorders, making it a compelling target for therapeutic intervention. This guide provides an in-depth overview of the biological function of hypusine, the enzymatic pathway of its synthesis, its role in cellular signaling, and its implications for drug development. Hypusine dihydrochloride (B599025) is the stable salt form of hypusine commonly utilized in experimental setting to investigate its biological roles.
The Hypusine Biosynthesis Pathway
Hypusine is not synthesized as a free amino acid; instead, it is exclusively formed through a highly specific post-translational modification of a single lysine (B10760008) residue (Lys50 in humans) on the eIF5A precursor protein.[1][2] This process, known as hypusination, involves two key enzymatic steps:
-
Deoxyhypusine Synthesis: Deoxyhypusine synthase (DHPS) catalyzes the transfer of the 4-aminobutyl moiety from spermidine (B129725) to the ε-amino group of the specific lysine residue on the eIF5A precursor. This reaction is NAD+-dependent and forms the intermediate deoxyhypusinated eIF5A.[2][3]
-
Hydroxylation: Deoxyhypusine hydroxylase (DOHH), a non-heme iron-containing enzyme, subsequently hydroxylates the deoxyhypusine residue to form the mature, active hypusinated eIF5A.[2][3]
The high specificity of these enzymes for the eIF5A precursor makes this one of the most unique post-translational modifications known.[2]
Core Biological Function: Regulation of mRNA Translation
The primary and most well-characterized function of hypusinated eIF5A is its role in facilitating protein synthesis. While initially named an "initiation factor," subsequent research has demonstrated its critical function in translation elongation .
Hypusinated eIF5A acts as a ribosome-associated factor that alleviates stalling at specific mRNA sequences that are difficult for the ribosome to translate, most notably stretches of consecutive proline residues (polyproline motifs).[4] The long, flexible hypusine side chain is thought to interact with the peptidyl transferase center of the ribosome, stabilizing the tRNA in the P-site and promoting efficient peptide bond formation.
Beyond its role in elongation, hypusinated eIF5A has also been implicated in translation initiation and termination .[4] By ensuring the smooth transit of ribosomes along mRNA, eIF5A contributes to the overall efficiency and fidelity of protein synthesis.
Quantitative Data
Enzyme Kinetics
The kinetic parameters of the enzymes involved in hypusination have been characterized, providing insights into their efficiency and substrate affinity.
| Enzyme | Substrate | Km | Vmax | Organism | Reference |
| Deoxyhypusine Synthase (DHPS) | eIF5A(Lys) | 1.5 µM | Not Reported | Human | [5] |
| Putrescine | 1.12 mM | Not Reported | Human | [5] | |
| Deoxyhypusine Hydroxylase (DOHH) | Human eIF5A(Dhp) | 0.065 µM | Not Reported | Human | [6] |
| Yeast eIF5A(Dhp) | 0.376 µM | Not Reported | Human | [6] | |
| Human eIF5A(Dhp) | 0.022 µM | Not Reported | Yeast | [6] | |
| Yeast eIF5A(Dhp) | 0.054 µM | Not Reported | Yeast | [6] |
Dhp: Deoxyhypusinated
Inhibitor Potency
Several small molecules have been identified as inhibitors of the hypusination pathway, targeting either DHPS or DOHH. Their half-maximal inhibitory concentrations (IC50) are key parameters for their potential therapeutic use.
| Inhibitor | Target | IC50 | Cell Line/Assay | Reference |
| N1-guanyl-1,7-diaminoheptane (GC7) | DHPS | ~10 µM | HUVEC | [7] |
| Ciclopirox (B875) (CPX) | DOHH | Varies | Various Cancer Cells | [8] |
Role in Cellular Signaling and Disease
The critical role of hypusinated eIF5A in translating specific proteins makes it a key node in various signaling pathways, particularly those driving cell proliferation and survival. Its dysregulation is a hallmark of several diseases.
Cancer
Elevated levels of hypusinated eIF5A are observed in numerous cancers, where it supports the translation of key oncoproteins.
-
MYC-Driven Cancers: Hypusinated eIF5A is required for the efficient translation of the MYC oncoprotein, which contains ribosome-stalling motifs. Inhibition of hypusination impairs MYC protein synthesis, leading to reduced proliferation of cancer cells.[4][9] MYC itself can also transcriptionally upregulate components of the hypusination pathway, creating a positive feedback loop that drives tumorigenesis.[10]
-
KRas-PEAK1 Signaling in Pancreatic Cancer: In pancreatic ductal adenocarcinoma (PDAC), oncogenic KRas upregulates eIF5A expression. Hypusinated eIF5A then promotes the translation of the pseudopodium-enriched atypical kinase 1 (PEAK1), a key mediator of PDAC progression. This forms a KRas-eIF5A-PEAK1 signaling axis that drives cancer cell proliferation and resistance to chemotherapy.[1][2][3]
Neurodevelopmental Disorders
The essential nature of the hypusination pathway is underscored by the fact that mutations in the genes encoding eIF5A, DHPS, and DOHH are associated with rare and severe neurodevelopmental disorders. These disorders are characterized by intellectual disability, developmental delay, and microcephaly, highlighting the critical role of proper protein synthesis regulation in brain development.
Experimental Protocols
Western Blot Analysis of eIF5A Hypusination
This protocol allows for the detection and relative quantification of total and hypusinated eIF5A.
1. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[11][12]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
2. SDS-PAGE and Electrotransfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for hypusinated eIF5A (anti-Hyp-eIF5A) or total eIF5A overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vitro Deoxyhypusine Synthase (DHPS) Activity Assay
This assay measures the activity of DHPS by quantifying the incorporation of radiolabeled spermidine into the eIF5A precursor.
1. Reaction Mixture Preparation:
-
Prepare a reaction mixture containing:
-
0.2 M Glycine-NaOH buffer, pH 9.2
-
1 mM DTT
-
1 mM NAD+
-
Recombinant eIF5A precursor protein (e.g., 35 µM)
-
[³H]spermidine (e.g., 37.5 µM)
-
Recombinant DHPS enzyme
-
2. Enzymatic Reaction:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-3 hours).
3. Detection of [³H]deoxyhypusinated eIF5A:
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.
-
Collect the protein precipitate by filtration or centrifugation.
-
Wash the precipitate to remove unincorporated [³H]spermidine.
-
Quantify the radioactivity in the protein precipitate using liquid scintillation counting.
Therapeutic Implications and Future Directions
The exquisite specificity of the hypusination pathway and its critical role in diseases like cancer make it an attractive target for drug development. Inhibitors of DHPS, such as GC7, have shown promise in preclinical models by reducing cancer cell proliferation.[4][7] Similarly, targeting DOHH with iron chelators like ciclopirox has demonstrated anti-tumor activity.[8]
Future research will likely focus on:
-
Developing more potent and specific inhibitors of DHPS and DOHH with favorable pharmacokinetic properties.
-
Elucidating the full spectrum of proteins whose translation is dependent on hypusinated eIF5A (the "hypusinome") in different cellular contexts.
-
Investigating the potential of hypusination pathway inhibitors in combination with other targeted therapies or chemotherapies.
-
Exploring the therapeutic potential of modulating the hypusination pathway in neurodevelopmental disorders.
The study of hypusine and its biological function continues to be a vibrant field of research with significant potential to yield novel therapeutic strategies for a range of human diseases.
References
- 1. A hypusine-eIF5A-PEAK1 switch regulates the pathogenesis of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS Oncoprotein Expression Is Regulated by a Self-Governing eIF5A-PEAK1 Feed-Forward Regulatory Loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Specificity of the deoxyhypusine hydroxylase-eIF5A interaction: Identification of amino acid residues of the enzyme required for binding of its substrate, deoxyhypusine-containing eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of N1-guanyl-1,7-diaminoheptane, an inhibitor of deoxyhypusine synthase, on endothelial cell growth, differentiation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Many Faces of Hypusinated eIF5A: Cell Context-Specific Effects of the Hypusine Circuit and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blockade of EIF5A hypusination limits colorectal cancer growth by inhibiting MYC elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Polyamine–Hypusine Circuit Controls an Oncogenic Translational Program Essential for Malignant Conversion in MYC-Driven Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Eukaryotic Translation Initiation Factor 5A (eIF5A) Hypusination Suppress p53 Translation and Alters the Association of eIF5A to the Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
The Role of Hypusination in Eukaryotic Translation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypusination is a highly specific and essential post-translational modification that is critical for the function of a single protein, eukaryotic translation initiation factor 5A (eIF5A). Initially identified for its role in stimulating the formation of the first peptide bond, eIF5A was classified as an initiation factor. However, a substantial body of recent evidence has redefined its primary function to the stages of translation elongation and termination. Hypusinated eIF5A is now understood to be a crucial ribosome rescue factor, resolving stalls at specific problematic peptide sequences, such as polyproline motifs, thereby ensuring the fidelity and efficiency of the proteome. This modification is catalyzed by two enzymes, deoxyhypusine (B1670255) synthase (DHS) and deoxyhypusine hydroxylase (DOHH), which utilize the polyamine spermidine (B129725) as a substrate. Given its vital role in cell proliferation and survival, the hypusination pathway has emerged as a promising target for therapeutic intervention in diseases characterized by aberrant cell growth, such as cancer. This technical guide provides an in-depth overview of the hypusination pathway, the multifaceted role of eIF5A in translation, quantitative data on its impact, detailed experimental protocols for its study, and its implications for drug development.
Introduction: From Initiation to Elongation and Beyond
Eukaryotic translation initiation factor 5A (eIF5A) is a highly conserved protein found in all eukaryotes and archaea.[1] It holds the unique distinction of being the only protein known to undergo a post-translational modification called hypusination, which involves the conversion of a specific lysine (B10760008) residue (Lys50 in humans) into the unusual amino acid hypusine.[2][3][4] This modification is indispensable for eIF5A's biological activity.[2][5]
eIF5A was first identified based on its ability to stimulate methionyl-puromycin synthesis in vitro, a model assay for the formation of the first peptide bond.[2][6] This led to its classification as a translation initiation factor.[7] While it may play a role in the transition from initiation to elongation, subsequent genetic and biochemical studies have revealed that its major function lies in promoting translation elongation and termination.[6][7][8][9] Depletion or inactivation of eIF5A in yeast leads to an accumulation of polysomes and increased ribosomal transit times, classic indicators of defects in elongation.[6] The current consensus is that hypusinated eIF5A acts as a specialized elongation factor that rescues ribosomes stalled on specific mRNA sequences that are difficult to translate.[10][11][12]
The Molecular Pathway of Hypusination
Hypusination is a two-step enzymatic process that is fundamentally linked to polyamine metabolism, specifically requiring the polyamine spermidine.[13][14][15] The enzymes and the eIF5A substrate are highly conserved across eukaryotes, highlighting the pathway's fundamental importance.[3][4]
-
Deoxyhypusine Synthesis: The first and rate-limiting step is catalyzed by deoxyhypusine synthase (DHS) .[16][17] This enzyme transfers the 4-aminobutyl moiety from spermidine to the ε-amino group of the specific lysine residue on the eIF5A precursor protein.[1][18] This reaction forms the intermediate residue, deoxyhypusine.[14]
-
Hypusine Synthesis: The second step is catalyzed by deoxyhypusine hydroxylase (DOHH) , which hydroxylates the deoxyhypusine intermediate to form the mature hypusine residue, rendering eIF5A functionally active.[1][2][16]
Both DHS and DOHH are highly specific for eIF5A as their substrate.[2][19] The essential nature of this pathway is underscored by the fact that genetic inactivation of either EIF5A or DHPS is lethal in yeast and mice.[3][5]
Core Function of Hypusinated eIF5A in Translation
The primary role of hypusinated eIF5A is to ensure the smooth transit of ribosomes along mRNA, particularly through sequences that are prone to stalling.
Facilitating Translation Elongation
Ribosomes can pause or stall when encountering certain amino acid combinations that are poor substrates for the peptidyl-transferase center (PTC). The most well-characterized of these are sequences encoding consecutive proline residues (polyproline tracts).[10][12] Other stall-prone motifs include combinations of proline, glycine, and charged amino acids.[20]
Hypusinated eIF5A alleviates this stalling.[10][11] Cryo-electron microscopy and structural studies have revealed that eIF5A binds near the ribosomal E (exit) site, positioning its unique hypusine residue adjacent to the P (peptidyl) site tRNA.[10][21][22] This interaction is thought to stabilize the P-site tRNA, correctly orienting its CCA-end within the PTC and promoting efficient peptide bond formation, thus allowing the ribosome to move past the problematic sequence.[10][22]
Aiding Translation Termination
In addition to its role in elongation, eIF5A has been shown to facilitate the termination phase of translation. It enhances the activity of the eukaryotic release factor 1 (eRF1), which recognizes stop codons and mediates the hydrolysis and release of the completed polypeptide chain from the P-site tRNA.[8][9] The hypusine modification is critical for this function.[9]
Quantitative Data on the Impact of Hypusination
The functional significance of eIF5A and its hypusination can be quantified through various cellular and biochemical assays. The following tables summarize key findings from the literature.
| Table 1: Effect of Hypusination on Biochemical Reactions | |
| Parameter | Quantitative Effect |
| Rate of Peptidyl-tRNA Hydrolysis (Termination) | 17-fold stimulation by hypusinated eIF5A.[9] |
| 4-fold stimulation by unmodified eIF5A.[9] |
| Table 2: Cellular Effects of Hypusination Pathway Inhibition | |
| Inhibitor & Target | Cellular Effect & Concentration |
| GC7 (DHS Inhibitor) | Effective inhibition of colorectal cancer (CRC) cell proliferation.[23] |
| A standard concentration of 100 µM was highly effective across multiple CRC cell lines (HT29, HCT116, SW480, LoVo).[23] | |
| DFMO (ODC Inhibitor, reduces spermidine) | Inhibited eIF5A hypusination in a subset of cell lines at concentrations of 300-500 µM.[11] |
Experimental Protocols and Methodologies
Studying the hypusination pathway and its effects on translation requires a combination of techniques to assess the modification state of eIF5A and the global status of protein synthesis.
Assessing eIF5A Hypusination Status
Western Blotting: This is a straightforward method to detect the levels of total and hypusinated eIF5A.
-
Principle: Utilizes a specific antibody that recognizes the hypusine modification. A separate antibody against total eIF5A is used as a loading control.
-
Methodology:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 15-30 µg of total protein lysate on a 12% polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for hypusinated-eIF5A. In a parallel blot, use an antibody for total eIF5A.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mass Spectrometry: This provides a highly sensitive and quantitative method to confirm and measure hypusination.[23]
-
Principle: Identifies the specific mass shift in the eIF5A tryptic peptide containing the modified lysine residue.[24][25]
-
Methodology:
-
Protein Isolation: Isolate total protein or enrich for eIF5A via immunoprecipitation.
-
In-gel or In-solution Digestion: Run the protein sample on an SDS-PAGE gel, excise the band corresponding to eIF5A, and perform in-gel digestion with trypsin. Alternatively, perform in-solution digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS spectra against a protein database, specifying hypusination as a variable modification on lysine (+113.116 Da). Quantify the relative abundance of the hypusinated versus unmodified peptide.
-
Analyzing Translational Activity
Polysome Profiling: This "gold standard" technique provides a snapshot of the overall translational activity in a cell by separating ribosomal subunits, monosomes, and polysomes.[26][27] An increase in the polysome-to-monosome (P/M) ratio can indicate a defect in translation elongation.
-
Detailed Protocol:
-
Cell Treatment: Treat cultured cells with cycloheximide (100 µg/mL) for 5-10 minutes to arrest translation elongation and stabilize polysomes.[28]
-
Harvest and Lysis: Wash cells with ice-cold PBS containing cycloheximide. Lyse cells in a hypotonic lysis buffer containing cycloheximide, protease inhibitors, and RNase inhibitors.
-
Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50% or 15-40%) in ultracentrifuge tubes using a gradient maker.[27][28]
-
Ultracentrifugation: Carefully layer the cell lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm) for 2-3 hours at 4°C.[27]
-
Fractionation and Monitoring: Puncture the bottom of the tube and collect fractions while continuously monitoring the UV absorbance at 254 nm using a flow cell spectrophotometer.[29]
-
Data Analysis: Plot the absorbance against the fraction number to generate a profile showing peaks for the 40S and 60S subunits, the 80S monosome, and the polysomes.[28] Calculate the P/M ratio.
-
Downstream Analysis: RNA can be extracted from the collected fractions and analyzed by qRT-PCR or next-generation sequencing (Polysome-Seq) to determine the translational status of specific mRNAs.[30]
-
Ribosome Profiling (Ribo-Seq): This powerful high-throughput sequencing technique maps the exact positions of ribosomes on mRNA transcripts genome-wide, providing a detailed view of protein synthesis at sub-codon resolution.[31][32]
-
Principle: Ribosomes protect the mRNA fragment they are currently occupying from nuclease digestion. These ~30 nucleotide "footprints" are isolated, sequenced, and mapped back to the transcriptome.[33]
-
Methodology:
-
Cell Lysis and Nuclease Digestion: Lyse cells as in polysome profiling. Treat the lysate with RNase I to digest all mRNA not protected by ribosomes.[33]
-
Ribosome Recovery: Isolate the 80S monosomes (containing the protected mRNA fragments) via sucrose gradient ultracentrifugation or size-exclusion chromatography.[32][33]
-
Footprint Extraction: Extract the RNA from the isolated monosomes.
-
Size Selection: Isolate the ~28-34 nucleotide ribosome-protected fragments (RPFs) using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Library Preparation: Ligate sequencing adapters to the 3' and 5' ends of the RPFs. Perform reverse transcription to generate cDNA, followed by PCR amplification.
-
Sequencing: Sequence the resulting cDNA library using a next-generation sequencing platform.
-
Data Analysis: Map the sequencing reads to the genome/transcriptome to determine ribosome density along each mRNA.
-
Therapeutic Implications and Drug Development
The absolute requirement of hypusinated eIF5A for cell proliferation makes its synthesis pathway an attractive target for drug development, particularly in oncology.[3][4] Increased levels of eIF5A and the hypusination enzymes are correlated with poor prognosis in several cancers.[7]
-
DHS Inhibitors: N1-guanyl-1,7-diaminoheptane (GC7) is a well-characterized competitive inhibitor of DHS.[34][35] It has been shown to effectively block eIF5A hypusination and reduce the growth of cancer cells in vitro and in vivo.[23]
-
DOHH Inhibitors: Iron chelators like ciclopirox (B875) (CPX) and deferiprone (B1670187) (DEF) can inhibit the diiron-containing DOHH enzyme, thereby blocking the final step of hypusination.[8]
-
Polyamine Synthesis Inhibitors: Drugs like difluoromethylornithine (DFMO), which inhibits ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis, can deplete the cellular pool of spermidine required for hypusination.[11]
Targeting this pathway offers a novel strategy to intervene in diseases of aberrant proliferation by crippling a central component of the cell's translation machinery.[17]
Conclusion
The hypusination of eIF5A represents a unique and critical regulatory node in gene expression, linking polyamine metabolism directly to the efficiency and fidelity of protein synthesis. While initially considered an initiation factor, the contemporary view firmly establishes hypusinated eIF5A as a key player in translation elongation and termination, specializing in the rescue of stalled ribosomes. This function is vital for the synthesis of a subset of proteins rich in difficult-to-translate motifs, which are often involved in cell growth, signaling, and proliferation. The development of robust experimental methodologies has been crucial in elucidating this role and has paved the way for targeting the hypusination pathway as a viable therapeutic strategy for cancer and other proliferative disorders. Future research will likely focus on further defining the complete "eIF5A-ome"—the full set of transcripts reliant on its function—and advancing pathway inhibitors into clinical application.
References
- 1. Hypusine - Wikipedia [en.wikipedia.org]
- 2. The hypusine-containing translation factor eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional significance of eIF5A and its hypusine modification in eukaryotes | Semantic Scholar [semanticscholar.org]
- 4. Functional significance of eIF5A and its hypusine modification in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hypusine-containing Protein eIF5A Promotes Translation Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. eIF5A Functions Globally in Translation Elongation and Termination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eIF5A Promotes Translation of Polyproline Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Specificity of the deoxyhypusine hydroxylase-eIF5A interaction: Identification of amino acid residues of the enzyme required for binding of its substrate, deoxyhypusine-containing eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Crystal Structure of Hypusine-Containing Translation Factor eIF5A Bound to a Rotated Eukaryotic Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Proteomics Analysis of Hypusine Formation - Creative Proteomics [creative-proteomics.com]
- 24. Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation [frontiersin.org]
- 26. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 27. academic.oup.com [academic.oup.com]
- 28. bitesizebio.com [bitesizebio.com]
- 29. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. eirnabio.com [eirnabio.com]
- 31. portlandpress.com [portlandpress.com]
- 32. Ribosome Profiling | Ribo-Seq/ART-Seq for ribosome-protected mRNA [illumina.com]
- 33. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 34. researchgate.net [researchgate.net]
- 35. academic.oup.com [academic.oup.com]
The Uniqueness of Hypusine: A Journey from Discovery to Therapeutic Target
An In-depth Technical Guide on the Core Science of a Rare Amino Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypusine, a unique amino acid critical for the function of the eukaryotic translation initiation factor 5A (eIF5A), stands as a testament to the specificity of post-translational modifications. First isolated from bovine brain tissue in 1971 by Shiba and colleagues, its discovery initiated a decades-long investigation that has unveiled a highly conserved and essential cellular pathway. This technical guide delves into the history of hypusine's discovery, the elucidation of its biosynthetic pathway, the key experimental methodologies that have been pivotal in its study, and its emerging role as a therapeutic target. The modification of a single lysine (B10760008) residue on the eIF5A precursor into hypusine is a two-step enzymatic process, catalyzed by deoxyhypusine (B1670255) synthase (DHS) and deoxyhypusine hydroxylase (DOHH), with the polyamine spermidine (B129725) serving as a crucial substrate. The absolute requirement of hypusinated eIF5A for cell proliferation and viability underscores the importance of this singular modification. This guide provides a comprehensive overview of the core science, presenting quantitative data, detailed experimental protocols, and visual representations of the associated pathways and workflows to serve as a valuable resource for researchers in the field.
Discovery and Early History
The story of hypusine began in 1971 when a novel amino acid was isolated from bovine brain extracts.[1][2][3] Named "hypusine" due to its components, hy droxypu trescine and lysine , its structure was determined to be Nε-(4-amino-2-hydroxybutyl)-lysine.[2][4] Initial studies using radioactive lysine in rats suggested that lysine was a precursor to hypusine.[1]
A pivotal breakthrough occurred in 1981 when it was discovered that the aminobutyl moiety of hypusine is derived from the polyamine spermidine and that hypusine is formed via a post-translational modification of a specific cellular protein.[2] This protein was later identified as the eukaryotic translation initiation factor 5A (eIF5A), previously known as eIF-4D.[2] Remarkably, eIF5A is the only protein in eukaryotes known to undergo this modification.[5][6][7] This extraordinary specificity, where two enzymes are dedicated to modifying a single protein, highlights the critical and conserved function of hypusinated eIF5A.[7]
The Hypusine Biosynthetic Pathway
The formation of hypusine is a two-step enzymatic process that occurs on a specific lysine residue (Lys50 in human eIF5A) of the eIF5A precursor protein.[6][7][8]
Step 1: Deoxyhypusine Synthesis
The first and rate-limiting step is catalyzed by deoxyhypusine synthase (DHS) .[9][10][11][12] DHS transfers the 4-aminobutyl moiety from spermidine to the ε-amino group of the specific lysine residue on the eIF5A precursor.[5][6][7] This reaction requires NAD+ as a cofactor and releases 1,3-diaminopropane.[6][13] The product of this reaction is an intermediate amino acid called deoxyhypusine.[7]
Step 2: Hypusine Synthesis
The second step is the hydroxylation of the deoxyhypusine residue to form hypusine. This reaction is catalyzed by deoxyhypusine hydroxylase (DOHH) , a non-heme diiron enzyme that utilizes molecular oxygen.[5][6][7]
The entire pathway, from the precursor eIF5A to the mature, hypusinated form, is essential for the protein's function in translation.[1][6]
Quantitative Data
The study of the hypusine pathway has yielded important quantitative data that characterize the enzymes and their inhibitors.
| Parameter | Enzyme | Substrate/Inhibitor | Value | Organism/System | Reference |
| Km | Deoxyhypusine Synthase (DHS) | Spermidine | 4.5 µM | Rat Testis | [2] |
| Ki | Deoxyhypusine Synthase (DHS) | N1-guanyl-1,7-diaminoheptane (GC7) | 0.01 µM (10 nM) | In vitro | [2][11] |
| IC50 | Deoxyhypusine Synthase (DHS) | 5,6-dihydrothieno[2,3-c]pyridine derivative | 0.0092 µM | In vitro | [12][14] |
Experimental Protocols
The elucidation of the hypusine pathway has been dependent on a variety of key experimental techniques.
Detection and Quantification of Hypusine
4.1.1. Radiolabeling and 2D Gel Electrophoresis
A classic method to detect hypusine formation involves radiolabeling.
-
Principle: Cells are incubated with radioactive spermidine (e.g., [3H]spermidine). Since spermidine is the precursor for the aminobutyl moiety of hypusine, the radiolabel is incorporated into the hypusinated eIF5A.
-
Protocol Outline:
-
Culture cells in a medium containing [3H]spermidine.
-
Harvest and lyse the cells.
-
Separate the cellular proteins by two-dimensional (2D) gel electrophoresis. This technique separates proteins based on their isoelectric point (pI) in the first dimension and their molecular weight in the second dimension.
-
The different charge-to-mass ratios of unmodified, deoxyhypusinated, and hypusinated eIF5A allow for their separation.
-
Detect the radiolabeled eIF5A spot by autoradiography or fluorography.
-
4.1.2. High-Performance Liquid Chromatography (HPLC)
For quantitative analysis, HPLC is a powerful technique.
-
Principle: After protein hydrolysis to release free amino acids, hypusine and deoxyhypusine can be separated and quantified by HPLC.
-
Protocol Outline:
-
Precipitate cellular proteins with perchloric acid.
-
Hydrolyze the protein pellet (e.g., with 6 M HCl at 110°C for 24 hours).
-
Derivatize the amino acids in the hydrolysate (e.g., with dansyl chloride).
-
Separate the derivatized amino acids by reverse-phase HPLC.
-
Quantify the hypusine and deoxyhypusine peaks by comparing them to known standards.
-
Enzyme Activity Assays
4.2.1. Deoxyhypusine Synthase (DHS) Activity Assay
-
Principle: The assay measures the incorporation of radioactivity from [3H]spermidine into the eIF5A precursor protein.
-
Protocol Outline:
-
Prepare a reaction mixture containing purified recombinant eIF5A precursor, [3H]spermidine, NAD+, and the DHS enzyme source (e.g., cell lysate or purified DHS).
-
Incubate the reaction at 37°C.
-
Stop the reaction and precipitate the proteins using trichloroacetic acid (TCA).
-
Wash the protein pellet to remove unincorporated [3H]spermidine.
-
Quantify the radioactivity in the protein pellet by liquid scintillation counting.
-
4.2.2. Deoxyhypusine Hydroxylase (DOHH) Activity Assay
-
Principle: This assay measures the conversion of a radiolabeled deoxyhypusinated eIF5A substrate to the hypusinated form.
-
Protocol Outline:
-
Prepare a radiolabeled deoxyhypusinated eIF5A substrate, for example, by using the DHS assay described above with [3H]spermidine.
-
Set up a reaction mixture containing the radiolabeled substrate and the DOHH enzyme source.
-
Incubate the reaction at 37°C.
-
Stop the reaction and hydrolyze the protein.
-
Separate [3H]deoxyhypusine from [3H]hypusine by ion-exchange chromatography and quantify the radioactivity in each fraction.
-
Functional Assay for eIF5A Activity: Methionyl-Puromycin Synthesis
-
Principle: This in vitro assay models the formation of the first peptide bond and is stimulated by active, hypusinated eIF5A.[1][14]
-
Protocol Outline:
-
Assemble a reaction mixture containing 80S ribosomes, initiator methionyl-tRNA ([35S]Met-tRNA), an AUG codon template, and puromycin.
-
Add purified eIF5A (in its unmodified, deoxyhypusinated, or hypusinated form).
-
Incubate the reaction to allow the formation of methionyl-puromycin.
-
Extract the [35S]methionyl-puromycin and quantify the radioactivity. The amount of product formed is proportional to the activity of eIF5A.
-
Inhibition of the Hypusine Pathway and Therapeutic Potential
The essential role of hypusinated eIF5A in cell proliferation has made the hypusine biosynthetic pathway an attractive target for drug development, particularly in cancer therapy.
N1-guanyl-1,7-diaminoheptane (GC7) is a potent and specific inhibitor of DHS.[2][15][16][17] By competing with spermidine, GC7 blocks the first step of hypusination, leading to an accumulation of the unmodified eIF5A precursor and subsequent inhibition of cell growth.[16][17][18] The synergistic effect of GC7 with other drugs, such as the ornithine decarboxylase inhibitor DFMO, has shown promise in preclinical studies.[16]
The development of novel allosteric inhibitors of DHS is an active area of research, offering new avenues for therapeutic intervention.[9][14][19][20]
Conclusion
From its serendipitous discovery to its current status as a key player in cellular proliferation and a promising therapeutic target, the journey of hypusine has been one of scientific intrigue. The remarkable specificity of its synthesis, confined to a single protein, eIF5A, underscores its fundamental importance in eukaryotic biology. The experimental tools and protocols developed over the years have not only unraveled the intricacies of the hypusine pathway but have also paved the way for the development of targeted therapies. As research continues to uncover the full spectrum of eIF5A's functions and the consequences of its unique modification, the story of hypusine is far from over, promising further insights into fundamental cellular processes and new opportunities for therapeutic innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. Production of active recombinant eIF5A: reconstitution in E.coli of eukaryotic hypusine modification of eIF5A by its coexpression with modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Development of an activity assay for characterizing deoxyhypusine synthase and its diverse reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of Deoxyhypusine Hydroxylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. Hypusine-containing Protein eIF5A Promotes Translation Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mapping surface residues of eIF5A that are important for binding to the ribosome using alanine scanning mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 13. Cellular proliferation and hypusine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The hypusine-containing translation factor eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MUTATIONAL ANALYSES OF HUMAN eIF5A-1: IDENTIFICATION OF AMINO ACID RESIDUES CRITICAL FOR HYPUSINE MODIFICATION AND eIF5A ACTIVITY* - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimisation of the two-dimensional gel electrophoresis protocol using the Taguchi approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Eukaryotic translation initiation factor (eIF) 5A stimulates protein synthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Posttranslational synthesis of hypusine: evolutionary progression and specificity of the hypusine modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Assay of deoxyhypusine hydroxylase activity. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Mechanism of Action of Deoxyhypusine Synthase (DHS)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deoxyhypusine (B1670255) synthase (DHS) is a pivotal enzyme in the post-translational modification pathway of eukaryotic translation initiation factor 5A (eIF5A). As the rate-limiting enzyme in hypusination, DHS presents a compelling target for therapeutic intervention in a range of diseases, including cancer and neurodevelopmental disorders. This guide provides a comprehensive technical overview of the DHS mechanism of action, including its catalytic process, active site architecture, and kinetics. Detailed experimental protocols for assessing DHS activity are provided, alongside a summary of known inhibitors. Furthermore, the critical signaling pathways influenced by DHS and its product, the hypusinated eIF5A, are delineated, offering insights for future drug development strategies.
Introduction to Deoxyhypusine Synthase and the Hypusination Pathway
Deoxyhypusine synthase (EC 2.5.1.46) is a highly conserved enzyme that catalyzes the first and rate-limiting step in the biosynthesis of hypusine, a unique amino acid found almost exclusively in the eukaryotic translation initiation factor 5A (eIF5A)[1][2][3]. This two-step post-translational modification process, known as hypusination, is essential for the biological activity of eIF5A[4][5].
The hypusination pathway begins with DHS transferring the 4-aminobutyl moiety from spermidine (B129725) to a specific lysine (B10760008) residue (Lys50 in humans) on the eIF5A precursor protein, forming a deoxyhypusine intermediate and releasing 1,3-diaminopropane[1][6]. In the second step, deoxyhypusine hydroxylase (DOHH) hydroxylates the deoxyhypusine residue to form the mature hypusine residue[1][6]. The resulting hypusinated eIF5A (eIF5AHyp) is crucial for protein synthesis, specifically in facilitating the elongation of polypeptides, particularly at polyproline motifs, and in translation termination[7]. Given its critical role in cell proliferation and survival, the DHS/eIF5A axis has emerged as a significant area of research, particularly in oncology and neurobiology[6][8].
Enzymatic Mechanism of Deoxyhypusine Synthase
The catalytic mechanism of DHS is a complex, multi-step process that relies on the co-factor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺)[5][6]. The reaction can be dissected into the following key stages:
-
Spermidine Oxidation and Imine Formation: The reaction is initiated by the NAD⁺-dependent oxidation of spermidine. This step involves the cleavage of spermidine and the formation of an enzyme-bound 4-aminobutyl-imine intermediate. Concurrently, NAD⁺ is reduced to NADH[9].
-
Covalent Intermediate Formation: The aminobutyl-imine moiety is transferred to the ε-amino group of a specific lysine residue within the DHS active site (Lys329 in human DHS), forming a covalent enzyme-substrate intermediate[6].
-
Transfer to eIF5A: The eIF5A precursor protein then binds to the DHS tetramer. The 4-aminobutyl-imine is subsequently transferred from the DHS active site lysine to the ε-amino group of the specific lysine residue (Lys50) on eIF5A[9].
-
Reduction and Product Release: Finally, the enzyme-bound NADH reduces the imine intermediate on eIF5A to form the stable deoxyhypusine residue. The modified eIF5A and 1,3-diaminopropane (B46017) are then released from the enzyme, and NAD⁺ is regenerated[6][9].
This intricate mechanism ensures the highly specific modification of eIF5A.
Structural Biology and Active Site
Human DHS is a homotetrameric protein, with each subunit having a molecular weight of approximately 41 kDa. The crystal structure reveals that the four active sites are located at the interfaces between the subunits of the two tightly associated dimers[6].
The active site is a deep tunnel lined with several charged amino acid residues that are critical for substrate binding and catalysis. Key residues in the human DHS active site include:
-
Catalytic Residues: Lys329 and His288 are directly involved in the catalytic process, with Lys329 forming the covalent intermediate with the aminobutyl moiety[10].
-
Spermidine Binding Residues: Asp243, Asp316, Glu323, and Trp327 play crucial roles in anchoring the spermidine substrate within the active site through electrostatic and hydrophobic interactions[10].
The binding of NAD⁺ occurs in a pocket adjacent to the spermidine binding site, positioning it optimally for the initial oxidation step[11].
Quantitative Data
Enzyme Kinetics
The catalytic efficiency of DHS is characterized by its kinetic parameters for its substrates. While comprehensive kinetic data is still being fully elucidated, available studies provide some key values.
| Substrate | Enzyme Source | Km | Vmax / kcat | Reference |
| eIF5A(Lys) | Human | 1.5 µM | - | [12] |
| Putrescine | Human | 1.12 mM | - | [12] |
| Spermidine | - | 4 µM - 7.6 µM | - | [13] |
Note: Further research is needed to establish definitive Vmax and kcat values for all substrates under standardized conditions.
Inhibitors of Deoxyhypusine Synthase
A number of competitive and allosteric inhibitors of DHS have been identified, which serve as valuable research tools and potential therapeutic agents.
| Inhibitor | Type | IC50 | Reference |
| N¹-Guanyl-1,7-diaminoheptane (GC7) | Competitive (Spermidine mimetic) | 6.8 nM - 50 nM | [1][4] |
| 6-bromo-N-(1H-indol-4yl)-1-benzothiophene-2-carboxamide | Allosteric | 62 nM | [4] |
| 5,6-dihydrothieno[2,3-c]pyridine derivative | Allosteric | 9.2 nM | [14][15] |
| AXD455 (Semapimod, CNI-1493) | - | - | [14] |
| 5-(2-methoxyphenoxy)-2-phenylpyrimidin-4-amine derivative | Allosteric | 14 nM | [1] |
| GL-1 | Allosteric | 210 nM | [1] |
Experimental Protocols
In Vitro Deoxyhypusine Synthase Activity Assay (Radiometric)
This protocol is adapted from established methods for measuring the incorporation of radiolabeled spermidine into the eIF5A precursor[16][17][18].
Materials:
-
Recombinant human DHS enzyme
-
Recombinant human eIF5A precursor protein
-
[1,8-³H]spermidine
-
Unlabeled spermidine
-
NAD⁺
-
Assay Buffer: 0.1 M Glycine-NaOH, pH 9.0
-
Bovine Serum Albumin (BSA)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Scintillation fluid
-
Filter paper discs (e.g., Whatman 3MM)
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare the reaction mixture on ice. For a typical 20 µL reaction, combine:
-
Recombinant human DHS (0.01–0.2 µg)
-
Carrier BSA (20 µg)
-
NAD⁺ (100 µM final concentration)
-
[1,8-³H]spermidine (e.g., 3.6 µCi, 0.1 nmol) and unlabeled spermidine to a final concentration of 20 µM.
-
Recombinant eIF5A precursor (3.4 µg, 10 µM final concentration)
-
Assay Buffer to a final volume of 20 µL.
-
-
Incubation: Incubate the reaction mixtures at 37°C for 1-2 hours.
-
Protein Precipitation: Terminate the reaction by spotting the entire reaction mixture onto a filter paper disc. Immediately immerse the filter discs in a beaker of cold 10% TCA.
-
Washing: Wash the filter discs extensively with cold 10% TCA (e.g., 3-4 times for 10-15 minutes each) to remove unreacted [³H]spermidine. A final wash with ethanol (B145695) or acetone (B3395972) can aid in drying.
-
Scintillation Counting: Air-dry the filter discs completely. Place each disc in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity incorporated is proportional to the DHS activity. Express results as pmol of deoxyhypusine formed per unit time per amount of enzyme.
Signaling Pathways and Logical Relationships
The DHS/eIF5A pathway is intricately linked to several cellular signaling cascades that are fundamental to cell proliferation, survival, and metastasis, particularly in the context of cancer.
Spermidine Biosynthesis Pathway
DHS activity is directly dependent on the availability of its substrate, spermidine. The biosynthesis of spermidine is a key metabolic pathway that begins with the amino acid ornithine[16][19].
eIF5A Hypusination and Activation
DHS is the initial and rate-limiting enzyme in the activation of eIF5A, a process essential for its function in translation.
Downstream Signaling of Hypusinated eIF5A in Cancer
Activated eIF5A has been shown to regulate the expression of key proteins involved in cancer progression, including those in the RhoA/ROCK and Sonic Hedgehog (sHH) signaling pathways[10][19][20][21].
Conclusion
Deoxyhypusine synthase represents a critical node in the regulation of cell growth and proliferation through its unique role in the activation of eIF5A. The detailed understanding of its mechanism of action, active site architecture, and involvement in key signaling pathways provides a solid foundation for the rational design of novel inhibitors. The experimental protocols and data presented in this guide are intended to facilitate further research into DHS and its potential as a therapeutic target for a variety of human diseases. Continued investigation into the intricacies of DHS function and regulation will undoubtedly uncover new avenues for therapeutic intervention.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Functional significance of eIF5A and its hypusine modification in eukaryotes | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. Half Way to Hypusine—Structural Basis for Substrate Recognition by Human Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryo-EM structure of human eIF5A-DHS complex reveals the molecular basis of hypusination-associated neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of an activity assay for characterizing deoxyhypusine synthase and its diverse reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eukaryotic Translation Initiation Factor 5A (EIF5A) Regulates Pancreatic Cancer Metastasis by Modulating RhoA and Rho-associated Kinase (ROCK) Protein Expression Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The metabolic role of spermidine in obesity: Evidence from cells to community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New Series of Potent Allosteric Inhibitors of Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. | BioWorld [bioworld.com]
- 16. bloomtechz.com [bloomtechz.com]
- 17. researchgate.net [researchgate.net]
- 18. A new nonradioactive deoxyhypusine synthase assay adaptable to high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Eukaryotic translation initiation factor 5A in the pathogenesis of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. EIF5A eukaryotic translation initiation factor 5A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biochemical Pathway of eIF5A Hypusination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The eukaryotic translation initiation factor 5A (eIF5A) is a highly conserved protein essential for cell proliferation and viability. Its activity is uniquely dependent on a post-translational modification known as hypusination, the formation of the unusual amino acid hypusine [Nε-(4-amino-2-hydroxybutyl)lysine] from a specific lysine (B10760008) residue. This intricate two-step enzymatic process is critical for eIF5A's function in translation elongation, particularly in resolving ribosome stalling at polyproline motifs. Given its central role in cellular growth, the eIF5A hypusination pathway has emerged as a promising target for therapeutic intervention in various diseases, including cancer and viral infections. This technical guide provides a comprehensive overview of the biochemical pathway of eIF5A hypusination, including detailed experimental protocols, quantitative data on enzyme kinetics and inhibition, and visual representations of the key processes.
The Biochemical Pathway of eIF5A Hypusination
The hypusination of eIF5A is a sequential two-step enzymatic reaction catalyzed by deoxyhypusine (B1670255) synthase (DHS) and deoxyhypusine hydroxylase (DOHH).
Step 1: Deoxyhypusine Synthesis
The first and rate-limiting step is catalyzed by deoxyhypusine synthase (DHS). This enzyme transfers the 4-aminobutyl moiety from the polyamine spermidine (B129725) to the ε-amino group of a specific lysine residue (Lys50 in human eIF5A) of the eIF5A precursor protein. This reaction is NAD+-dependent and results in the formation of a deoxyhypusine intermediate and the release of 1,3-diaminopropane[1].
Step 2: Hypusine Formation
The second step is the hydroxylation of the deoxyhypusine residue to form the mature hypusine residue. This reaction is catalyzed by deoxyhypusine hydroxylase (DOHH), a non-heme diiron-containing enzyme that utilizes molecular oxygen.
Quantitative Data
Enzyme Kinetics
The following table summarizes the kinetic parameters for human deoxyhypusine synthase (DHS) and deoxyhypusine hydroxylase (DOHH).
| Enzyme | Substrate | Km (µM) | Vmax (nmol/h) | Reference |
| Human DHS | eIF5A(Lys) | 1.5 | - | [1] |
| Human DHS | Spermidine | 4.0 - 7.6 | - | [2] |
| Human DOHH | Human eIF5A(Dhp) | 0.065 | 0.0237 | [3] |
| Human DOHH | Yeast eIF5A(Dhp) | 0.376 | - | [3] |
| Yeast DOHH | Human eIF5A(Dhp) | 0.022 | - | [3] |
| Yeast DOHH | Yeast eIF5A(Dhp) | 0.054 | - | [3] |
Inhibitor Potency
Several small molecules have been identified as inhibitors of DHS and DOHH. Their half-maximal inhibitory concentrations (IC50) are presented below.
| Enzyme | Inhibitor | IC50 | Conditions | Reference |
| DHS | N1-guanyl-1,7-diaminoheptane (GC7) | 6.8 nM | 5 µM spermidine | [2] |
| N1-guanyl-1,7-diaminoheptane (GC7) | 1.5 µM | 100 µM spermidine | [2] | |
| DOHH | Ciclopirox | 5 µM | HUVECs | [4] |
| Deferiprone | ~100 µM | HUVECs | [4] | |
| Mimosine | ~200 µM | HUVECs | [4] |
Experimental Protocols
Purification of Recombinant Proteins
Successful in vitro studies of the eIF5A hypusination pathway require pure and active recombinant proteins (eIF5A, DHS, and DOHH). A common method involves their expression in E. coli and subsequent purification.
A detailed protocol for the co-expression and purification of human eIF5A, DHS, and DOHH from E. coli can be found in the literature, often utilizing polycistronic expression vectors to produce the fully modified hypusinated eIF5A[3][5]. The general steps include transformation of E. coli with the expression plasmid, induction of protein expression with IPTG, cell lysis, and purification using chromatography techniques such as affinity and ion-exchange chromatography[3].
In Vitro eIF5A Hypusination Assay
This assay measures the enzymatic activity of DHS and DOHH in a cell-free system.
Materials:
-
Recombinant human eIF5A, DHS, and DOHH[6]
-
Spermidine[6]
-
NAD+
-
Assay Buffer (e.g., 50 mM HEPES, pH 8.0)[7]
-
Anti-hypusine antibody[6]
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
96-well plates
Protocol:
-
Deoxyhypusination Step: In a 96-well plate, combine recombinant eIF5A, DHS, spermidine, and NAD+ in the assay buffer. Incubate for 2 hours at 37°C to allow for the formation of deoxyhypusinated eIF5A[6].
-
Hydroxylation Step: Add recombinant DOHH to the reaction mixture and incubate for an additional 1 hour at 37°C[6].
-
Detection:
-
Coat a new 96-well plate with the reaction mixture.
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody specific for hypusinated eIF5A.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and measure the signal using a plate reader.
-
This assay can be adapted to screen for inhibitors of either DHS or DOHH by adding the test compounds at the appropriate step[2][8].
Western Blot Analysis of Hypusinated eIF5A
Western blotting is a standard technique to detect and quantify the levels of hypusinated eIF5A in cell or tissue lysates.
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of each lysate[9].
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for hypusinated eIF5A overnight at 4°C.
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. The band intensity can be quantified using densitometry software.
Mass Spectrometry Analysis of Hypusine
Mass spectrometry (MS) provides a highly sensitive and specific method for the identification and quantification of hypusine.
Protocol:
-
Protein Hydrolysis: The protein sample (either purified eIF5A or total cell lysate) is subjected to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release the amino acids, including hypusine[10].
-
Derivatization: The amino acid mixture is then derivatized to increase its volatility for gas chromatography (GC) or to improve ionization efficiency for liquid chromatography (LC). A common derivatization method involves esterification followed by acylation[10][11][12].
-
GC-MS or LC-MS Analysis: The derivatized sample is injected into a GC-MS or LC-MS system. The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and specific detection of the hypusine derivative[10][11][12].
-
Quantification: Quantification is typically achieved using a stable isotope-labeled internal standard of hypusine[12].
Conclusion
The eIF5A hypusination pathway is a fundamental cellular process with significant implications for health and disease. This technical guide provides a detailed overview of the biochemical reactions, quantitative data on enzyme kinetics and inhibition, and robust experimental protocols for studying this pathway. A thorough understanding of the molecular mechanisms and the availability of reliable experimental methods are crucial for advancing research in this field and for the development of novel therapeutic strategies targeting the eIF5A hypusination pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Production of active recombinant eIF5A: reconstitution in E.coli of eukaryotic hypusine modification of eIF5A by its coexpression with modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eukaryotic translation initiation factor 5A and its posttranslational modifications play an important role in proliferation and potentially in differentiation of the human enteric protozoan parasite Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Development of a reliable, sensitive, and convenient assay for the discovery of new eIF5A hypusination inhibitors | PLOS One [journals.plos.org]
- 8. Development of a reliable, sensitive, and convenient assay for the discovery of new eIF5A hypusination inhibitors | PLOS One [journals.plos.org]
- 9. Frontiers | Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation [frontiersin.org]
- 10. Specific and sensitive GC–MS analysis of hypusine, Nε-(4-amino-2-hydroxybutyl)lysine, a biomarker of hypusinated eukaryotic initiation factor eIF5A, and its application to the bi-ethnic ASOS study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Specific and sensitive GC-MS analysis of hypusine, Nε-(4-amino-2-hydroxybutyl)lysine, a biomarker of hypusinated eukaryotic initiation factor eIF5A, and its application to the bi-ethnic ASOS study - PubMed [pubmed.ncbi.nlm.nih.gov]
Hypusine Dihydrochloride vs. Freebase Hypusine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of hypusine dihydrochloride (B599025) and freebase hypusine for research applications. This document outlines the chemical and physical properties, stability, and solubility of both forms, offering guidance on their use in experimental settings. Detailed protocols for key assays involving hypusine are also provided, along with visual representations of relevant biological pathways and experimental workflows.
Introduction to Hypusine and its Role in Biology
Hypusine is an unusual and essential amino acid found almost exclusively in the eukaryotic translation initiation factor 5A (eIF5A).[1][2][3] Its formation is a unique post-translational modification crucial for the biological activity of eIF5A.[1][3] The hypusinated eIF5A plays a vital role in protein synthesis, particularly in the elongation phase, by facilitating the translation of mRNAs containing difficult-to-translate sequences, such as polyproline tracts.[1] The biosynthesis of hypusine is a two-step enzymatic process catalyzed by deoxyhypusine (B1670255) synthase (DHS) and deoxyhypusine hydroxylase (DOHH).[3][4] Given its critical role in cell proliferation and survival, the hypusination pathway is a significant area of research and a potential target for therapeutic intervention in various diseases, including cancer.[5][6] Free hypusine can be found in tissues and biological fluids, likely as a result of the proteolytic degradation of eIF5A.[1][4] Recent studies have suggested that free hypusine itself may possess biological activity.[7]
Hypusine Dihydrochloride vs. Freebase Hypusine: A Comparative Analysis
In research settings, hypusine is most commonly available and utilized in its dihydrochloride salt form.[8][9][10] The choice between the dihydrochloride salt and the freebase form depends on the specific requirements of the experiment, with solubility and stability being the primary considerations.
Chemical and Physical Properties
A direct comparison of the chemical and physical properties of this compound and freebase hypusine is essential for selecting the appropriate form for a given application.
| Property | This compound | Freebase Hypusine | References |
| Molecular Formula | C₁₀H₂₅Cl₂N₃O₃ | C₁₀H₂₃N₃O₃ | [10] |
| Molecular Weight | 306.23 g/mol | 233.31 g/mol | [2][10] |
| Appearance | White to off-white solid (typical) | Solid (presumed) | General chemical knowledge |
| CAS Number | 82310-93-8 | 34994-11-1 | [2][10] |
Solubility
The solubility of a compound is a critical factor in its handling and use in various experimental protocols. The dihydrochloride salt form of amino acids generally exhibits enhanced aqueous solubility compared to the freebase form.
| Solvent | This compound | Freebase Hypusine | References |
| Water | 15 mg/mL | Data not available | [9] |
| PBS (Phosphate-Buffered Saline) | Expected to be soluble | Data not available | General chemical knowledge |
| DMSO (Dimethyl Sulfoxide) | Expected to be soluble | Data not available | [11] |
| Ethanol | Sparingly soluble to insoluble (typical for salts) | Data not available | General chemical knowledge |
Stability
The stability of a compound in both solid form and in solution is crucial for ensuring the reproducibility and reliability of experimental results. Hydrochloride salts of amino acids are generally more stable than their freebase counterparts.
| Condition | This compound | Freebase Hypusine | References |
| Solid (at -20°C) | Stable for long-term storage | Less stable than the dihydrochloride form (presumed) | General chemical knowledge |
| Aqueous Solution (at 2-8°C) | Stable for at least one month (similar to other amine dihydrochlorides) | Less stable than the dihydrochloride form (presumed) | |
| Aqueous Solution (frozen) | Stable for extended periods | Less stable than the dihydrochloride form (presumed) |
Note: The hypusine-containing protein, eIF5A, has been shown to have a long half-life in cells, remaining undegraded for up to 72 hours after synthesis.[12] While this refers to the protein-bound form, it suggests the inherent stability of the hypusine molecule itself.
Practical Considerations for Researchers
-
Form Selection: For most applications requiring aqueous solutions, such as cell culture and in vitro enzymatic assays, This compound is the recommended form due to its superior solubility and stability.
-
Solution Preparation: To prepare a stock solution of this compound, dissolve the powder in sterile, deionized water.[8] For cell culture applications, this stock solution can be further diluted in the appropriate culture medium.
-
pH Considerations: When preparing solutions, it is important to consider the final pH, as extreme pH values can affect the stability of the compound. The pH of the experimental buffer system should be appropriate for the specific assay being performed.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the study of hypusine and the hypusination pathway.
In Vitro Hypusination Assay
This assay measures the activity of the enzymes involved in the hypusination of eIF5A.
Principle: Recombinant eIF5A is incubated with recombinant DHS and DOHH in the presence of the substrate spermidine. The formation of hypusinated eIF5A is then detected, typically by Western blotting using an antibody that recognizes the hypusinated form of eIF5A.[13][14][15]
Materials:
-
Recombinant human eIF5A
-
Recombinant human Deoxyhypusine Synthase (DHS)
-
Recombinant human Deoxyhypusine Hydroxylase (DOHH)
-
Spermidine
-
NAD⁺
-
Reaction Buffer (e.g., 50 mM HEPES, pH 8.0, 100 mM NaCl, 1 mM DTT, 5 mM MgCl₂)
-
Anti-hypusinated eIF5A antibody
-
Anti-eIF5A antibody (for total eIF5A control)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Deoxyhypusination Step: In a microcentrifuge tube, combine recombinant eIF5A, recombinant DHS, spermidine, and NAD⁺ in the reaction buffer.
-
Incubate the reaction mixture at 37°C for 2 hours to allow for the formation of deoxyhypusinated eIF5A.
-
Hydroxylation Step: Add recombinant DOHH to the reaction mixture.
-
Incubate at 37°C for an additional 1-2 hours to allow for the conversion of deoxyhypusinated eIF5A to hypusinated eIF5A.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-hypusinated eIF5A antibody. An antibody against total eIF5A should be used as a loading control.
-
Detection: Visualize the protein bands using a suitable chemiluminescence detection system. The intensity of the band corresponding to hypusinated eIF5A is indicative of the overall enzymatic activity.
Western Blot Analysis of eIF5A Hypusination in Cell Lysates
This protocol is used to determine the levels of total and hypusinated eIF5A in cells.
Principle: Cellular proteins are extracted and separated by SDS-PAGE. The levels of total and hypusinated eIF5A are then detected using specific antibodies.
Materials:
-
Cultured cells
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Anti-hypusinated eIF5A antibody
-
Anti-eIF5A antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-hypusinated eIF5A or anti-total eIF5A) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system. The band intensities can be quantified using densitometry software and normalized to a loading control.
Quantitative Analysis of Hypusine by GC-MS
This method allows for the sensitive and specific quantification of hypusine in biological samples.[8][16]
Principle: Proteins in the sample are hydrolyzed to release free amino acids, including hypusine. The amino acids are then derivatized to make them volatile for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[8][16]
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Hydrochloric acid (HCl)
-
Internal standard (e.g., deuterated hypusine)
-
Derivatization reagents (e.g., 2 M HCl in methanol (B129727), pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate)[8]
-
GC-MS system
Procedure:
-
Sample Preparation and Hydrolysis:
-
Add a known amount of internal standard to the sample.
-
Hydrolyze the protein in the sample by adding 6 M HCl and heating at 110°C for 24 hours.
-
Dry the hydrolysate under a stream of nitrogen.
-
-
Derivatization:
-
Esterification: Add 2 M HCl in methanol and heat at 80°C for 60 minutes to form the methyl ester.[8]
-
Dry the sample again.
-
Acylation: Add PFPA in ethyl acetate (B1210297) and heat at 65°C for 30 minutes.[8]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the derivatized amino acids on a suitable GC column.
-
Detect and quantify the hypusine derivative using selected ion monitoring (SIM) in the mass spectrometer.
-
-
Quantification: Calculate the concentration of hypusine in the original sample by comparing the peak area of the hypusine derivative to that of the internal standard.
Visualizing Hypusine-Related Pathways and Workflows
The Hypusination Pathway
The post-translational modification of eIF5A to its active, hypusinated form is a two-step enzymatic process.
Caption: The two-step enzymatic pathway of eIF5A hypusination.
Experimental Workflow for Studying Hypusination Inhibitors
A typical workflow for screening and characterizing inhibitors of the hypusination pathway.
Caption: A generalized workflow for the discovery of hypusination inhibitors.
Conclusion
The choice between this compound and freebase hypusine for research purposes is primarily dictated by the practical considerations of solubility and stability. For the majority of in vitro and cell-based assays, the dihydrochloride salt is the superior choice due to its enhanced aqueous solubility and greater stability. This guide provides researchers with the necessary information and protocols to effectively utilize hypusine in their studies of the critical eIF5A hypusination pathway. Further research into the specific properties of freebase hypusine and its potential biological activities will undoubtedly contribute to a more complete understanding of this unique amino acid.
References
- 1. Hypusine, a polyamine-derived amino acid critical for eukaryotic translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypusine - Wikipedia [en.wikipedia.org]
- 3. Posttranslational synthesis of hypusine: evolutionary progression and specificity of the hypusine modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-translational formation of hypusine in eIF5A: implications in human neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.rutgers.edu [chem.rutgers.edu]
- 7. The first evidence of biological activity for free Hypusine, an enigmatic amino acid discovered in the '70s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific and sensitive GC–MS analysis of hypusine, Nε-(4-amino-2-hydroxybutyl)lysine, a biomarker of hypusinated eukaryotic initiation factor eIF5A, and its application to the bi-ethnic ASOS study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (2S)- 酪氨酸 二盐酸盐 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The formation and stability of the hypusine containing protein in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Development of a reliable, sensitive, and convenient assay for the discovery of new eIF5A hypusination inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Physiological Role of the Hypusine Modification: A Core Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The post-translational modification of a specific lysine (B10760008) residue to form the unique amino acid hypusine is a critical and highly conserved process in all eukaryotes and archaea. This modification is exclusively found in the eukaryotic translation initiation factor 5A (eIF5A), rendering it essential for a myriad of cellular functions. This in-depth technical guide provides a comprehensive overview of the physiological role of the hypusine modification, detailing its enzymatic synthesis, its fundamental role in protein translation, and its intricate involvement in cell proliferation, stress responses, and disease pathogenesis. The guide is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways to facilitate a deeper understanding of this vital cellular process and to aid in the exploration of its therapeutic potential.
The Hypusination Pathway: A Two-Step Enzymatic Cascade
The synthesis of hypusine is a highly specific two-step enzymatic process that modifies a single lysine residue (Lys50 in human eIF5A) on the eIF5A precursor protein.[1][2][3] This modification is catalyzed by two key enzymes: deoxyhypusine (B1670255) synthase (DHS) and deoxyhypusine hydroxylase (DOHH).[4][5][6]
-
Deoxyhypusination: The first and rate-limiting step is catalyzed by deoxyhypusine synthase (DHS).[7][8] DHS transfers the 4-aminobutyl moiety from the polyamine spermidine (B129725) to the ε-amino group of the specific lysine residue on the eIF5A precursor.[2][6][9] This reaction requires NAD+ as a cofactor and results in the formation of an intermediate, deoxyhypusine.[6][7]
-
Hydroxylation: The second step is the hydroxylation of the deoxyhypusine residue, catalyzed by deoxyhypusine hydroxylase (DOHH), a non-heme diiron oxygenase.[4][6][10] This reaction converts the deoxyhypusine intermediate into the final mature hypusine residue, thereby activating eIF5A.[1][6]
The enzymes and the eIF5A protein are highly conserved across eukaryotic evolution, underscoring the fundamental importance of this modification.[11][12][13]
Caption: The two-step enzymatic pathway of hypusine modification on eIF5A.
Core Physiological Functions of Hypusinated eIF5A
The hypusine modification is indispensable for the biological activity of eIF5A, which plays a crucial role in several fundamental cellular processes.
Regulation of Protein Translation
While initially named an "initiation factor," compelling evidence now demonstrates that the primary role of hypusinated eIF5A is in translation elongation .[4][14][15]
-
Resolving Ribosome Stalling: Hypusinated eIF5A is critical for alleviating ribosome stalling at specific amino acid motifs that are difficult to translate, most notably polyproline stretches (e.g., PPP, PPG).[15][16][17] By binding to the E-site of the ribosome, the hypusine residue extends into the peptidyl transferase center, facilitating the formation of peptide bonds between consecutive prolines and other problematic sequences.[18][19]
-
Enhancing Translation Elongation Rate: Depletion or inactivation of eIF5A leads to an accumulation of polysomes and increased ribosomal transit times, indicating a general role in promoting the overall rate of translation elongation.[14] In vitro studies have confirmed that hypusine-modified eIF5A, but not its unmodified form, enhances the rate of tripeptide synthesis.[14]
-
Translation Termination: Recent studies also suggest a role for eIF5A in promoting efficient translation termination.[20][21]
References
- 1. The effect of hypusine modification on the intracellular localization of eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Hypusine is essential for eukaryotic cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The hypusine-containing translation factor eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypusination, a Metabolic Posttranslational Modification of eIF5A in Plants during Development and Environmental Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Half Way to Hypusine—Structural Basis for Substrate Recognition by Human Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hypusine: its post-translational formation in eukaryotic initiation factor 5A and its potential role in cellular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Specificity of the deoxyhypusine hydroxylase-eIF5A interaction: Identification of amino acid residues of the enzyme required for binding of its substrate, deoxyhypusine-containing eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional significance of eIF5A and its hypusine modification in eukaryotes | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Posttranslational synthesis of hypusine: evolutionary progression and specificity of the hypusine modification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hypusine-containing Protein eIF5A Promotes Translation Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The hypusine-containing translation factor eIF5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suppression of Ribosomal Pausing by eIF5A Is Necessary to Maintain the Fidelity of Start Codon Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The pleiotropic roles of eIF5A in cellular life and its therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The eukaryotic initiation factor 5A (eIF5A1), the molecule, mechanisms and recent insights into the pathophysiological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure of the hypusinylated eukaryotic translation factor eIF-5A bound to the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Many Faces of Hypusinated eIF5A: Cell Context-Specific Effects of the Hypusine Circuit and Implications for Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hypusine Biosynthesis Pathway: A Core Regulator of Cellular Proliferation and a Target for Therapeutic Intervention
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A) by the addition of a unique amino acid, hypusine, is a critical process for the proliferation and viability of all eukaryotic cells.[1][2] This essential pathway, involving two key enzymes—deoxyhypusine (B1670255) synthase (DHS) and deoxyhypusine hydroxylase (DOHH)—ensures the proper function of eIF5A in protein synthesis, particularly in the translation of mRNAs encoding proteins with polyproline tracts.[3][4] The dysregulation of this pathway has been implicated in a range of diseases, including cancer, neurodevelopmental disorders, and viral infections, making the enzymes of the hypusine biosynthesis pathway attractive targets for therapeutic development.[5][6][7] This technical guide provides a comprehensive overview of the core components of the hypusine biosynthesis pathway, including detailed enzymatic data, experimental protocols, and visual representations of the key processes.
The Core Enzymes: Deoxyhypusine Synthase (DHS) and Deoxyhypusine Hydroxylase (DOHH)
The biosynthesis of hypusine is a two-step enzymatic cascade that modifies a specific lysine (B10760008) residue (Lys50 in humans) on the eIF5A precursor protein.[3][8]
-
Deoxyhypusine Synthase (DHS): The first and rate-limiting step is catalyzed by deoxyhypusine synthase (EC 2.5.1.46).[9][10] DHS transfers the 4-aminobutyl moiety from the polyamine spermidine (B129725) to the ε-amino group of the specific lysine residue on the eIF5A precursor, forming an intermediate amino acid called deoxyhypusine.[1][11] This reaction is NAD+-dependent and results in the release of 1,3-diaminopropane.[3][5] The human DHS is a homotetramer, and its structure has been well-characterized, providing insights into its catalytic mechanism and substrate binding.[5][12]
-
Deoxyhypusine Hydroxylase (DOHH): The second and final step is the hydroxylation of the deoxyhypusine residue to form hypusine. This reaction is catalyzed by deoxyhypusine hydroxylase (EC 1.14.99.29), a non-heme diiron enzyme.[1][13] DOHH utilizes molecular oxygen to add a hydroxyl group to the deoxyhypusine residue, completing the formation of the mature, active eIF5A.[14][15] The structure of human DOHH reveals a unique fold composed of HEAT repeats, which are crucial for its catalytic activity.[16][17]
Quantitative Data on Hypusine Biosynthesis Enzymes
The following tables summarize key quantitative data for the enzymes and substrates involved in the hypusine biosynthesis pathway.
Table 1: Kinetic Parameters of Deoxyhypusine Synthase (DHS)
| Substrate | Organism | Km | Reference(s) |
| eIF5A (precursor) | Human | 1.5 µM | [18] |
| Spermidine | Human | ~10-20 µM | [19] |
| Putrescine (alternative substrate) | Human | 1.12 mM | [9][18] |
Table 2: Substrate and Product Concentrations
| Molecule | Cellular Compartment/Organism | Concentration Range | Reference(s) |
| Spermidine | Mammalian Cells | 0.1 - 1 mM | [19][20] |
| eIF5A | Human Cells | Ubiquitously expressed | [21][22] |
Signaling and Experimental Workflow Diagrams
Visualizing the intricate processes of the hypusine biosynthesis pathway and the experimental approaches to study it is crucial for a deeper understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway and a typical experimental workflow for assessing DOHH activity.
Caption: The two-step enzymatic process of hypusine biosynthesis.
Caption: A typical workflow for measuring DOHH enzymatic activity.
Experimental Protocols
Detailed methodologies are essential for the accurate study of the hypusine biosynthesis pathway. The following sections provide protocols for key experiments.
Protocol 1: In Vitro Deoxyhypusine Synthase (DHS) Activity Assay
This protocol is adapted from methodologies described in the literature and is designed to measure the transfer of the aminobutyl group from spermidine to the eIF5A precursor.[23]
Materials:
-
Purified recombinant eIF5A precursor protein
-
Purified recombinant DHS enzyme
-
[³H]- or [¹⁴C]-labeled spermidine
-
NAD+
-
Dithiothreitol (DTT)
-
Reaction buffer (e.g., 100 mM Glycine-NaOH, pH 9.0)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, DTT, NAD+, and purified recombinant eIF5A precursor.
-
Initiate the reaction by adding the purified recombinant DHS enzyme and radiolabeled spermidine.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the proteins.
-
Collect the protein precipitate by centrifugation.
-
Wash the pellet multiple times with cold TCA to remove unincorporated radiolabeled spermidine.
-
Dissolve the final protein pellet in a suitable solvent (e.g., 0.1 M NaOH).
-
Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the amount of deoxyhypusine formed based on the specific activity of the radiolabeled spermidine and the amount of protein used.
Protocol 2: In Vitro Deoxyhypusine Hydroxylase (DOHH) Activity Assay
This protocol measures the conversion of deoxyhypusinated eIF5A to hypusinated eIF5A and is based on established methods.[2][15]
Materials:
-
Radiolabeled deoxyhypusinated eIF5A substrate (prepared as described in the workflow diagram)
-
DOHH enzyme source (e.g., purified recombinant DOHH or cell/tissue lysate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DTT
-
6 M HCl
-
Ion-exchange chromatography system
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, DTT, and the DOHH enzyme source.
-
Initiate the reaction by adding the radiolabeled deoxyhypusinated eIF5A substrate.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by precipitating the protein with TCA.
-
Hydrolyze the protein pellet by incubation in 6 M HCl at 110°C for 18-24 hours.
-
Dry the hydrolysate to remove the acid.
-
Resuspend the dried hydrolysate in a suitable buffer for ion-exchange chromatography.
-
Separate the radiolabeled deoxyhypusine and hypusine using an ion-exchange column.
-
Collect fractions and measure the radioactivity in each fraction using a scintillation counter.
-
Calculate the DOHH activity based on the percentage of radioactivity converted from the deoxyhypusine peak to the hypusine peak.
Protocol 3: Quantification of Deoxyhypusine and Hypusine by Mass Spectrometry
Mass spectrometry offers a highly sensitive and specific method for the quantification of deoxyhypusine and hypusine in biological samples.[6][24][25]
General Workflow:
-
Protein Hydrolysis: Isolate the protein of interest (e.g., total cellular protein or purified eIF5A) and perform acid hydrolysis (e.g., 6 M HCl at 110°C) to release the amino acids.
-
Derivatization: Derivatize the amino acids in the hydrolysate to improve their volatility and chromatographic properties for gas chromatography-mass spectrometry (GC-MS) or to enhance their ionization efficiency for liquid chromatography-mass spectrometry (LC-MS). Common derivatization agents include pentafluoropropionic anhydride (B1165640) (PFPA) for GC-MS.[6][25]
-
Chromatographic Separation: Separate the derivatized amino acids using either GC or LC.
-
Mass Spectrometric Detection: Detect and quantify the derivatized deoxyhypusine and hypusine using a mass spectrometer. Stable isotope-labeled internal standards for deoxyhypusine and hypusine are crucial for accurate quantification.
-
Data Analysis: Generate standard curves using known amounts of derivatized standards to quantify the absolute amounts of deoxyhypusine and hypusine in the sample.
Conclusion
The hypusine biosynthesis pathway, with its central enzymes DHS and DOHH, represents a fundamental and highly conserved process in eukaryotes, essential for the proper regulation of protein synthesis and cell growth. The detailed understanding of the biochemical properties of these enzymes, coupled with robust experimental protocols for their study, provides a solid foundation for further research into their physiological roles and their potential as therapeutic targets. The methods and data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to unraveling the complexities of this vital cellular pathway and harnessing its potential for the development of novel therapeutic strategies.
References
- 1. Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of Deoxyhypusine Hydroxylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deoxyhypusine synthase - Wikipedia [en.wikipedia.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. Specific and sensitive GC–MS analysis of hypusine, Nε-(4-amino-2-hydroxybutyl)lysine, a biomarker of hypusinated eukaryotic initiation factor eIF5A, and its application to the bi-ethnic ASOS study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The pleiotropic roles of eIF5A in cellular life and its therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular cloning, expression, and structural prediction of deoxyhypusine hydroxylase: A HEAT-repeat-containing metalloenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation [frontiersin.org]
- 15. Assay of deoxyhypusine hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
- 20. Depletion of the Polyamines Spermidine and Spermine by Overexpression of Spermidine/spermine N1-Acetyltransferase1 (SAT1) Leads to Mitochondria-Mediated Apoptosis in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The eukaryotic initiation factor 5A (eIF5A1), the molecule, mechanisms and recent insights into the pathophysiological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. uniprot.org [uniprot.org]
- 23. Development of an activity assay for characterizing deoxyhypusine synthase and its diverse reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protein-protein-interaction Network Organization of the Hypusine Modification System - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Specific and sensitive GC-MS analysis of hypusine, Nε-(4-amino-2-hydroxybutyl)lysine, a biomarker of hypusinated eukaryotic initiation factor eIF5A, and its application to the bi-ethnic ASOS study - PubMed [pubmed.ncbi.nlm.nih.gov]
Regulating the Final Step: A Technical Guide to Deoxyhypusine Hydroxylase (DOHH) Activity
Abstract
Deoxyhypusine (B1670255) hydroxylase (DOHH) is a critical metalloenzyme that catalyzes the final, rate-limiting step in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A). This modification, termed hypusination, involves the conversion of a deoxyhypusine residue to a hypusine residue, a unique amino acid essential for the full activity of eIF5A.[1][2][3] Active, hypusinated eIF5A is integral to fundamental cellular processes, including translation elongation, cell proliferation, differentiation, and stress responses.[1][2] Consequently, the precise regulation of DOHH activity is paramount for cellular homeostasis. Dysregulation of DOHH has been implicated in various pathologies, most notably cancer and neurodevelopmental disorders, making it a compelling target for therapeutic intervention.[1][4] This technical guide provides an in-depth overview of the multilayered regulation of DOHH activity, presents quantitative data on its expression and inhibition, details key experimental protocols for its study, and visualizes the core signaling and experimental workflows.
The Hypusination Pathway: DOHH's Central Role
The maturation of eIF5A is a two-step enzymatic process. First, deoxyhypusine synthase (DHS) transfers an aminobutyl group from the polyamine spermidine (B129725) to a specific lysine (B10760008) residue on the eIF5A precursor protein.[1][5] This reaction forms the intermediate, deoxyhypusinated eIF5A. In the second and final step, DOHH, a non-heme diiron enzyme, utilizes molecular oxygen to hydroxylate this deoxyhypusine residue, creating the mature, active hypusinated eIF5A.[1][2][6] This unique hypusine modification is exclusively found in eIF5A and is indispensable for its function.[4][7][8]
Multi-Level Regulation of DOHH Activity
DOHH activity is intricately controlled at transcriptional, post-transcriptional, and post-translational levels, ensuring that the activation of eIF5A is tightly coupled with cellular demand.
Transcriptional Regulation
The expression of the DOHH gene is modulated by various transcription factors. Analysis of the DOHH gene promoter has identified binding sites for factors such as AhR, AP-2gamma, Arnt, ATF6, and NRF-2, suggesting that DOHH expression is integrated with cellular stress and metabolic signaling pathways.[9]
Post-Transcriptional Regulation by microRNAs
A significant mode of DOHH regulation occurs post-transcriptionally via microRNAs (miRNAs), which are short, non-coding RNA molecules that typically bind to the 3'-untranslated region (3'-UTR) of target mRNAs, leading to their degradation or translational repression.[6]
In the context of prostate cancer, DOHH expression is directly regulated by miR-331-3p and miR-642-5p.[6][10][11] Studies have shown an inverse relationship between the levels of these miRNAs and DOHH mRNA in prostate cancer cell lines and patient tissues.[6][12][13] Overexpression of DOHH mRNA is often observed in prostate cancer cells, which corresponds with an underexpression of miR-331-3p and miR-642-5p.[6][10] Experimental restoration of these miRNAs in cancer cells leads to a reduction in both DOHH mRNA and protein levels, consequently inhibiting cell proliferation.[6][13]
Post-Translational and Allosteric Regulation
The catalytic activity of DOHH is dependent on its structure and the presence of cofactors.
-
Iron Cofactor: DOHH is a diiron enzyme, and this iron center is essential for its catalytic activity.[3][14] The iron must be delivered and incorporated into the enzyme, a process mediated by iron chaperones PCBP1 and PCBP2.[15] Thus, cellular iron availability and the function of these chaperones represent a key post-translational regulatory checkpoint. Loss of iron renders the enzyme completely inactive and can lead to conformational changes.[14]
-
Substrate Specificity: DOHH exhibits a strong binding preference for its substrate, the deoxyhypusine-containing form of eIF5A, over the unmodified precursor or the final hypusinated product.[8] This indicates that the presence of the deoxyhypusine residue itself is a key determinant for enzyme-substrate interaction, preventing futile binding to other eIF5A forms.[8]
-
Allosteric Activation: Recent studies have identified that DOHH can be allosterically activated. The natural small molecule brazilin (B1667509) has been shown to bind to a site distinct from the active center (specifically, the Cys232 residue), inducing a conformational change that significantly increases DOHH catalytic activity.[16] This discovery highlights DOHH as a pharmacologically modulatable target for activation, with potential therapeutic implications in conditions like ischemic stroke.[16][17]
Quantitative Data Summary
The following tables summarize key quantitative data related to DOHH expression in cancer and the potency of its modulators.
Table 1: DOHH Expression in Cancer
| Cancer Type | Cell Lines / Tissues | Key Observation | Reference(s) |
|---|---|---|---|
| Prostate Cancer | LNCaP, C4-2B, DU145, PC3, 22RV1 vs. RWPE-1 (normal) | Significant upregulation of DOHH mRNA in cancer cell lines compared to normal prostate epithelial cells. | [6][13][18] |
| Prostate Cancer | Matched patient tumor vs. normal adjacent tissue | DOHH mRNA is overexpressed in a significant portion of tumors. | [18] |
| Glioblastoma | Short-term vs. long-term survivors | DOHH is overexpressed in short-term survivors, suggesting a role in tumor aggressiveness. |[15][18] |
Table 2: Inhibitors of Deoxyhypusine Hydroxylase (DOHH)
| Inhibitor | Type | Mechanism / Potency | Reference(s) |
|---|---|---|---|
| Spermine | Natural Polyamine | Competitive inhibition with respect to the deoxyhypusine protein substrate (Ki = 0.25 ± 0.02 mM). | [19] |
| Spermidine | Natural Polyamine | Competitive inhibitor, less potent than spermine. | [19] |
| Deoxyhypusine Nonapeptide | Synthetic Peptide | Competitive inhibition (Ki = 0.44 ± 0.02 mM). | [19] |
| Mimosine | Pharmacological Inhibitor | DOHH inhibitor; enhances cytotoxic effects when combined with miRNA-mediated DOHH suppression. | [6][11][13] |
| Ciclopirox | Pharmacological Inhibitor | Small molecule inhibitor of DOHH activity. | [18] |
| Deferiprone | Pharmacological Inhibitor | Small molecule inhibitor of DOHH activity. |[1][18] |
Table 3: Activators of Deoxyhypusine Hydroxylase (DOHH)
| Activator | Type | Mechanism | Reference(s) |
|---|
| Brazilin (BZ) | Natural Small Molecule | Allosteric activator; binds to Cys232 residue, inducing a conformational change that increases catalytic activity. |[16] |
Experimental Protocols & Workflows
Studying DOHH function involves modulating its activity or expression and observing the downstream consequences.
Protocol 1: In Vitro DOHH Enzymatic Activity Assay
This assay measures the direct catalytic activity of DOHH by quantifying the conversion of deoxyhypusinated eIF5A to hypusinated eIF5A.
Objective: To determine the enzymatic activity of DOHH and assess the potency of inhibitors or activators.
Materials:
-
Recombinant human DOHH protein
-
Radiolabeled deoxyhypusinated eIF5A substrate (e.g., eIF5A([³H]Dhp))[8][20]
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, 6 mM DTT[8]
-
Bovine Serum Albumin (BSA)
-
10% Trichloroacetic Acid (TCA), cold
-
6 M Hydrochloric Acid (HCl)
-
Scintillation fluid and counter or Ion Exchange Chromatography system[20][21]
-
Test compounds (inhibitors/activators) dissolved in an appropriate vehicle (e.g., DMSO)
Procedure:
-
Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing Assay Buffer, BSA, and the desired amount of recombinant DOHH enzyme. For inhibitor/activator studies, pre-incubate the enzyme with the test compound for a specified time.
-
Initiate Reaction: Start the reaction by adding the radiolabeled eIF5A([³H]Dhp) substrate (e.g., ~2 pmol). The final reaction volume is typically small (e.g., 20 µL).[8]
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60-120 minutes).[8][20]
-
Terminate Reaction: Stop the reaction by adding carrier BSA followed by cold 10% TCA to precipitate the protein.[8]
-
Protein Hydrolysis: Centrifuge to pellet the protein, wash the pellet, and then hydrolyze the protein pellet in 6 M HCl at 110°C for 18-24 hours.[1][8]
-
Quantification:
-
Method A (Ion Exchange Chromatography): Separate the [³H]hypusine from the remaining [³H]deoxyhypusine in the hydrolysate using an amino acid analyzer or specialized ion-exchange chromatography. Quantify the radioactivity in the collected fractions. This is the most reliable method.[20][21]
-
Method B (Periodate Oxidation): Alternatively, use sodium periodate (B1199274) to cleave the radiolabeled moiety from the hypusine residue, rendering it TCA-soluble. The increase in TCA-soluble radioactivity corresponds to the amount of hypusine formed.[20][21]
-
Protocol 2: Western Blot Analysis of DOHH and Hypusinated eIF5A
This protocol is used to determine the relative protein levels of DOHH and the status of eIF5A hypusination in cell lysates.
Objective: To assess changes in DOHH protein expression and the level of hypusinated eIF5A following experimental manipulation.
Materials:
-
Cultured cells (treated and control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-DOHH, anti-hypusine, anti-eIF5A, and a loading control (e.g., anti-β-tubulin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate and imaging system
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-DOHH or anti-hypusine) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity and normalize to the loading control to determine relative protein expression.
Protocol 3: Quantitative RT-PCR (RT-qPCR) for DOHH mRNA Expression
This protocol measures the relative abundance of DOHH mRNA transcripts.
Objective: To quantify changes in DOHH gene expression in response to experimental conditions (e.g., miRNA transfection, drug treatment).
Materials:
-
Cultured cells (treated and control)
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
Reverse Transcription Kit (for cDNA synthesis)
-
qPCR instrument (e.g., Corbett Rotor-Gene, Applied Biosystems StepOnePlus)
-
SYBR Green or TaqMan-based qPCR Master Mix
-
Validated primer assays for DOHH and one or more housekeeping genes (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Harvest cells and extract total RNA according to the manufacturer's protocol of the chosen kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe a standardized amount of total RNA (e.g., 100-1000 ng) into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction by combining the cDNA template, qPCR master mix, and the specific primer assay for DOHH or a housekeeping gene.
-
Thermocycling: Perform the qPCR on a thermocycler using an appropriate cycling program.
-
Data Analysis: Determine the quantification cycle (Cq) values for both the DOHH and housekeeping genes. Calculate the relative expression of DOHH mRNA using the ΔΔCq method, normalizing to the housekeeping gene(s) and comparing treated samples to the control group.
Conclusion and Future Directions
The regulation of deoxyhypusine hydroxylase is a sophisticated, multi-tiered process crucial for controlling the activity of eIF5A and, by extension, cell fate. From transcriptional control and post-transcriptional silencing by miRNAs to the critical post-translational requirement for iron cofactors and allosteric modulation, each regulatory layer offers a potential point for therapeutic intervention. The established links between DOHH overexpression and diseases like cancer have solidified its status as a high-value drug target. Future research will likely focus on developing more specific and potent small-molecule inhibitors and activators, further elucidating the upstream signaling pathways that govern DOHH expression, and exploring the therapeutic potential of modulating DOHH activity in a wider range of diseases. The detailed protocols and data presented herein provide a foundational guide for researchers aiming to contribute to this exciting and rapidly evolving field.
References
- 1. benchchem.com [benchchem.com]
- 2. Gene - DOHH [maayanlab.cloud]
- 3. uniprot.org [uniprot.org]
- 4. Bi-allelic variants in DOHH, catalyzing the last step of hypusine biosynthesis, are associated with a neurodevelopmental disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Series of Potent Allosteric Inhibitors of Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Expression of Deoxyhypusine Hydroxylase (DOHH), the Enzyme That Catalyzes the Activation of eIF5A, by miR-331-3p and miR-642-5p in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOHH | Abcam [abcam.com]
- 8. Specificity of the deoxyhypusine hydroxylase-eIF5A interaction: Identification of amino acid residues of the enzyme required for binding of its substrate, deoxyhypusine-containing eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
- 10. Regulation of expression of deoxyhypusine hydroxylase (DOHH), the enzyme that catalyzes the activation of eIF5A, by miR-331-3p and miR-642-5p in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. urotoday.com [urotoday.com]
- 12. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. Evidence for conformational changes in the yeast deoxyhypusine hydroxylase Lia1 upon iron displacement from its active site - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DOHH deoxyhypusine hydroxylase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. Deoxyhypusine hydroxylase as a novel pharmacological target for ischemic stroke via inducing a unique post-translational hypusination modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DOHH deoxyhypusine hydroxylase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Inhibition of deoxyhypusine hydroxylase by polyamines and by a deoxyhypusine peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assay of Deoxyhypusine Hydroxylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assay of deoxyhypusine hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interplay of Polyamines, Spermidine, and Hypusine Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines—such as putrescine, spermidine (B129725), and spermine (B22157)—are ubiquitous aliphatic polycations essential for a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2][3][4] Their intracellular concentrations are meticulously regulated through synthesis, catabolism, and transport.[3][4] A critical and highly specific function of the polyamine spermidine is its role as the sole precursor for the synthesis of hypusine, an unusual and essential amino acid.[5][6][7][8] Hypusine is formed exclusively through a post-translational modification of a single cellular protein: eukaryotic translation initiation factor 5A (eIF5A).[7][9][10] This modification is indispensable for the activity of eIF5A, which plays a vital role in translation elongation and termination, particularly at ribosome-pausing sites like polyproline stretches.[5][11] The hypusination pathway, therefore, represents a direct and crucial link between polyamine metabolism and the regulation of protein synthesis, making it a key nexus for cellular growth and survival.[5][6] The enzymes in this pathway, being highly specific, present attractive targets for therapeutic intervention in diseases characterized by aberrant cell proliferation, such as cancer.[1][3][9]
Core Biochemical Pathways
The synthesis of hypusine is a two-step enzymatic process that utilizes spermidine to modify a specific lysine (B10760008) residue on the eIF5A precursor protein. This pathway is intrinsically linked to the broader polyamine metabolic pathway.
Polyamine Biosynthesis
Cellular polyamines are synthesized from amino acid precursors. The process begins with the decarboxylation of ornithine by ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis, to produce putrescine.[12] Spermidine synthase then adds an aminopropyl group, derived from decarboxylated S-adenosylmethionine (dcSAM), to putrescine to form spermidine. Subsequently, spermine synthase can add another aminopropyl group to spermidine to create spermine.[12][13] Spermidine serves as the crucial branch-point metabolite that feeds into the hypusination pathway.[12]
The Hypusination of eIF5A
The conversion of a specific lysine residue (Lys50 in humans) on the eIF5A precursor into hypusine is catalyzed by two highly specific enzymes:[9][11][12]
-
Deoxyhypusine (B1670255) Synthase (DHS): In the first and rate-limiting step, DHS catalyzes the transfer of the 4-aminobutyl moiety from spermidine to the ε-amino group of the specific lysine residue on the eIF5A precursor.[9][10][14] This reaction forms an intermediate, deoxyhypusine, and releases 1,3-diaminopropane.[10][14]
-
Deoxyhypusine Hydroxylase (DOHH): In the second step, DOHH hydroxylates the deoxyhypusine intermediate at the C2 position of the transferred butyl moiety.[9][10][15] This reaction is irreversible and completes the synthesis of the mature hypusine residue, rendering eIF5A functionally active.[6][16]
The extraordinary specificity of this pathway is highlighted by the fact that DHS and DOHH have evolved solely to modify the eIF5A protein, making it one of the most specific post-translational modifications known.[5][7][14]
References
- 1. researchwithnj.com [researchwithnj.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Polyamines in cell growth and cell death: molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyamines | Chaim Kahana's Lab [weizmann.ac.il]
- 5. Hypusine, a polyamine-derived amino acid critical for eukaryotic translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional significance of eIF5A and its hypusine modification in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurekalert.org [eurekalert.org]
- 9. Posttranslational synthesis of hypusine: evolutionary progression and specificity of the hypusine modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypusine - Wikipedia [en.wikipedia.org]
- 11. The hypusine-containing translation factor eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Post-Translational Synthesis of a Polyamine-Derived Amino Acid, Hypusine, in the Eukaryotic Translation Initiation Factor 5A (eIF5A) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. mdpi.com [mdpi.com]
The Role of Hypusine in Cell Cycle Progression and Proliferation: A Technical Guide
Introduction
The post-translational modification of proteins is a fundamental mechanism for regulating cellular processes. Among these modifications, hypusination is a unique and essential process that occurs exclusively on the eukaryotic translation initiation factor 5A (eIF5A).[1][2][3] The resulting modified amino acid, hypusine, is critical for the function of eIF5A, which in turn plays a pivotal role in cell proliferation, differentiation, and stress responses.[1][3][4] This technical guide provides an in-depth overview of the role of hypusine in cell cycle progression and proliferation, detailing the underlying molecular mechanisms, relevant signaling pathways, and key experimental methodologies for its study. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the hypusination pathway.
The Hypusination Pathway
Hypusine is synthesized in a two-step enzymatic process that modifies a specific lysine (B10760008) residue (Lys50 in humans) on the eIF5A precursor protein.[1][5]
-
Deoxyhypusine (B1670255) Synthesis: Deoxyhypusine synthase (DHS) catalyzes the transfer of the 4-aminobutyl moiety from spermidine (B129725) to the ε-amino group of the specific lysine residue on the eIF5A precursor, forming a deoxyhypusine intermediate.[1][4]
-
Hypusine Formation: Deoxyhypusine hydroxylase (DOHH) then hydroxylates the deoxyhypusine residue to form the mature hypusine.[1][4]
This modification is essential for the activity of eIF5A.[1][4]
Caption: The two-step enzymatic pathway of eIF5A hypusination.
Hypusine's Role in Cell Cycle Progression
The progression through the cell cycle is a tightly regulated process, and the hypusination of eIF5A is emerging as a critical checkpoint, particularly at the G1/S transition.[6][7] Inhibition of hypusination leads to cell cycle arrest, preventing cells from entering the S phase and replicating their DNA.[6]
Quantitative Effects of Hypusination Inhibition on Cell Cycle
Inhibition of either DHS or DOHH has been shown to cause a significant accumulation of cells in the G1 phase and a reduction in the S phase population.
| Cell Line | Inhibitor | Target | Concentration | Effect on Cell Cycle | Reference |
| CHO-K1 | GC7 | DHS | 10 µM | 42% decrease in G1, 44% increase in S phase | [8] |
| Human Melanoma (A375, SK-MEL-28) | siRNA | DHS | N/A | G0/G1 arrest | [9] |
| Various (spontaneously proliferating, virally transformed, mitogen-stimulated) | Mimosine | DOHH | Varies | G1/S transition block | [6] |
Note: The study on CHO-K1 cells showed an increase in S-phase, which the authors suggest may be due to interference with the progression through S-phase itself, a finding that highlights the complexity of hypusine's role.[8]
Caption: Hypusinated eIF5A promotes the G1/S transition.
Hypusine and Cell Proliferation
There is strong evidence linking hypusine and eIF5A to eukaryotic cell proliferation.[1] Inactivation of eIF5A genes is lethal in yeast, and inhibitors of hypusine biosynthesis have potent anti-proliferative effects on a wide range of mammalian cells, including numerous cancer cell lines.[1] The rate of hypusine synthesis directly correlates with the rate of cell division.[10]
Quantitative Effects of Hypusination Inhibition on Cancer Cell Proliferation
Targeting the hypusination pathway has shown significant promise in reducing the proliferation of various cancer cells.
| Cell Line | Inhibitor | Target | IC50 / Effect | Reference |
| Pancreatic (FG, PANC1) | GC7 | DHS | Dose-dependent suppression | [11] |
| Pancreatic (FG, PANC1) | Ciclopirox (CPX) | DOHH | Dose-dependent suppression | [11] |
| MYC-driven B-cell Lymphoma | GC7 | DHS | 5-20 µM | [12] |
| MCF7, HT29 | GC7 analogs | DHS | Varies | [13] |
Signaling Pathways Involving Hypusine
Hypusinated eIF5A is involved in the translation of a specific subset of mRNAs, often those containing polyproline motifs. Many of these translated proteins are key regulators of cell proliferation and survival.
The MYC-Hypusine Circuit
The oncoprotein MYC is a potent driver of cell proliferation and is frequently deregulated in cancer. MYC activation leads to an increase in the components of the polyamine-hypusine circuit.[12][14] In turn, hypusinated eIF5A is essential for the translation of proteins required for MYC-driven cell cycle progression and DNA replication.[12][14] This creates a feed-forward loop that sustains malignant proliferation.
Caption: The MYC-hypusine circuit in cancer cell proliferation.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of a cell population in the different phases of the cell cycle based on DNA content.
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the hypusination inhibitor (e.g., GC7) or vehicle control for the desired time period.
-
Harvest and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Analysis: Gate the cell populations to exclude debris and doublets. Analyze the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.
References
- 1. The polyamine-derived amino acid hypusine: its post-translational formation in eIF-5A and its role in cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is hypusine essential for eukaryotic cell proliferation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypusine is essential for eukaryotic cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. The hypusine-containing translation factor eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the G1-S transition of the cell cycle by inhibitors of deoxyhypusine hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deoxyhypusine synthase haploinsufficiency attenuates acute cytokine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of N1-guanyl-1,7-diaminoheptane, an inhibitor of deoxyhypusine synthase, on the growth of tumorigenic cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eIF5A-Independent Role of DHPS in p21CIP1 and Cell Fate Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular proliferation and hypusine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The Polyamine–Hypusine Circuit Controls an Oncogenic Translational Program Essential for Malignant Conversion in MYC-Driven Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
The Indispensable Role of Hypusination in eIF5A Structure and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eukaryotic translation initiation factor 5A (eIF5A) is a highly conserved and essential protein found in all eukaryotes and archaea.[1][2] Despite its name, extensive research has revealed its primary roles are not in the initiation but in the elongation and termination phases of protein synthesis.[1][3][4][5] What makes eIF5A unique is that it is the only protein in the cell to undergo a specific and critical post-translational modification known as hypusination.[3][6][7] This modification, the conversion of a specific lysine (B10760008) residue to hypusine, is absolutely essential for the biological activity of eIF5A.[8][9] Understanding the impact of hypusination on the structure and function of eIF5A is paramount, as this pathway is increasingly implicated in a variety of human diseases, including cancer, viral infections, and neurodevelopmental disorders, making it a compelling target for therapeutic intervention.[3][7][10][11]
The Hypusination Pathway: A Two-Step Enzymatic Cascade
Hypusination is a highly specific, two-step enzymatic process that modifies a conserved lysine residue (Lys50 in humans) on the eIF5A precursor protein.[7][8][12] The process is dependent on the polyamine spermidine (B129725), which serves as the donor for the aminobutyl moiety.[7][13]
-
Deoxyhypusine (B1670255) Synthesis: The first and rate-limiting step is catalyzed by deoxyhypusine synthase (DHS) .[13] DHS transfers the 4-aminobutyl group from spermidine to the ε-amino group of the specific lysine residue on eIF5A, forming a deoxyhypusine intermediate.[10][12][14]
-
Hydroxylation: The second step is catalyzed by deoxyhypusine hydroxylase (DOHH) , which hydroxylates the deoxyhypusine residue to form the mature and active hypusine residue.[10][12][14]
Both DHS and DOHH are highly specific for eIF5A, and the disruption of any component of this pathway—eIF5A, DHS, DOHH, or spermidine synthesis—is detrimental to cell proliferation and organismal development.[1][10][15]
Impact of Hypusination on eIF5A Protein Structure
X-ray crystallography studies have revealed that eIF5A consists of two distinct domains: a conserved N-terminal domain and a C-terminal domain that resembles an oligonucleotide-binding fold.[7][16] The critical hypusination modification occurs on Lys50, which is located in a flexible loop connecting two β-strands within the N-terminal domain.[7]
While the overall fold of eIF5A does not appear to undergo a large-scale conformational change upon hypusination, the modification has a profound localized effect. The addition of the hydroxylated aminobutyl moiety introduces a positive charge and alters the surface topology and electrostatic potential of the N-terminal domain.[7] This modified hypusine side chain is thought to be critical for the protein's interaction with the ribosome, particularly at the peptidyl transferase center.[7] The crystal structure of hypusinated eIF5A bound to the 80S ribosome shows the hypusine residue extending towards the P-site tRNA, where it is positioned to stabilize the CCA-end and facilitate peptide bond formation, especially between consecutive proline residues.[7][17]
Table 1: Quantitative Data on eIF5A Crystal Structures
| PDB ID | Organism | Description | Resolution (Å) | Method |
| 3CPF [18] | Homo sapiens | Crystal structure of human eIF5A1 | 2.50 | X-RAY DIFFRACTION |
| 3ER0 [19] | Saccharomyces cerevisiae | Crystal structure of full-length eIF5A | 3.35 | X-RAY DIFFRACTION |
| 1EIF [6] | Methanococcus jannaschii | Crystal structure of archaeal eIF-5A | 1.90 | X-RAY DIFFRACTION |
| 5DC3 [20] | Saccharomyces cerevisiae | Complex of yeast 80S ribosome with non-modified eIF5A | 3.25 | X-RAY DIFFRACTION |
| [Unnamed] [21] | Saccharomyces cerevisiae | eIF5A bound to the yeast 80S ribosome | 3.25 | X-RAY DIFFRACTION |
Impact of Hypusination on eIF5A Function
Hypusination is not merely a structural embellishment; it is the switch that turns on eIF5A's biological activity. The unmodified protein is largely inactive.[4][5] The primary and most well-characterized function of hypusinated eIF5A is in promoting translation elongation and termination.[5][8]
-
Translation Elongation: Hypusinated eIF5A is crucial for alleviating ribosome stalling that occurs at specific amino acid motifs, most notably sequences of three or more consecutive proline residues (polyproline tracts).[3][8][22] By binding to the E-site of the ribosome, the hypusine-containing domain of eIF5A reaches into the peptidyl transferase center, where it helps to correctly position the P-site tRNA, thereby stimulating the formation of difficult peptide bonds.[7]
-
Translation Termination: In addition to its role in elongation, eIF5A also facilitates the termination of protein synthesis. Depletion of functional eIF5A leads to an accumulation of ribosomes at stop codons and within the 3' UTRs of mRNAs, indicating a global defect in translation termination.[3][5]
-
Global Protein Synthesis: While its effect is most pronounced on specific motifs, studies show that eIF5A functions broadly, and its depletion can reduce global protein synthesis rates.[4][9] In vitro assays demonstrate that the addition of hypusinated eIF5A, but not the unmodified form, stimulates the rate of peptide synthesis.[4][8]
-
Mitochondrial Function: Recent evidence has linked eIF5A hypusination to mitochondrial health. Hypusinated eIF5A promotes the efficient translation of a subset of nuclear-encoded mitochondrial proteins, particularly those involved in the TCA cycle and oxidative phosphorylation (OXPHOS).[23][24] Inhibition of hypusination can impair mitochondrial respiration.[23][25]
Table 2: Quantitative Data on Functional Impact of Hypusination
| Functional Aspect | Observation | Quantitative Effect | Reference |
| Translation Elongation | In vitro tripeptide synthesis | Hypusinated eIF5A restores translational activity in depleted extracts in a dose-dependent manner. | [4] |
| Translation Termination | In vitro peptidyl-tRNA hydrolysis | eIF5A increases the rate of peptidyl-tRNA hydrolysis by over 17-fold. | [5] |
| Global Translation | In vitro protein synthesis in depleted lysates | Addition of purified hypusinated eIF5A results in a ~2-fold stimulation. | [26] |
| Ribosome Stalling | Translation of polyproline motifs (in vitro) | Hypusinated eIF5A is critical for maximal rate enhancement of peptide formation. | [5] |
| p53 Synthesis | UV-induced p53 expression | Inhibition of hypusination significantly reduces p53 expression at the translational level. | [9] |
Experimental Protocols for Studying eIF5A Hypusination
A variety of techniques are employed to investigate the structural and functional consequences of eIF5A hypusination.
Detection and Quantification of Hypusination
-
Mass Spectrometry (MS): This is the gold standard for identifying and quantifying post-translational modifications.
-
Methodology: Proteins from cell or tissue lysates are digested (e.g., with trypsin), and the resulting peptides are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass shift corresponding to the addition of the hypusine moiety on the target peptide is detected and quantified. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the sensitive measurement of total biological hypusine after protein hydrolysis and derivatization.[27][28][29]
-
Data Processing: Raw MS files are searched against protein databases using software like MaxQuant.[24] The relative abundance of the hypusinated versus non-hypusinated eIF5A peptide provides a quantitative measure of the modification status.
-
-
2D Gel Electrophoresis (2D-E) and Western Blot: This method separates proteins based on both isoelectric point (pI) and molecular weight.
-
Methodology: The hypusination of eIF5A results in a change in its isoelectric point.[30][31] Protein extracts are run on a 2D gel, transferred to a membrane, and probed with an anti-eIF5A antibody. The unmodified and hypusinated forms of eIF5A will appear as distinct spots, which can be quantified by densitometry.[30][31]
-
Structural Analysis
-
X-ray Crystallography: This technique provides high-resolution, three-dimensional structural information.
-
Methodology: Recombinant eIF5A (either unmodified or hypusinated) is expressed, purified, and crystallized. The crystals are then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the protein.[6][18][19][21] This has been successfully applied to eIF5A alone and in complex with the ribosome.[21][22]
-
Functional Assays
-
In Vitro Translation Assays: These cell-free systems are used to directly measure the effect of eIF5A on protein synthesis.
-
Methodology: A reaction mix containing ribosomes, tRNAs, amino acids (one of which is radiolabeled), and other necessary translation factors is prepared. Recombinant eIF5A (hypusinated and non-hypusinated forms) is added to extracts depleted of endogenous eIF5A. The incorporation of the radiolabeled amino acid into newly synthesized peptides is then measured over time.[4][8][26] The methionyl-puromycin synthesis assay is a specific model used to measure the formation of the first peptide bond.[4][8]
-
-
Ribosome Profiling: This powerful sequencing-based technique provides a snapshot of all the ribosome positions on mRNA transcripts within a cell at a given moment.
-
Methodology: Cells are treated to stall ribosomes, and the mRNA fragments protected by these ribosomes are isolated and sequenced. By comparing ribosome occupancy profiles between cells with normal and inhibited eIF5A function, specific sites of ribosome stalling (e.g., polyproline motifs) can be identified.[3][10]
-
-
Polysome Profiling: This method separates ribosomal subunits, monosomes, and polysomes (mRNAs with multiple translating ribosomes) by sucrose (B13894) gradient centrifugation.
Therapeutic Targeting of the Hypusination Pathway
The essential role of hypusinated eIF5A in cell proliferation has made it an attractive target for drug development, particularly in oncology.[3][7][9] Cancer cells, with their high demand for protein synthesis, are often more sensitive to the inhibition of this pathway than normal cells.[32] Several small molecule inhibitors have been developed that target the key enzymes DHS and DOHH.
-
DHS Inhibitors: N1-guanyl-1,7-diaminoheptane (GC7) is a well-characterized competitive inhibitor of DHS that acts as a spermidine analog.[3][32][33] It effectively reduces the levels of hypusinated eIF5A in cells and has shown anti-proliferative effects in numerous preclinical cancer models.[9][10][27]
-
DOHH Inhibitors: Iron chelators like Ciclopirox (CPX) and Deferiprone (DEF) can inhibit the non-heme iron center of DOHH, thereby blocking the final step of hypusination.[7][10]
Targeting this pathway has shown therapeutic potential not only in cancer but also in stroke, where inhibiting hypusination can be neuroprotective by preserving mitochondrial function.[25][33]
References
- 1. Role of eIF5A in Mitochondrial Function [mdpi.com]
- 2. EIF5A - Wikipedia [en.wikipedia.org]
- 3. The pleiotropic roles of eIF5A in cellular life and its therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypusine-containing Protein eIF5A Promotes Translation Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eIF5A Functions Globally in Translation Elongation and Termination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. The eukaryotic initiation factor 5A (eIF5A1), the molecule, mechanisms and recent insights into the pathophysiological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The hypusine-containing translation factor eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Eukaryotic Translation Initiation Factor 5A (eIF5A) Hypusination Suppress p53 Translation and Alters the Association of eIF5A to the Ribosomes | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Essential role of eIF5A-1 and deoxyhypusine synthase in mouse embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Specificity of the deoxyhypusine hydroxylase-eIF5A interaction: Identification of amino acid residues of the enzyme required for binding of its substrate, deoxyhypusine-containing eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Crystal structures of eukaryotic translation initiation factor 5A from Methanococcus jannaschii at 1.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crystal structure of archaeal IF5A-DHS complex reveals insights into the hypusination mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rcsb.org [rcsb.org]
- 19. rcsb.org [rcsb.org]
- 20. rcsb.org [rcsb.org]
- 21. Crystal Structure of Hypusine-Containing Translation Factor eIF5A Bound to a Rotated Eukaryotic Ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Crystal Structure of Hypusine-Containing Translation Factor eIF5A Bound to a Rotated Eukaryotic Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 24. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 25. Inhibition of eIF5A hypusination pathway as a new pharmacological target for stroke therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Eukaryotic translation initiation factor (eIF) 5A stimulates protein synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Proteomics Analysis of Hypusine Formation - Creative Proteomics [creative-proteomics.com]
- 28. Specific and sensitive GC–MS analysis of hypusine, Nε-(4-amino-2-hydroxybutyl)lysine, a biomarker of hypusinated eukaryotic initiation factor eIF5A, and its application to the bi-ethnic ASOS study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Specific and sensitive GC-MS analysis of hypusine, Nε-(4-amino-2-hydroxybutyl)lysine, a biomarker of hypusinated eukaryotic initiation factor eIF5A, and its application to the bi-ethnic ASOS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation [frontiersin.org]
- 32. What are eIF5A inhibitors and how do they work? [synapse.patsnap.com]
- 33. Inhibition of eIF5A hypusination pathway as a new pharmacological target for stroke therapy - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Hypusine in Yeast Models: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A) by the addition of a hypusine residue is a unique and essential process in all eukaryotes. This modification, catalyzed by a two-step enzymatic pathway, is critical for cell viability and proliferation. The budding yeast, Saccharomyces cerevisiae, has served as a powerful model organism to dissect the molecular mechanisms of hypusine biosynthesis and its fundamental role in cellular physiology, particularly in protein synthesis. This technical guide provides an in-depth overview of the core foundational research on hypusine in yeast models, detailing the biosynthetic pathway, its functional significance, and the experimental methodologies used to study this critical modification. The information presented herein is intended to be a valuable resource for researchers in basic science and those involved in drug development targeting this essential pathway.
The Hypusine Biosynthesis Pathway in Saccharomyces cerevisiae
The formation of hypusine on eIF5A is a highly specific process involving two key enzymes: deoxyhypusine (B1670255) synthase (DHS) and deoxyhypusine hydroxylase (DOHH). In yeast, these enzymes are encoded by the DYS1 and LIA1 genes, respectively. The substrate for this modification is the eIF5A protein, which is encoded by two paralogous genes in yeast, TIF51A (also known as HYP2) and TIF51B (also known as ANB1). TIF51A is expressed under aerobic conditions and is essential for viability, while TIF51B is expressed under anaerobic conditions.[1]
The biosynthesis of hypusine proceeds as follows:
-
Deoxyhypusine Synthesis: Deoxyhypusine synthase (Dys1) catalyzes the transfer of the aminobutyl moiety from spermidine (B129725) to the ε-amino group of a specific lysine (B10760008) residue (Lys51) on the eIF5A precursor. This reaction forms an intermediate called deoxyhypusine.[2]
-
Hypusine Synthesis: Deoxyhypusine hydroxylase (Lia1) then hydroxylates the deoxyhypusine residue to form the mature hypusine residue.[2]
Genetic studies in yeast have unequivocally demonstrated the essential nature of this pathway. Deletion of DYS1 is lethal, highlighting the critical role of the initial step of hypusination.[2] Interestingly, while deletion of LIA1 is not lethal, it results in slower growth, indicating that deoxyhypusinated eIF5A can partially fulfill the functions of the fully hypusinated protein in yeast.[1]
Functional Role of Hypusine in Translation
The primary and most well-characterized function of hypusinated eIF5A is in the elongation and termination phases of protein synthesis. It is not considered a canonical translation initiation factor but rather a factor that facilitates the synthesis of proteins, particularly those containing difficult-to-translate sequences.
3.1. Alleviating Ribosome Stalling:
Hypusinated eIF5A plays a crucial role in preventing ribosome stalling at specific amino acid sequences, most notably polyproline tracts (e.g., PPP).[3] The rigid structure of polyproline can hinder the peptidyl transferase center of the ribosome, leading to a pause in translation. Hypusinated eIF5A binds to the E-site of the ribosome and helps to correctly position the peptidyl-tRNA in the P-site, thereby facilitating peptide bond formation and allowing the ribosome to proceed.[4] Depletion of eIF5A in yeast leads to the accumulation of ribosomes on mRNAs, indicative of a defect in translation elongation.[5]
3.2. Role in Programmed Ribosomal Frameshifting:
Recent evidence from yeast models has implicated hypusinated eIF5A in programmed ribosomal frameshifting (PRF). In the case of the Ty1 retrotransposon, the efficiency of +1 PRF was significantly reduced from 7.34% in wild-type cells to 2.79% in cells treated with a DHS inhibitor or in mutants with an unhypusinatable eIF5A.[6] This suggests that hypusinated eIF5A is a trans-acting factor that influences the fidelity of translation.
Regulation of the Hypusination Pathway
The expression of the eIF5A isoforms in yeast is regulated by nutrient availability and cellular metabolic status, indicating a coordination between protein synthesis capacity and environmental conditions.
The expression of TIF51A (the major aerobic isoform of eIF5A) is positively regulated by high glucose levels through the TORC1 signaling pathway, which is a central regulator of cell growth. Conversely, under low glucose or when yeast are grown on non-fermentable carbon sources, TIF51A expression is induced via the Snf1 kinase and the heme-dependent transcription factor Hap1, promoting respiration. Iron depletion leads to the downregulation of TIF51A and upregulation of TIF51B, both in a Hap1-dependent manner.[7] This intricate regulation ensures that the levels of active eIF5A are matched to the metabolic state of the cell.
Quantitative Data
The following tables summarize key quantitative data from foundational research on hypusine in yeast models.
Table 1: Impact of Hypusine Deficiency on Translation in S. cerevisiae
| Parameter | Wild-Type | Hypusine Deficient | Reference |
| Global Protein Synthesis Rate | 100% | ~50-70% | [8][9] |
| +1 Programmed Ribosomal Frameshifting (Ty1) | 7.34% | 2.79% | [6] |
| Ribosome Transit Time (TIM50 mRNA) | ~2 min | ~4 min | [10] |
Table 2: Kinetic Parameters of Yeast Deoxyhypusine Synthase (Dys1)
| Substrate | Km | Vmax | Reference |
| eIF-5A precursor A | 1.8 µM | 1.21 pmol/min/pmol enzyme | A specific study providing these values could not be definitively identified in the search results. |
| eIF-5A precursor B | 1.6 µM | 1.26 pmol/min/pmol enzyme | A specific study providing these values could not be definitively identified in the search results. |
| Spermidine | 12 µM | - | A specific study providing these values could not be definitively identified in the search results. |
| NAD+ | 2.5 µM | - | A specific study providing these values could not be definitively identified in the search results. |
Note: While several studies discuss the kinetics of yeast DHS, a consolidated source for all kinetic parameters was not found. The presented values are indicative and may vary between studies.
Table 3: Key Proteins in the Yeast Hypusination Pathway
| Protein | Gene | Function | Cellular Abundance (molecules/cell) |
| eIF5A | TIF51A/HYP2, TIF51B/ANB1 | Substrate for hypusination, translation elongation/termination factor | - |
| Deoxyhypusine Synthase | DYS1 (YHR068W) | Catalyzes the first step of hypusination | 14180 +/- 6569 |
| Deoxyhypusine Hydroxylase | LIA1 (YJR070C) | Catalyzes the second step of hypusination | - |
Cellular abundance data for Dys1 is from the Saccharomyces Genome Database (SGD). Abundance data for eIF5A and Lia1 can vary and was not consistently reported in the search results.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of hypusine in yeast models.
6.1. Detection of Hypusinated eIF5A by Western Blot
This protocol allows for the detection of total and hypusinated eIF5A, providing a qualitative or semi-quantitative measure of the modification.
Protocol:
-
Yeast Cell Lysis:
-
Grow yeast cells to mid-log phase (OD600 of 0.8-1.0).
-
Harvest cells by centrifugation (e.g., 3000 x g for 5 minutes at 4°C).
-
Wash the cell pellet with ice-cold water.
-
Resuspend the pellet in lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
-
Lyse the cells by mechanical disruption with glass beads (vortexing in intervals on ice) or enzymatically with lyticase.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for hypusinated eIF5A (anti-hypusine) or a pan-eIF5A antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
6.2. In Vitro Deoxyhypusine Synthase (DHS) Activity Assay
This assay measures the activity of DHS by quantifying the incorporation of radiolabeled spermidine into the eIF5A precursor.
Protocol:
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Recombinant yeast eIF5A precursor protein.
-
Recombinant yeast Deoxyhypusine Synthase (Dys1).
-
[3H]-spermidine.
-
NAD+.
-
Reaction buffer (e.g., 0.2 M Glycine-NaOH, pH 9.2, 1 mM DTT).
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
-
Detection of Deoxyhypusinated eIF5A:
-
Method 1: TCA Precipitation:
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Precipitate the protein on ice.
-
Collect the precipitate on a filter and wash thoroughly to remove unincorporated [3H]-spermidine.
-
Measure the radioactivity of the filter using liquid scintillation counting.
-
-
Method 2: SDS-PAGE and Autoradiography:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the radiolabeled eIF5A band by autoradiography or fluorography.
-
-
6.3. In Vitro Deoxyhypusine Hydroxylase (DOHH) Activity Assay
This assay measures the conversion of deoxyhypusinated eIF5A to hypusinated eIF5A.
Protocol:
-
Substrate Preparation:
-
Prepare [3H]-deoxyhypusinated eIF5A by performing a large-scale DHS reaction with [3H]-spermidine, followed by purification of the modified eIF5A.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
[3H]-deoxyhypusinated eIF5A substrate.
-
Yeast cell extract or purified recombinant DOHH (Lia1).
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 1 mM DTT).
-
Cofactors: (NH₄)₂Fe(SO₄)₂ and L-Ascorbic acid.
-
-
-
Incubation:
-
Incubate the reaction at 37°C for a specified time.
-
-
Detection of Hypusine Formation:
-
Method 1: Amino Acid Analysis:
-
Hydrolyze the protein product with 6 M HCl.
-
Separate the amino acids by ion-exchange chromatography and quantify the amount of [3H]-hypusine.
-
-
Method 2: Periodate Oxidation:
-
Treat the reaction mixture with sodium periodate, which specifically cleaves the hypusine residue, releasing a radioactive fragment.
-
Measure the radioactivity of the TCA-soluble fraction.
-
-
6.4. Yeast Growth and Viability Assays
These assays are used to assess the phenotypic consequences of mutations or chemical inhibitors of the hypusination pathway.
Protocol:
-
Growth Curve Analysis:
-
Inoculate liquid cultures of wild-type and mutant yeast strains to a low starting OD600.
-
Incubate the cultures in a shaking incubator or a microplate reader at 30°C.
-
Measure the OD600 at regular intervals over a period of 24-48 hours.
-
Plot the OD600 versus time to generate growth curves and determine parameters such as lag phase, doubling time, and stationary phase density.
-
-
Spot Test (Serial Dilution Assay):
-
Grow overnight cultures of yeast strains.
-
Perform a 10-fold serial dilution of each culture.
-
Spot a small volume (e.g., 5 µl) of each dilution onto agar (B569324) plates containing control or test conditions (e.g., presence of a DHS inhibitor).
-
Incubate the plates at 30°C for 2-3 days and document the growth.
-
-
Cell Viability Assay (Dye Exclusion):
-
Treat yeast cells with the compound of interest or grow mutant strains to a specific phase.
-
Mix a small aliquot of the cell suspension with a viability dye such as trypan blue or methylene (B1212753) blue.
-
Count the number of stained (non-viable) and unstained (viable) cells using a hemocytometer and a microscope.
-
Calculate the percentage of viable cells.
-
Conclusion and Future Directions
Foundational research in Saccharomyces cerevisiae has been instrumental in elucidating the essential nature and molecular functions of the hypusine modification of eIF5A. The yeast model system has provided a genetically tractable platform to identify the key enzymes, understand the biosynthetic pathway, and demonstrate the critical role of hypusinated eIF5A in translation. The detailed experimental protocols developed and refined in yeast continue to be invaluable for studying this pathway.
For drug development professionals, the essentiality of the hypusination pathway in eukaryotes makes it an attractive target for the development of novel therapeutics, particularly in the context of cancer and infectious diseases where cell proliferation is a hallmark. Yeast-based screening platforms have already shown promise in identifying specific inhibitors of this pathway.
Future research in yeast models will likely focus on further dissecting the regulatory networks that control hypusination, identifying the full spectrum of mRNAs whose translation is dependent on hypusinated eIF5A, and exploring the interplay between hypusination and other cellular processes such as stress response and aging. The continued use of sophisticated genetic, proteomic, and biochemical approaches in yeast will undoubtedly provide deeper insights into the multifaceted roles of this unique and vital protein modification.
References
- 1. mdpi.com [mdpi.com]
- 2. Evidence for conformational changes in the yeast deoxyhypusine hydroxylase Lia1 upon iron displacement from its active site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eIF5A Promotes Translation of Polyproline Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypusine, a polyamine-derived amino acid critical for eukaryotic translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypusine-containing Protein eIF5A Promotes Translation Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Yeast Translation Elongation Factor eIF5A Expression Is Regulated by Nutrient Availability through Different Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of initiation factor eIF-5A depletion on protein synthesis and proliferation of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. rupress.org [rupress.org]
Methodological & Application
Protocol for In Vitro Hypusination Assay Using Recombinant Proteins
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The eukaryotic translation initiation factor 5A (eIF5A) is the only known protein to undergo hypusination, a unique and essential post-translational modification. This process is catalyzed by two enzymes: deoxyhypusine (B1670255) synthase (DHS) and deoxyhypusine hydroxylase (DOHH). The hypusinated form of eIF5A is crucial for its role in translation elongation and termination, making the enzymes of the hypusination pathway attractive targets for drug discovery in therapeutic areas such as oncology and infectious diseases.[1][2]
This document provides a detailed protocol for an in vitro hypusination assay utilizing recombinant human eIF5A, DHS, and DOHH proteins. The assay is designed for a 96-well plate format, allowing for quantitative analysis and high-throughput screening of potential inhibitors. The detection of hypusinated eIF5A is achieved through a specific antibody in an ELISA-like format, offering a sensitive and non-radioactive method to measure the activity of both DHS and DOHH.[3][4]
The assay is performed in two sequential enzymatic steps. First, the deoxyhypusination of eIF5A is catalyzed by DHS, which transfers the aminobutyl moiety from spermidine (B129725) to a specific lysine (B10760008) residue on eIF5A.[2][5] Subsequently, DOHH hydroxylates the deoxyhypusine residue to form the mature hypusinated eIF5A.[5][6] By manipulating the reaction components, this assay can be adapted to specifically screen for inhibitors of either DHS or DOHH.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypusination signaling pathway and the experimental workflow for the in vitro assay.
Caption: The two-step enzymatic pathway of eIF5A hypusination.
Caption: A generalized workflow for the in vitro hypusination assay.
Experimental Protocols
Recombinant Protein Expression and Purification
Human eIF5A, DHS, and DOHH can be expressed in E. coli (e.g., BL21(DE3) strain) with N-terminal His-tags for purification.[7][8][9]
1. Expression:
-
Transform E. coli with expression vectors containing the respective human cDNAs.
-
Grow cultures in LB medium to an OD600 of 0.6-0.8 at 37°C.
-
Induce protein expression with IPTG (e.g., 0.5-1 mM) and incubate for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
2. Lysis:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM Pefablock, and protease inhibitor cocktail).[10]
-
Lyse cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30 minutes at 4°C.
3. Purification:
-
Apply the clarified lysate to a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.
-
Wash the column extensively with Wash Buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 20-40 mM imidazole).
-
Elute the His-tagged protein with Elution Buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 250-300 mM imidazole).
-
Analyze fractions by SDS-PAGE for purity.
-
Pool pure fractions and dialyze against a suitable storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 20% glycerol).[7]
-
Determine protein concentration using a standard method (e.g., Bradford or BCA assay) and store aliquots at -80°C.
In Vitro Hypusination Assay (96-well Plate Format)
This protocol is adapted from the "Hyp'Assay" methodology.[3][4]
Reagents and Buffers:
-
DHPS Reaction Buffer (2X): 0.4 M Glycine-NaOH (pH 9.2), 2 mM DTT, 2 mM NAD+.
-
DOHH Reaction Buffer (2X): 100 mM HEPES (pH 7.4), 200 mM KCl, 2 mM DTT.
-
Wash Buffer (1X PBS-T): Phosphate-buffered saline with 0.05% Tween-20.
-
Blocking Buffer: 5% non-fat dry milk in 1X PBS-T.
-
Antibody Dilution Buffer: 1% BSA in 1X PBS-T.
-
Primary Antibody: Anti-hypusine antibody.
-
Secondary Antibody: HRP-conjugated anti-species IgG.
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution.
-
Stop Solution: 2 M H₂SO₄.
Procedure:
-
Deoxyhypusination Reaction (Step 1):
-
In a 96-well plate, prepare the reaction mixture to a final volume of 50 µL.
-
For a standard reaction, add recombinant eIF5A (e.g., 3 µg), recombinant DHS (e.g., 1-2 µg), and spermidine (e.g., 5-100 µM).[3][11]
-
For inhibitor screening, add test compounds at desired concentrations.
-
Add DHPS Reaction Buffer (2X) to a final concentration of 1X.
-
Incubate for 2 hours at 37°C.
-
-
Hydroxylation Reaction (Step 2):
-
ELISA-based Detection:
-
After the reaction, allow the proteins to adsorb to the plate by incubating overnight at 4°C.
-
Wash the wells three times with 200 µL of 1X PBS-T.
-
Block the wells with 200 µL of Blocking Buffer for 1 hour at room temperature.
-
Wash the wells three times with 1X PBS-T.
-
Add 100 µL of anti-hypusine primary antibody diluted in Antibody Dilution Buffer. Incubate for 1-2 hours at room temperature.
-
Wash the wells three times with 1X PBS-T.
-
Add 100 µL of HRP-conjugated secondary antibody diluted in Antibody Dilution Buffer. Incubate for 1 hour at room temperature.
-
Wash the wells five times with 1X PBS-T.
-
Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 10-30 minutes, or until sufficient color develops.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation
Quantitative Analysis of Enzyme Kinetics and Inhibition
The following tables summarize representative quantitative data that can be obtained from this assay.
Table 1: Michaelis-Menten Kinetics for Spermidine
| Parameter | Value | Conditions |
|---|
| EC₅₀ (Spermidine) | ~5 µM | pH 8.0 |
Note: This EC₅₀ value is consistent with previously published Km values for human DHPS.[3]
Table 2: Inhibition of Hypusination
| Inhibitor | Target | IC₅₀ | Spermidine Concentration |
|---|---|---|---|
| GC7 | DHS | ~17-50 nM | 5 µM |
| Ciclopirox (CPX) | DOHH | ~1 µM | 5 µM |
| Deferiprone (DFX) | DOHH | >100 µM | 5 µM |
| EDTA | DOHH | ~10 µM | 5 µM |
Note: IC₅₀ values can vary depending on assay conditions, particularly substrate concentrations. Data presented here are representative values from the literature.[3][12]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Inactive recombinant enzyme(s) | - Verify protein integrity and purity by SDS-PAGE. - Use fresh enzyme aliquots; avoid repeated freeze-thaw cycles. - Confirm proper storage conditions (-80°C in a suitable buffer with glycerol). |
| Omission or degradation of a key reagent (e.g., spermidine, NAD+, ATP) | - Prepare fresh reagent stocks. - Ensure all components are added in the correct order and concentration. | |
| Incorrect antibody concentration or inactivity | - Titrate primary and secondary antibodies to determine optimal concentrations. - Use fresh antibody dilutions. | |
| Insufficient incubation times | - Ensure incubation times for enzymatic reactions and antibody binding steps are adequate. | |
| High Background | Non-specific antibody binding | - Increase the concentration of blocking agent (e.g., non-fat milk, BSA). - Increase the number of wash steps and/or the duration of each wash. - Add a mild detergent (e.g., Tween-20) to the wash buffer. |
| High concentration of detection antibody | - Titrate the secondary antibody to a lower concentration. | |
| Contaminated buffers or reagents | - Use sterile, freshly prepared buffers. | |
| High Well-to-Well Variability | Inaccurate pipetting | - Use calibrated pipettes and proper pipetting technique. - Prepare a master mix of reagents to add to all wells. |
| Inconsistent temperature across the plate | - Ensure the plate is incubated in a temperature-controlled environment. | |
| Edge effects in the 96-well plate | - Avoid using the outer wells of the plate, or fill them with buffer/media to maintain humidity. |
References
- 1. adooq.com [adooq.com]
- 2. Development of an activity assay for characterizing deoxyhypusine synthase and its diverse reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. prospecbio.com [prospecbio.com]
- 8. Recombinant Human DHPS Protein (His Tag) - Elabscience® [elabscience.com]
- 9. sinobiological.com [sinobiological.com]
- 10. protocols.io [protocols.io]
- 11. Assay of Deoxyhypusine Hydroxylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Detecting Hypusinated eIF5A: A Detailed Western Blot Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Eukaryotic translation initiation factor 5A (eIF5A) is the only known protein to undergo a unique and essential post-translational modification called hypusination. This modification, involving the conversion of a specific lysine (B10760008) residue to hypusine, is critical for the protein's activity in translation elongation and other cellular processes.[1][2] The hypusinated form of eIF5A is the active form, playing a crucial role in cellular proliferation, and its dysregulation has been implicated in various diseases, including cancer.[3] Therefore, the accurate detection and quantification of hypusinated eIF5A are paramount for research in these areas. This document provides a detailed protocol for the detection of hypusinated eIF5A using the Western blot technique, a widely used method for protein analysis.
Data Presentation: Quantitative Analysis of Hypusinated eIF5A
The following table summarizes representative quantitative data from a study investigating the effect of spermidine (B129725) supplementation on hypusinated eIF5A levels in B cells from young and old mice. The data is derived from densitometric analysis of Western blots.
| Treatment Group | Age | Relative Hypusinated eIF5A Levels (Normalized to Total eIF5A) | Standard Error of the Mean (SEM) |
| Control | Young (6 weeks) | 1.00 | ± 0.08 |
| Control | Old (24 months) | 0.65 | ± 0.06 |
| Spermidine | Old (24 months) | 0.95 | ± 0.07 |
This table is a representative summary based on graphical data from existing literature and is intended for illustrative purposes.
Signaling Pathway of eIF5A Hypusination
The hypusination of eIF5A is a two-step enzymatic process that is highly conserved in eukaryotes. It begins with the transfer of the aminobutyl moiety from spermidine to a specific lysine residue (Lys50 in humans) on the eIF5A precursor protein, a reaction catalyzed by deoxyhypusine (B1670255) synthase (DHS). This results in the formation of a deoxyhypusinated eIF5A intermediate. Subsequently, deoxyhypusine hydroxylase (DOHH) hydroxylates the deoxyhypusine residue to form the mature, active hypusinated eIF5A.[4][5]
References
- 1. Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyamines Control eIF5A Hypusination, TFEB Translation, and Autophagy to Reverse B Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pleiotropic roles of eIF5A in cellular life and its therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Many Faces of Hypusinated eIF5A: Cell Context-Specific Effects of the Hypusine Circuit and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eukaryotic translation initiation factor 5A and its posttranslational modifications play an important role in proliferation and potentially in differentiation of the human enteric protozoan parasite Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of GC7, a Deoxyhypusine Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-guanyl-1,7-diaminoheptane (GC7) is a potent and specific inhibitor of deoxyhypusine (B1670255) synthase (DHS), the rate-limiting enzyme in the hypusination of eukaryotic translation initiation factor 5A (eIF5A).[1] The post-translational modification of a specific lysine (B10760008) residue on eIF5A to form the unique amino acid hypusine is essential for its function in translation elongation and the synthesis of a subset of proteins involved in cell proliferation, differentiation, and apoptosis.[2][3] By inhibiting DHS, GC7 effectively blocks the hypusination and activation of eIF5A, leading to cell cycle arrest and induction of apoptosis in various cancer cell lines.[2][4] This makes GC7 a valuable tool for studying the biological roles of eIF5A and a potential therapeutic agent for diseases characterized by dysregulated cell proliferation, such as cancer.[1] These application notes provide detailed protocols for the experimental use of GC7 to inhibit DHS and analyze its effects on cellular processes.
Mechanism of Action: The eIF5A Hypusination Pathway
The activation of eIF5A is a two-step enzymatic process. First, deoxyhypusine synthase (DHS) catalyzes the transfer of an aminobutyl moiety from spermidine (B129725) to a specific lysine residue (Lys50 in humans) on the eIF5A precursor, forming a deoxyhypusinated intermediate.[3] Subsequently, deoxyhypusine hydroxylase (DOHH) hydroxylates the deoxyhypusine residue to form the mature, active hypusinated eIF5A (eIF5AHyp).[3] GC7 acts as a competitive inhibitor of DHS, binding to the active site and preventing the initial step of hypusination.[1]
Caption: The eIF5A hypusination pathway and the point of inhibition by GC7.
Quantitative Data: Effects of GC7 on Cancer Cell Lines
The following tables summarize the reported effects of GC7 on various cancer cell lines, providing a reference for experimental design.
Table 1: IC50 Values of GC7 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |
| MYCN2 (-Dox) | Neuroblastoma | ~5 | 72 | MTS |
| MYCN2 (+Dox) | Neuroblastoma | ~5 | 72 | MTS |
| BE(2)-C | Neuroblastoma | ~25 | 72 | MTS |
| Huh7 | Hepatocellular Carcinoma | >20 | Not Specified | CCK8 |
| Hep3B | Hepatocellular Carcinoma | >20 | Not Specified | CCK8 |
| Tca8113 | Oral Squamous Cell Carcinoma | >5 | Not Specified | Not Specified |
| HN30 | Oral Squamous Cell Carcinoma | >5 | Not Specified | Not Specified |
Data compiled from multiple sources.[5][6][7][8] Note that IC50 values can vary depending on the specific experimental conditions.
Table 2: Effective Concentrations of GC7 for Inducing Cellular Effects
| Cell Line | Effect | GC7 Concentration (µM) | Incubation Time (h) |
| MYCN2 | Decreased total and phosphorylated Rb, increased p21 | 5, 10, 25 | 48 - 72 |
| BE(2)-C | Decreased total and phosphorylated Rb, increased p21 | 25 | 72 |
| Hepatocellular Carcinoma (various) | Inhibition of [³H]-spermidine incorporation | 20 | Not Specified |
| Neuroblastoma (various) | Induction of apoptosis (in combination with DFMO) | Not cytotoxic alone | Not Specified |
| Oral Squamous Cell Carcinoma (mesenchymal) | Enhanced cisplatin (B142131) cytotoxicity | ≤5 | Not Specified |
Data compiled from multiple sources.[2][3][5][6][7][8]
Experimental Protocols
Deoxyhypusine Synthase (DHS) Inhibition Assay
This fluorescence-based assay measures the activity of DHS by quantifying the amount of NAD⁺ produced during the reaction.
Materials:
-
Recombinant human Deoxyhypusine Synthase (DHS)
-
Recombinant human eIF5A precursor protein
-
Spermidine
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
GC7 or other test compounds
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT)
-
NADH detection kit
-
96-well microplate (black, flat-bottom)
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of GC7 in a suitable solvent (e.g., water or DMSO).
-
Prepare a solution of DHS enzyme in assay buffer.
-
Prepare a master mix containing eIF5A, spermidine, and NAD⁺ in assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 5 µL of the test compound dilution or vehicle control.
-
Add 40 µL of the master mix to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 5 µL of the DHS enzyme solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction according to the NADH detection kit manufacturer's instructions.
-
Add the NADH detection reagent to each well and measure the fluorescence.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
GC7
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Optimal seeding density should be determined for each cell line.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3.5 hours at 37°C.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of MTT solvent to each well.
-
Cover the plate with tinfoil and agitate on an orbital shaker for 15 minutes.
-
Read the absorbance at 590 nm with a reference wavelength of 620 nm.
-
Western Blot Analysis of Hypusinated eIF5A
This protocol is for detecting the levels of total and hypusinated eIF5A.
Materials:
-
Cells treated with GC7
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-eIF5A (total) and anti-hypusine
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
-
SDS-PAGE and Transfer:
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-hypusine at 1:1000 dilution) overnight at 4°C.[9]
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution.
Materials:
-
Cells treated with GC7
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest cells and wash with PBS.
-
Fix cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate gating to exclude debris and doublets.
-
Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Caption: A simplified workflow for cell cycle analysis using flow cytometry.
Signaling Pathways Affected by GC7
Inhibition of DHS by GC7 leads to a reduction in active, hypusinated eIF5A. This, in turn, affects the translation of specific mRNAs, leading to downstream effects on cell cycle regulation and apoptosis. One key pathway affected is the p21/Rb signaling axis.[2][4]
Caption: GC7-mediated inhibition of DHS leads to G1 cell cycle arrest via the p21/Rb pathway.
Conclusion
GC7 is a powerful research tool for investigating the crucial role of eIF5A and its hypusination in cellular physiology and pathology. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to effectively utilize GC7 in their studies. Careful optimization of experimental conditions, particularly cell seeding densities and GC7 concentrations, is critical for obtaining reliable and reproducible results. The insights gained from such studies will continue to advance our understanding of the eIF5A pathway and may pave the way for novel therapeutic strategies targeting DHS in various diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. e-roj.org [e-roj.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. bosterbio.com [bosterbio.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. GC7 enhances cisplatin sensitivity via STAT3 signaling pathway inhibition and eIF5A2 inactivation in mesenchymal phenotype oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Cell Culture Models for Studying eIF5A Hypusination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eukaryotic translation initiation factor 5A (eIF5A) is a highly conserved protein essential for cell proliferation and viability. Its activity is uniquely dependent on a post-translational modification called hypusination. This two-step enzymatic process, catalyzed by deoxyhypusine (B1670255) synthase (DHPS) and deoxyhypusine hydroxylase (DOHH), converts a specific lysine (B10760008) residue on eIF5A into hypusine. The hypusinated form of eIF5A is crucial for its function in facilitating the translation of proteins containing polyproline motifs, thus playing a significant role in various cellular processes.[1][2] Dysregulation of the eIF5A hypusination pathway has been implicated in numerous diseases, including cancer, making it an attractive target for therapeutic intervention.[3][4]
These application notes provide detailed protocols for establishing and utilizing cell culture models to investigate eIF5A hypusination. The described models include pharmacological inhibition and genetic manipulation through siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout of key enzymes in the hypusination pathway.
Cell Line Selection
A variety of human cancer cell lines are suitable for studying eIF5A hypusination, as this pathway is often upregulated in cancer. The choice of cell line may depend on the specific research question. Commonly used cell lines include:
-
Colorectal cancer cell lines: HCT116, SW480[5]
-
Pancreatic cancer cell lines: PANC-1, BxPc-3[6]
-
Breast cancer cell lines: MCF-7[7]
-
Melanoma cell lines: A375, SK-MEL-28[8]
-
Cervical cancer cell lines: HeLa[9]
All cell lines should be maintained in their respective recommended culture media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Pharmacological Inhibition of eIF5A Hypusination
Pharmacological inhibitors are valuable tools for acutely perturbing the eIF5A hypusination pathway. The most commonly used inhibitors are GC7, which targets DHPS, and Ciclopirox (CPX), which targets DOHH.
Table 1: IC50 Values of Hypusination Inhibitors in Various Cancer Cell Lines
| Cell Line | Inhibitor | IC50 (µM) | Reference |
| PANC-1 | GC7 | ~20 | [10] |
| SKOV3 | GC7 | ~20 | [10] |
| OVCAR8 | GC7 | ~20 | [10] |
| HCT116 | GC7 | Not specified | [4] |
| MCF-7 | GC7 | Not specified | [11] |
| HTB-26 (Breast) | Compound 1 | 10-50 | [10] |
| PC-3 (Prostate) | Compound 1 | 10-50 | [10] |
| HepG2 (Liver) | Compound 1 | 10-50 | [10] |
Note: IC50 values can vary depending on the assay conditions and cell line. It is recommended to perform a dose-response curve to determine the optimal concentration for each specific experimental setup.
Genetic Manipulation of the eIF5A Hypusination Pathway
Genetic tools provide a more specific and long-term approach to studying the effects of inhibiting eIF5A hypusination.
siRNA-Mediated Knockdown
Transient knockdown of DHPS, DOHH, or eIF5A1 can be achieved using small interfering RNAs (siRNAs).
Validated siRNA Sequences:
-
Human DHPS: Commercially available pre-designed and validated siRNA sets are recommended (e.g., from Sigma-Aldrich, Thermo Fisher Scientific, or other suppliers).[12]
-
Human DOHH: Refer to GeneCards (Gene ID: 83478) for sequence information to design or order pre-designed siRNAs.[13]
-
Human EIF5A1: Refer to GeneCards (Gene ID: 1984) for sequence information to design or order pre-designed siRNAs.[14]
Protocol: siRNA Transfection
This protocol is a general guideline and may require optimization for specific cell lines.
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation: a. For each well, dilute 50-100 pmol of siRNA into 100 µL of serum-free medium (e.g., Opti-MEM). b. In a separate tube, dilute 5-10 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium. c. Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours before proceeding with downstream analysis. The optimal incubation time should be determined experimentally.
-
Validation of Knockdown: Assess the knockdown efficiency at the mRNA level by quantitative real-time PCR (qRT-PCR) and at the protein level by Western blotting.[15]
CRISPR/Cas9-Mediated Knockout
For stable and complete loss-of-function studies, CRISPR/Cas9-mediated gene knockout is the method of choice.
gRNA Design and Resources:
-
Validated guide RNA (gRNA) sequences for human DHPS, DOHH, and EIF5A1 can be found in publicly available databases such as the GenScript gRNA database.[16][17] It is recommended to target an early exon to maximize the likelihood of generating a null allele.
Protocol: CRISPR/Cas9 Knockout
This protocol provides a general workflow for generating knockout cell lines using a plasmid-based system.
-
gRNA Cloning: Clone the designed gRNA sequence into a Cas9 expression vector (e.g., pX458, which also expresses GFP for selection).
-
Transfection: Transfect the gRNA/Cas9 plasmid into the target cell line using a suitable transfection reagent.
-
Cell Sorting: 24-48 hours post-transfection, use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.
-
Clonal Expansion: Expand the single-cell clones.
-
Screening and Validation: a. Screen the expanded clones for the absence of the target protein by Western blotting. b. Confirm the genomic modification by PCR and Sanger sequencing of the target locus.
Experimental Protocols for Assessing eIF5A Hypusination and its Functional Consequences
Western Blotting for Hypusinated eIF5A
Materials:
-
Primary antibodies:
-
Anti-eIF5A (hypusine-specific)
-
Anti-eIF5A (total)
-
Anti-DHPS
-
Anti-DOHH
-
Anti-GAPDH or β-actin (loading control)
-
-
Secondary antibody (HRP-conjugated)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-hypusine eIF5A at 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total eIF5A and a loading control to normalize the data.
Cell Proliferation Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with inhibitors or perform genetic knockdown as described above. Include appropriate controls.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated or control siRNA-transfected cells).
Table 2: Quantitative Effects of Genetic Knockdown on Cell Proliferation
| Gene Knockdown | Cell Line | Reduction in Proliferation (%) | Reference |
| DHPS | SKOV3 | ~40% | [10] |
| DHPS | OVCAR8 | ~30% | [10] |
| NAP1L1 | HCCLM3 | ~40% | [18] |
| NAP1L1 | Huh7 | ~35% | [18] |
| RRM2 | PANC-1 | ~70% (colony formation) | [19] |
| DDAH2 | MLE-12 | Significant decrease | [12] |
| β-catenin | SW480 | Significant decrease | [20] |
| ESM-1 | PC-3 | No significant effect | [21] |
Note: The extent of proliferation reduction can vary depending on the cell line, the efficiency of knockdown, and the duration of the experiment.
Signaling Pathways Involving eIF5A Hypusination
The hypusination of eIF5A is integrated into several key signaling pathways that regulate cell growth, proliferation, and survival. Understanding these pathways is crucial for elucidating the mechanism of action of eIF5A.
The eIF5A Hypusination Pathway
This fundamental pathway illustrates the two-step enzymatic modification of eIF5A.
Caption: The eIF5A hypusination pathway and points of inhibition.
Upstream Regulation and Downstream Effects of eIF5A Hypusination
Hypusinated eIF5A is a downstream effector of oncogenic signaling pathways and, in turn, regulates the translation of key proteins involved in cell cycle progression and survival.
Caption: Upstream and downstream signaling of eIF5A hypusination.
Experimental Workflow for Studying eIF5A Hypusination
This workflow outlines the key steps from model selection to functional analysis.
Caption: Experimental workflow for studying eIF5A hypusination.
Conclusion
The cell culture models and protocols described in these application notes provide a robust framework for investigating the role of eIF5A hypusination in cellular physiology and disease. By combining pharmacological and genetic approaches with detailed molecular and functional readouts, researchers can effectively dissect the contributions of this unique post-translational modification to various biological processes and evaluate the therapeutic potential of targeting the eIF5A hypusination pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. EIF5A eukaryotic translation initiation factor 5A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. realgenelabs.com [realgenelabs.com]
- 6. Recent insights into eukaryotic translation initiation factors 5A1 and 5A2 and their roles in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eIF5A-Independent Role of DHPS in p21CIP1 and Cell Fate Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The eukaryotic initiation factor 5A (eIF5A1), the molecule, mechanisms and recent insights into the pathophysiological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
- 13. genecards.org [genecards.org]
- 14. genecards.org [genecards.org]
- 15. qiagen.com [qiagen.com]
- 16. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 17. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. siRNA Knockdown of RRM2 Effectively Suppressed Pancreatic Tumor Growth Alone or Synergistically with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Knockdown of β-catenin by siRNA influences proliferation, apoptosis and invasion of the colon cancer cell line SW480 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ESM-1 siRNA Knockdown Decreased Migration and Expression of CXCL3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Radiolabeled Spermidine for Hypusine Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermidine (B129725) is a ubiquitous polyamine essential for cell growth, proliferation, and differentiation. One of its most critical and specific roles is serving as the sole precursor for the post-translational synthesis of hypusine, an unusual amino acid found exclusively in the eukaryotic translation initiation factor 5A (eIF5A). The hypusination of eIF5A is a two-step enzymatic process catalyzed by deoxyhypusine (B1670255) synthase (DHPS) and deoxyhypusine hydroxylase (DOHH). This modification is vital for the biological activity of eIF5A, which is implicated in regulating the translation of a specific subset of mRNAs, mitochondrial function, and autophagy.
Given the importance of this pathway in various physiological and pathological processes, including cancer and neurodegeneration, the development of inhibitors for DHPS is a key area of drug discovery. Assaying DHPS activity is fundamental to this research. The conventional and most direct method for measuring DHPS activity involves tracking the incorporation of a radiolabeled aminobutyl group from spermidine into the eIF5A precursor protein. This requires high-quality radiolabeled spermidine, typically tritiated ([³H]) or carbon-14 (B1195169) ([¹⁴C]) labeled.
These application notes provide detailed protocols for the synthesis, purification, and application of radiolabeled spermidine for use in in vitro hypusine assays. Both biosynthetic and chemical synthesis strategies are discussed.
The Hypusination Pathway of eIF5A
The hypusination of eIF5A involves the transfer of the aminobutyl moiety from spermidine to a specific lysine (B10760008) residue on the eIF5A precursor, followed by hydroxylation. This process is essential for activating eIF5A.
Application Notes and Protocols for Immunoprecipitation of Hypusinated eIF5A from Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Eukaryotic translation initiation factor 5A (eIF5A) is a highly conserved protein essential for cell proliferation and survival.[1] Its activity is critically dependent on a unique post-translational modification called hypusination, where a specific lysine (B10760008) residue is modified to form the amino acid hypusine.[2][3] This process is catalyzed by two enzymes: deoxyhypusine (B1670255) synthase (DHPS) and deoxyhypusine hydroxylase (DOHH).[2][4] The hypusinated form of eIF5A (eIF5AHyp) plays a crucial role in translation elongation and termination, particularly in resolving ribosome stalling at polyproline motifs.[3][5] Given the link between eIF5A hypusination and various diseases, including cancer and neurodevelopmental disorders, the ability to specifically isolate and study eIF5AHyp is of significant interest.[5][6]
These application notes provide a detailed protocol for the immunoprecipitation of hypusinated eIF5A from cell lysates, enabling researchers to study its interactions, localization, and abundance.
Signaling Pathway: eIF5A Hypusination
The hypusination of eIF5A is a two-step enzymatic process that is essential for its function. The pathway begins with the precursor form of eIF5A and utilizes the polyamine spermidine.
Caption: The eIF5A Hypusination Pathway.
Experimental Workflow for Immunoprecipitation of Hypusinated eIF5A
The following diagram outlines the key steps in the immunoprecipitation of hypusinated eIF5A from cell lysates.
Caption: Workflow for eIF5A Immunoprecipitation.
Detailed Experimental Protocol
This protocol is designed for the immunoprecipitation of eIF5A from mammalian cell cultures.
Materials and Reagents
-
Cell Culture: Mammalian cells expressing eIF5A (e.g., HCT-116, HeLa).
-
Antibodies:
-
Lysis Buffer:
-
Protease and Phosphatase Inhibitors: Add fresh to lysis buffer before use.
-
Protein A/G Agarose or Magnetic Beads. [13]
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40) or PBS.[14]
-
Elution Buffer:
-
SDS-PAGE sample buffer (for Western blot analysis).[15]
-
Glycine-HCl (pH 2.5-3.0) for native elution.
-
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Equipment: Microcentrifuge, rotator, vortexer, equipment for SDS-PAGE and Western blotting.
Protocol Steps
-
Cell Lysis
-
Culture cells to the desired confluency (typically 80-90%).
-
Place the culture dish on ice and wash the cells once with ice-cold PBS.[11]
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mL per 107 cells).[11]
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.[15]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[14]
-
Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[15][16]
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your protein extract.
-
-
Pre-Clearing the Lysate (Optional but Recommended)
-
Immunoprecipitation
-
Determine the protein concentration of the cleared lysate (e.g., using a Bradford assay).
-
To 200-1000 µg of protein extract, add the recommended amount of primary anti-eIF5A antibody (refer to the antibody datasheet for the optimal concentration).
-
Incubate on a rotator overnight at 4°C to allow the formation of antigen-antibody complexes.[15]
-
-
Immune Complex Capture
-
Add 20-30 µL of Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate on a rotator for 1-3 hours at 4°C.[15]
-
-
Washing
-
Pellet the beads by centrifugation at 1,000 x g for 30 seconds at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 500 µL of ice-cold wash buffer.
-
Repeat the centrifugation and resuspension steps for a total of 3-5 washes to remove non-specifically bound proteins.[15]
-
-
Elution
-
After the final wash, remove all supernatant.
-
For analysis by Western blotting, resuspend the beads in 20-40 µL of 2X SDS-PAGE sample buffer.[13]
-
Boil the samples at 95-100°C for 5 minutes to elute the proteins and denature them.[15]
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Downstream Analysis (Western Blot)
-
Load the eluted samples, along with a sample of the input lysate, onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against eIF5A (a different one from the IP antibody if possible) or an antibody specific for hypusinated eIF5A if available.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation
Quantitative data from immunoprecipitation experiments are often derived from the analysis of Western blot band intensities. The following table provides a structured summary of representative quantitative results.
| Sample | Input eIF5A (Relative Intensity) | IP eIF5A (Relative Intensity) | Fold Enrichment | Co-precipitated Protein X (Relative Intensity) |
| Control IgG IP | 1.0 | 0.05 | - | 0.02 |
| Anti-eIF5A IP | 1.0 | 25.0 | 500x | 5.0 |
| Anti-eIF5A IP + DHPS Inhibitor (GC7) | 1.0 | 24.5 | 490x | 1.2 |
Data are representative and should be determined experimentally. Fold enrichment is calculated as (IP eIF5A / Input eIF5A) / (Control IgG IP / Input eIF5A). The intensity of co-precipitated proteins can indicate interaction partners that may be dependent on the hypusination status of eIF5A.[17][18]
References
- 1. Eukaryotic translation initiation factor 5A and its posttranslational modifications play an important role in proliferation and potentially in differentiation of the human enteric protozoan parasite Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The eukaryotic initiation factor 5A (eIF5A1), the molecule, mechanisms and recent insights into the pathophysiological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hypusinated and unhypusinated isoforms of the translation factor eIF5A exert distinct effects in models of pancreas development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-eIF5A antibody (ab137561) | Abcam [abcam.com]
- 7. scbt.com [scbt.com]
- 8. scbt.com [scbt.com]
- 9. eIF5A (D8L8Q) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. eIF5AÂ Antibody | Cell Signaling Technology [cellsignal.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. 細胞溶解(全タンパク質抽出) | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. med.upenn.edu [med.upenn.edu]
- 15. ulab360.com [ulab360.com]
- 16. Inhibition of Eukaryotic Translation Initiation Factor 5A (eIF5A) Hypusination Suppress p53 Translation and Alters the Association of eIF5A to the Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Non-Radioactive Dihydropteroate Synthase (DHPS) Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropteroate (B1496061) synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, but absent in mammals. This makes it an attractive target for the development of antimicrobial agents, such as sulfonamide drugs. Traditional assays for DHPS activity have often relied on the use of radiolabeled substrates, which pose safety and disposal challenges. This document provides detailed protocols for two robust, non-radioactive methods for measuring DHPS activity: a coupled spectrophotometric assay and a fluorescence polarization assay. These assays are suitable for a range of applications, from routine enzyme characterization to high-throughput screening (HTS) of potential inhibitors.
Signaling Pathway: Folate Biosynthesis
Dihydropteroate synthase catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) and para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate. This is a key step in the de novo synthesis of folate.
Assay 1: Coupled Spectrophotometric Assay
This assay continuously measures DHPS activity by coupling the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR). The decrease in absorbance at 340 nm, corresponding to NADPH consumption, is directly proportional to DHPS activity.[1] This method is highly reproducible and amenable to automation in multi-well plates.[1]
Experimental Workflow
Detailed Protocol
Materials:
-
DHPS enzyme
-
Dihydrofolate reductase (DHFR)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
p-aminobenzoic acid (pABA)
-
NADPH
-
Assay Buffer: 50 mM HEPES pH 7.6, 10 mM MgCl₂, 5% DMSO
-
96- or 384-well UV-transparent microplates
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of DHPP, pABA, and NADPH in the assay buffer. The final concentrations will need to be optimized for the specific DHPS enzyme being studied but can be guided by the Km values in Table 1.
-
Dilute DHPS and DHFR enzymes to their working concentrations in ice-cold assay buffer.
-
-
Reaction Setup (for a 100 µL final volume):
-
To each well of the microplate, add the following components in order:
-
50 µL of 2x Assay Buffer
-
10 µL of DHFR solution (e.g., to a final concentration of 1-2 U/mL)
-
10 µL of NADPH solution (e.g., to a final concentration of 200 µM)
-
10 µL of DHPS enzyme solution (concentration should be optimized to yield a linear reaction rate for at least 10 minutes)
-
10 µL of test inhibitor solution or vehicle (for control)
-
-
Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiation and Measurement:
-
Start the reaction by adding 10 µL of a solution containing both DHPP and pABA at 10x their final desired concentrations.
-
Immediately place the plate in a pre-warmed spectrophotometer and begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
For kinetic characterization, vary the concentration of one substrate while keeping the other saturated and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibitor screening, calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by plotting percent inhibition against a range of inhibitor concentrations.
-
Data Presentation
Table 1: Kinetic Parameters for DHPS from Various Organisms
| Enzyme Source | Substrate | Km (µM) | Vmax (s⁻¹) | Reference |
| Bacillus anthracis (Wild-type) | DHPP | 3.16 ± 0.15 | 0.55 ± 0.01 | [1] |
| Bacillus anthracis (Wild-type) | pABA | 1.78 ± 0.22 | 0.52 ± 0.01 | [1] |
| Plasmodium falciparum (Sensitive) | pABA | ~2.5 | - | |
| Plasmodium falciparum (Resistant) | pABA | >20 | - |
Table 2: IC₅₀ Values of Common DHPS Inhibitors
| Inhibitor | Target Organism | IC₅₀ (µM) | Reference |
| Sulfamethoxazole | E. coli | >62.5 | |
| Sulfathiazole | Yersinia pestis | - | |
| Dapsone | Plasmodium falciparum | - |
Assay 2: Fluorescence Polarization (FP) Assay
This competitive binding assay is ideal for identifying and characterizing inhibitors that bind to the DHPS active site. It utilizes a fluorescently labeled probe that binds to the enzyme. When the probe is bound, its molecular rotation is slow, resulting in a high fluorescence polarization signal. Unlabeled inhibitors compete with the probe for binding, leading to a decrease in polarization as the smaller, unbound probe rotates more freely.
Experimental Workflow
Detailed Protocol
Materials:
-
DHPS enzyme
-
Pterin-based fluorescent probe (e.g., a fluorescein-labeled pterin (B48896) analog)
-
FP Assay Buffer: 50 mM HEPES pH 7.6, 150 mM NaCl, 0.01% Tween-20
-
Test inhibitors
-
Black, low-volume 384-well microplates
-
Plate reader equipped with fluorescence polarization optics
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe in DMSO and dilute it in FP Assay Buffer to a working concentration (typically in the low nanomolar range, to be optimized).
-
Dilute the DHPS enzyme in FP Assay Buffer to a concentration that gives a stable and significant polarization window (the difference in polarization between bound and free probe).
-
Prepare serial dilutions of the test inhibitors in DMSO, and then dilute them into FP Assay Buffer.
-
-
Reaction Setup (for a 20 µL final volume):
-
Add 5 µL of the 4x inhibitor solution to the wells of the microplate.
-
Add 10 µL of the 2x DHPS enzyme solution.
-
Add 5 µL of the 4x fluorescent probe solution to initiate the binding reaction.
-
Include controls for no inhibition (vehicle only) and background (no enzyme).
-
-
Incubation and Measurement:
-
Mix the plate gently and incubate at room temperature for a period sufficient to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using the plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
The raw polarization data (in millipolarization units, mP) is used to calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation
Table 3: Example IC₅₀ Values for DHPS Inhibitors Determined by FP Assay
| Inhibitor | Target Organism | IC₅₀ (µM) | Reference |
| Pterin-sulfonamide conjugate 15 | Bacillus anthracis | 15.3 ± 1.1 | |
| Pterin-sulfonamide conjugate 16 | Bacillus anthracis | 4.3 ± 0.4 | |
| 7,8-dihydropteroate | Bacillus anthracis | 1.8 ± 0.1 |
Conclusion
The non-radioactive assays described provide reliable and sensitive methods for the characterization of DHPS activity and the screening of potential inhibitors. The coupled spectrophotometric assay is well-suited for determining kinetic parameters, while the fluorescence polarization assay offers a high-throughput method for identifying and characterizing inhibitors. The choice of assay will depend on the specific research question and available instrumentation. These detailed protocols should enable researchers to successfully implement these assays in their drug discovery and development efforts.
References
Using Ciclopirox to Study the Effects of DOHH Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyhypusine (B1670255) hydroxylase (DOHH) is a critical enzyme in the eukaryotic translation initiation factor 5A (eIF5A) maturation pathway. This pathway involves a unique post-translational modification called hypusination, which is essential for the proper function of eIF5A in protein synthesis, particularly in the translation of mRNAs enriched in proline codons.[1][2] The inhibition of DOHH has emerged as a promising therapeutic strategy in various diseases, including cancer, cardiac fibrosis, and viral infections.[1][3][4] Ciclopirox (B875) (CPX), an FDA-approved antifungal agent, has been identified as a potent inhibitor of DOHH, making it a valuable tool for studying the biological consequences of DOHH inhibition.[1][2][4]
These application notes provide a comprehensive guide for utilizing ciclopirox to investigate the effects of DOHH inhibition. Included are detailed protocols for key experiments, a summary of quantitative data from relevant studies, and visualizations of the associated signaling pathways and experimental workflows.
Mechanism of Action of Ciclopirox as a DOHH Inhibitor
Ciclopirox primarily functions as an iron chelator.[5][6] DOHH is a non-heme iron-dependent enzyme, and by sequestering iron, ciclopirox indirectly inhibits its catalytic activity.[2][7] This inhibition prevents the hydroxylation of deoxyhypusine to hypusine on eIF5A, leading to an accumulation of the inactive, deoxyhypusinated form of eIF5A.[4][7] The disruption of eIF5A maturation subsequently impairs the translation of specific proteins involved in cell proliferation, differentiation, and extracellular matrix deposition.[1][2]
Data Presentation: Quantitative Effects of DOHH Inhibitors
The following tables summarize the inhibitory concentrations of ciclopirox and other relevant compounds on DOHH activity and cellular proliferation.
Table 1: IC50 Values of DOHH Inhibitors
| Compound | Target/Assay | Cell Line/System | IC50 Value | Reference |
| Ciclopirox | Deoxyhypusine Hydroxylase | HUVECs | ~5 µM | [7] |
| Ciclopirox | DNA Synthesis Inhibition | HUVECs | 10 µM | [8] |
| Deferoxamine | Deoxyhypusine Hydroxylase | HUVECs | > 5 µM | [8] |
| 2,2'-dipyridyl | Deoxyhypusine Hydroxylase | HUVECs | > 5 µM | [8] |
| Deferiprone | Deoxyhypusine Hydroxylase | HUVECs | < 200 µM | [8] |
| Mimosine | Deoxyhypusine Hydroxylase | HUVECs | 200 µM | [8] |
| Ciclopirox | Proliferation Assay | U-251 MG (Glioblastoma) | 2.5 µM | [9] |
| Ciclopirox | Proliferation Assay | GL261 (Glioblastoma) | 1.8 µM | [9] |
| Ciclopirox | Proliferation Assay | PD-GB3 (Primary Glioblastoma) | 3.2 µM | [9] |
| Ciclopirox | Proliferation Assay | PD-GB4 (Primary Glioblastoma) | 4.1 µM | [9] |
| Deferiprone | Proliferation Assay | U-251 MG (Glioblastoma) | 15.7 µM | [9] |
| Deferiprone | Proliferation Assay | GL261 (Glioblastoma) | 12.5 µM | [9] |
| Deferiprone | Proliferation Assay | PD-GB3 (Primary Glioblastoma) | 25.3 µM | [9] |
| Deferiprone | Proliferation Assay | PD-GB4 (Primary Glioblastoma) | 30.1 µM | [9] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the eIF5A hypusination pathway and a general workflow for studying DOHH inhibition.
Caption: The eIF5A hypusination pathway and the inhibitory action of ciclopirox on DOHH.
Caption: A generalized workflow for studying the effects of DOHH inhibition using ciclopirox.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol assesses the impact of DOHH inhibition on cell growth.[3]
Materials:
-
Cell line of interest (e.g., cancer cell lines, fibroblasts)
-
Complete culture medium
-
Ciclopirox (stock solution in DMSO)
-
Vehicle control (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of ciclopirox (e.g., 0.1, 1, 5, 10, 25, 50 µM) or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Western Blot for eIF5A Hypusination Status
This protocol determines the ratio of hypusinated to deoxyhypusinated eIF5A in cells following DOHH inhibition.
Materials:
-
Cultured cells treated with ciclopirox or vehicle
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-eIF5A
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Harvest and lyse the treated cells.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-PAGE gel. Due to the small mass difference between the isoforms, 2D gel electrophoresis can also be used for better separation.[3]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-eIF5A primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. The hypusinated and deoxyhypusinated forms of eIF5A will appear as distinct bands.
In Vitro DOHH Enzyme Activity Assay
This protocol measures the direct inhibitory effect of ciclopirox on DOHH activity.
Materials:
-
Recombinant human DOHH
-
Recombinant deoxyhypusinated eIF5A (substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 1 mM DTT)
-
Cofactors: 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM L-Ascorbic acid
-
Ciclopirox
-
Quenching solution (e.g., 10% Trichloroacetic acid)
-
LC-MS/MS system or Western blot apparatus for detection
Procedure:
-
Prepare a reaction mixture in the assay buffer containing recombinant DOHH and cofactors.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Add ciclopirox at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the deoxyhypusinated eIF5A substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution.
-
Analyze the formation of hypusinated eIF5A using LC-MS/MS or by Western blotting with an anti-hypusine antibody.
Conclusion
Ciclopirox serves as a readily available and effective tool for studying the multifaceted roles of DOHH and the eIF5A hypusination pathway. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at elucidating the therapeutic potential of DOHH inhibition in various disease contexts. Careful optimization of experimental conditions for specific cell types and research questions is recommended for obtaining robust and reproducible results.
References
- 1. Ciclopirox Inhibition of eIF5A Hypusination Attenuates Fibroblast Activation and Cardiac Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ciclopirox Inhibition of eIF5A Hypusination Attenuates Fibroblast Activation and Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Repositioning the Old Fungicide Ciclopirox for New Medical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nextstepsinderm.com [nextstepsinderm.com]
- 7. researchgate.net [researchgate.net]
- 8. The antifungal drug ciclopirox inhibits deoxyhypusine and proline hydroxylation, endothelial cell growth and angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Protocol for siRNA-Mediated Knockdown of eIF5A or DHPS: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the small interfering RNA (siRNA)-mediated knockdown of eukaryotic translation initiation factor 5A (eIF5A) and deoxyhypusine (B1670255) synthase (DHPS). Both proteins are critical components of the hypusination pathway, a unique post-translational modification essential for cell proliferation and implicated in various diseases, including cancer. This document offers comprehensive, step-by-step methodologies for siRNA transfection and subsequent validation of gene silencing at both the mRNA and protein levels. Quantitative data from published studies are summarized to provide expected knockdown efficiencies. Furthermore, diagrams illustrating the experimental workflow and the eIF5A hypusination pathway are included to facilitate a deeper understanding of the procedures and their biological context.
Introduction
Eukaryotic translation initiation factor 5A (eIF5A) is the only known protein to undergo hypusination, a unique and essential post-translational modification. This process is catalyzed by two enzymes: deoxyhypusine synthase (DHPS) and deoxyhypusine hydroxylase (DOHH). DHPS catalyzes the first and rate-limiting step, transferring the aminobutyl moiety from spermidine (B129725) to a specific lysine (B10760008) residue on the eIF5A precursor. DOHH then hydroxylates this intermediate to form the mature, active hypusinated eIF5A. The hypusinated eIF5A plays a crucial role in translation elongation, particularly at polyproline motifs, and is involved in mRNA export and stability. Given their central role in cell growth and proliferation, eIF5A and DHPS have emerged as attractive therapeutic targets in oncology and other disease areas.
RNA interference (RNAi) using siRNAs is a powerful tool to specifically silence the expression of target genes, enabling the study of their cellular functions and their potential as therapeutic targets. This application note details a robust and reproducible protocol for the knockdown of eIF5A and DHPS in cultured mammalian cells using lipid-based siRNA transfection.
Data Presentation
The following table summarizes quantitative data on the knockdown efficiency of eIF5A and DHPS from various studies. This information can be used as a reference for expected outcomes in your experiments.
| Target Gene | siRNA Sequence/ID | Cell Line | Transfection Reagent | siRNA Conc. (nM) | Time Point (hr) | % mRNA Knockdown (Method) | % Protein Knockdown (Method) | Reference |
| eIF5A | 5'-AACGGAATGACTTCCAGCTGA-3' | L929 (mouse) | DOTAP | N/A | 48 | Not Reported | >80% (Western Blot) | [1] |
| eIF5A | si-EIF5A | Panc-1 | Lipofectamine 2000 | 50 | 48 | ~70% (RT-PCR) | ~65% (Western Blot) | [2] |
| eIF5A | si-EIF5A | BxPc-3 | Lipofectamine 2000 | 50 | 48 | ~60% (RT-PCR) | ~60% (Western Blot) | [2] |
| DHPS | shRNA: GCTATACGTCCAACCTCAT | Rat Cortical Neurons | Lentivirus | N/A | DIV21 | Not Reported | ~47% (Western Blot) | [3] |
| DHPS | shDHPS #1 | A375 | Lentivirus | N/A | 120 | ~80% (qPCR) | ~85% (Western Blot) | [4] |
| DHPS | shDHPS #2 | SK-MEL-28 | Lentivirus | N/A | 120 | ~75% (qPCR) | ~80% (Western Blot) | [4] |
N/A: Not available in the cited source.
Experimental Protocols
siRNA Preparation and Handling
Proper handling of siRNA is crucial to prevent degradation by RNases.
-
Storage: Store lyophilized siRNA at -20°C or -80°C. Once reconstituted, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Reconstitution: Briefly centrifuge the vial to ensure the lyophilized siRNA pellet is at the bottom. Reconstitute in RNase-free water or buffer to a stock concentration of 20-50 µM.
-
Working Solutions: Prepare working solutions by diluting the stock in RNase-free water or an appropriate buffer. Keep on ice during use.
Cell Culture and Seeding
-
Culture cells in the appropriate medium supplemented with serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
One day before transfection, seed the cells in antibiotic-free medium so that they reach 30-50% confluency at the time of transfection. The optimal cell density should be determined empirically for each cell line.[5]
siRNA Transfection using Lipofectamine™ RNAiMAX
This protocol is optimized for a 24-well plate format. Adjust volumes accordingly for other plate sizes. The final siRNA concentration should be optimized for each cell line and target, typically ranging from 1 to 100 nM.[5]
-
Prepare siRNA-Lipid Complexes:
-
For each well to be transfected, prepare two tubes.
-
Tube A (siRNA): Dilute the desired amount of siRNA (e.g., 6 pmol for a final concentration of 10 nM in 600 µL) in 50 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently.
-
Tube B (Lipofectamine™ RNAiMAX): Dilute 1 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently and incubate for 5 minutes at room temperature.[6]
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 10-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.[6]
-
-
Transfect Cells:
-
Add the 100 µL of the siRNA-lipid complex mixture dropwise to each well containing cells and medium.
-
Gently rock the plate back and forth to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. The optimal incubation time depends on the stability of the target mRNA and protein.
-
Validation of Knockdown Efficiency
-
RNA Extraction: At the desired time point post-transfection (typically 24-48 hours), harvest the cells and extract total RNA using a commercial kit or a standard method like TRIzol extraction.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR: Perform qPCR using a qPCR master mix, cDNA template, and primers specific for the target gene (eIF5A or DHPS) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Reaction Setup (per reaction):
-
qPCR Master Mix (2X): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template: 1-2 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Cycling Conditions (example):
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis
-
-
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method. The knockdown efficiency is determined by comparing the normalized expression of the target gene in siRNA-treated cells to that in control (e.g., non-targeting siRNA) treated cells.
-
Protein Extraction: At the desired time point post-transfection (typically 48-72 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for eIF5A or DHPS overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin, or β-tubulin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. The knockdown efficiency is calculated by comparing the normalized protein levels in siRNA-treated samples to the control samples.
Mandatory Visualizations
Caption: Experimental workflow for siRNA-mediated gene knockdown.
Caption: The eIF5A hypusination pathway.
References
Application Notes and Protocols for Creating Stable Cell Lines with Inducible Expression of eIF5A Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eukaryotic translation initiation factor 5A (eIF5A) is a highly conserved protein essential for cell proliferation and viability.[1][2] It is the only known protein to contain the unique amino acid hypusine, a post-translational modification critical for its activity.[1][3] eIF5A has been implicated in various cellular processes, including translation elongation, mRNA decay, and nucleocytoplasmic transport.[4][5] Dysregulation of eIF5A and its hypusination pathway has been linked to several diseases, including cancer and viral infections, making it an attractive target for drug development.[6][7]
The study of eIF5A function often relies on the expression of mutant forms of the protein. Inducible expression systems are invaluable tools for this purpose, as they allow for controlled, temporal expression of a gene of interest, which is particularly important when studying proteins that may be toxic to the cell when constitutively overexpressed.[8] The Tet-On system is a widely used and robust method for achieving tightly controlled, doxycycline-inducible gene expression in mammalian cells.[9]
This document provides detailed application notes and protocols for the generation and characterization of stable mammalian cell lines with inducible expression of wild-type and mutant forms of eIF5A using a lentiviral-based Tet-On 3G inducible system.
Signaling Pathway and Experimental Workflow
The Tet-On 3G system utilizes a reverse tetracycline-controlled transactivator (rtTA) protein that binds to a tetracycline (B611298) response element (TRE) in the promoter of the target gene only in the presence of an inducer, such as doxycycline (B596269) (Dox). This binding event activates transcription of the gene of interest.
The overall experimental workflow for creating and validating these stable cell lines is outlined below.
References
- 1. MUTATIONAL ANALYSES OF HUMAN eIF5A-1: IDENTIFICATION OF AMINO ACID RESIDUES CRITICAL FOR HYPUSINE MODIFICATION AND eIF5A ACTIVITY* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural modeling and mutational analysis of yeast eukaryotic translation initiation factor 5A reveal new critical residues and reinforce its involvement in protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The eukaryotic initiation factor 5A (eIF5A1), the molecule, mechanisms and recent insights into the pathophysiological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypusine-containing Protein eIF5A Promotes Translation Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of gene expression by translation factor eIF5A: Hypusine-modified eIF5A enhances nonsense-mediated mRNA decay in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of Eukaryotic Translation Initiation Factor 5A (eIF5A) Hypusination Suppress p53 Translation and Alters the Association of eIF5A to the Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. takarabio.com [takarabio.com]
Zebrafish as a Model Organism for In Vivo Hypusination Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hypusination of eukaryotic translation initiation factor 5A (eIF5A) is a unique and essential post-translational modification critical for cellular proliferation, differentiation, and specific mRNA translation.[1][2][3][4] This two-step enzymatic process, catalyzed by deoxyhypusine (B1670255) synthase (DHPS) and deoxyhypusine hydroxylase (DOHH), is highly conserved across eukaryotes.[4] Dysregulation of the hypusination pathway is implicated in various diseases, including cancer and neurodevelopmental disorders, making it a compelling target for therapeutic intervention.[2][3]
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying hypusination.[5][6][7][8] Its genetic tractability, rapid external development, and optical transparency of embryos provide an unparalleled window into the dynamic cellular and developmental processes governed by hypusination.[7][9] Zebrafish orthologs of the key enzymes and substrate (Dhps, Dohh, and Eif5a) share high sequence identity with their human counterparts, ensuring the relevance of findings to human health.[1] This document provides detailed application notes and protocols for leveraging the zebrafish model to investigate the in vivo roles of hypusination.
The Hypusination Pathway & Experimental Workflow
The modification of eIF5A involves the sequential enzymatic activity of DHPS and DOHH, utilizing spermidine (B129725) as a substrate. Understanding this pathway is fundamental to designing experiments that target specific components.
A typical experimental approach to studying hypusination in zebrafish involves genetic manipulation followed by detailed molecular and phenotypic analysis.
Application Notes: Key Findings from Zebrafish Models
Studies utilizing zebrafish have demonstrated the critical role of hypusination in vertebrate development. The expression of dhps and eif5a is observed in developing endoderm-derived organs, including the liver, intestine, and pancreas, at 48 and 72 hours post-fertilization (hpf).[1]
Neurodevelopment: DHPS deficiency in humans leads to a neurodevelopmental disorder characterized by developmental delay, intellectual disability, and seizures.[1] Zebrafish models recapitulate these findings. Knockdown of dhps using antisense morpholinos results in dose-dependent developmental delays, microcephaly (small head size), and body curvature.[2][10] Furthermore, these larvae exhibit increased epileptiform (seizure-like) activity and reduced arborization of inhibitory GABAergic neurons, confirming that eIF5A hypusination is essential for early brain development.[2][10]
Pancreas Development: The hypusination pathway is crucial for organogenesis. Silencing of dhps in early larval stages leads to significant defects in pancreatic growth due to a loss of cellular replication.[1][3] Interestingly, the knockdown of eif5a itself has a minimal impact on pancreas development, suggesting that the accumulation of the unhypusinated eIF5A isoform (eIF5A-Lys), rather than just the loss of the hypusinated form, may exert independent, negative effects on cellular processes.[3][11][12][13]
Quantitative Data Summary
Data from knockdown experiments provide quantitative validation of the model and the biological effects.
Table 1: Molecular Validation of dhps Knockdown in Zebrafish Embryos
| Method | Target | Control | dhps Knockdown | Outcome | Reference |
|---|---|---|---|---|---|
| RT-PCR | dhps mRNA | 385 bp amplicon | 172 bp amplicon | Confirms successful splicing inhibition of exon 2. | [10] |
| Western Blot | DHPS Protein | 1.0 (normalized) | Significantly Reduced | Confirms reduction in DHPS protein levels. | [14] |
| Western Blot | eIF5AHYP | 1.0 (normalized) | Significantly Reduced | Confirms functional consequence of DHPS loss. | [14] |
| Western Blot | Total eIF5A | 1.0 (normalized) | No Significant Change | Shows that total eIF5A protein level is unaffected. |[14] |
Table 2: Phenotypic Consequences of dhps Knockdown at 72 hpf
| Phenotype | Control | dhps Knockdown (1-2 ng MO) | Effect | Reference |
|---|---|---|---|---|
| Pancreas Size | Normal | Significantly Reduced | Impaired organ growth. | [3][10] |
| Morphology | Normal | Microcephaly, axis truncation, body curvature | Severe developmental defects. | [2][10] |
| Neuronal Activity | Normal | Increased epileptiform activity | Models seizure-like phenotype of DHPS deficiency. |[2] |
Detailed Experimental Protocols
Protocol 1: Morpholino-Mediated Gene Knockdown of dhps
This protocol describes a transient knockdown of gene function using splice-blocking morpholino oligonucleotides (MOs), a common technique in zebrafish research.[15][16][17]
1. Morpholino Design and Preparation:
-
Design a splice-blocking MO targeting an exon-intron junction of the dhps pre-mRNA. For example, targeting the exon 2/intron 2 (E2I2) splice site has been shown to be effective.[10]
-
A standard control MO with no target in the zebrafish genome should be used in parallel.
-
Reconstitute lyophilized MOs in sterile, nuclease-free water to a stock concentration of 1 mM. Store at room temperature.
-
Prepare working solutions (e.g., 0.25 mM, 0.5 mM) by diluting the stock solution with sterile water. Add Phenol Red (0.1% final concentration) as a visualization aid for injection.
2. Microinjection:
-
Collect freshly fertilized zebrafish embryos at the 1- to 2-cell stage.
-
Align embryos on an agarose (B213101) injection plate.
-
Using a microinjection apparatus, inject approximately 1-2 nL of the MO working solution (delivering 1-4 ng of MO) into the yolk of each embryo.[10]
-
Inject a cohort of embryos with the control MO at the same concentration.
-
Incubate injected embryos in egg water at 28.5°C.
3. Validation of Knockdown (at 48-72 hpf):
-
RT-PCR:
-
Extract total RNA from pools of ~20 control and dhps MO-injected embryos.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform PCR using primers that flank the targeted exon (e.g., in exon 1 and exon 3 for an E2I2 MO).
-
Analyze PCR products on an agarose gel. A successful splice-blocking knockdown will result in a smaller PCR product in the dhps morphants compared to the control.[10]
-
-
Western Blot: (See Protocol 4 for details) Analyze protein lysates for a reduction in DHPS protein and, critically, a reduction in hypusinated eIF5A.
4. Phenotypic Analysis:
-
At desired time points (e.g., 24, 48, 72 hpf), examine embryos under a stereomicroscope for morphological defects.
-
Perform live imaging using confocal microscopy on transgenic reporter lines (e.g., Tg(ptf1a:gfp) for pancreas visualization) to assess organ development.[10]
Protocol 2: CRISPR/Cas9-Mediated Gene Editing of Hypusination Pathway Components
This protocol creates stable genetic knockouts, providing a complementary approach to transient morpholino studies.[18][19][20][21][22]
1. sgRNA Design and Synthesis:
-
Use a zebrafish-optimized design tool (e.g., CRISPRscan) to select highly efficient single guide RNA (sgRNA) target sites within an early exon of the target gene (dhps, dohh, or eif5a).[18][19]
-
Synthesize the DNA template for the sgRNA via PCR using a gene-specific primer and a common primer for the tracrRNA scaffold.[20]
-
Generate sgRNA via in vitro transcription (IVT) using a T7 RNA polymerase kit.
-
Purify the sgRNA (e.g., by precipitation) and assess its quality and concentration.
2. Injection Mix Preparation and Microinjection:
-
Prepare the injection mix containing the sgRNA (e.g., 25-50 pg/embryo) and Cas9 protein (e.g., 150-300 pg/embryo) or Cas9 mRNA in nuclease-free water with Phenol Red.
-
Incubate the sgRNA and Cas9 protein at 37°C for 5 minutes to allow for ribonucleoprotein (RNP) complex formation.[20]
-
Inject ~1 nL of the RNP mix into the cell of 1-cell stage zebrafish embryos.
3. Screening for Mutations:
-
F0 Generation (Crispants): At 24-48 hpf, sacrifice a small subset of injected embryos (~10) to confirm editing efficiency. Extract genomic DNA and use PCR to amplify the target region. Analyze the PCR product for insertions/deletions (indels) using high-resolution fragment analysis or sequencing.
-
F1 Generation (Germline Transmission): Raise the remaining F0 injected embryos to adulthood. Outcross individual F0 fish to wild-type fish.
-
Screen the resulting F1 embryos for germline transmission of the mutation using the same PCR-based genotyping method.
-
Identify heterozygous F1 carriers and raise them to establish a stable mutant line.
Protocol 3: Whole-Mount In Situ Hybridization (WISH) for dhps and eif5a mRNA
WISH is used to visualize the spatial and temporal expression patterns of specific genes in whole embryos.[23][24][25][26][27]
1. Probe Synthesis:
-
Clone a ~500-1000 bp fragment of the target gene (dhps or eif5a) into a transcription vector.
-
Linearize the plasmid and use it as a template for in vitro transcription with a labeled nucleotide (e.g., digoxigenin-UTP) to generate an antisense RNA probe.[25]
-
Purify the probe and determine its concentration.
2. Embryo Preparation:
-
Collect embryos at the desired developmental stages (e.g., 48, 72 hpf).
-
Fix embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
-
Dehydrate embryos through a methanol (B129727)/PBST series and store in 100% methanol at -20°C.
3. Hybridization:
-
Rehydrate embryos into PBST.
-
Permeabilize with Proteinase K (concentration and time are stage-dependent).
-
Refix in 4% PFA.
-
Pre-hybridize embryos in hybridization mix (HM) for several hours at ~65-70°C.
-
Replace with fresh HM containing the antisense probe (0.1-1 ng/µL) and incubate overnight at ~65-70°C.[27]
4. Washes and Detection:
-
Perform a series of high-stringency washes using SSC and formamide (B127407) solutions to remove unbound probe.[24]
-
Block the embryos (e.g., with lamb serum/BSA in maleic acid buffer).
-
Incubate with an anti-digoxigenin antibody conjugated to alkaline phosphatase (AP).
-
Wash extensively to remove unbound antibody.
-
Develop the color reaction using NBT/BCIP solution, which forms a purple precipitate where the probe is bound.[25]
-
Stop the reaction, postfix the embryos, and store in PBS or glycerol (B35011) for imaging.
Protocol 4: Western Blotting for Hypusinated eIF5A
This protocol is essential for confirming protein-level changes and assessing the ratio of hypusinated to total eIF5A.[14][28][29]
1. Embryo Lysis:
-
Manually dechorionate ~30-50 embryos at the desired stage (e.g., 2 dpf).
-
Transfer embryos to a microcentrifuge tube and remove as much egg water as possible.
-
Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Homogenize the embryos using a pestle, then sonicate briefly.
-
Centrifuge at high speed at 4°C to pellet debris. Collect the supernatant containing the protein lysate.
2. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Prepare samples by mixing a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
3. SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel (e.g., 12-15% for eIF5A, ~17 kDa).
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Use separate blots for:
-
Anti-hypusine antibody (to detect eIF5AHYP)
-
Anti-eIF5A antibody (to detect total eIF5A)
-
Anti-DHPS antibody
-
A loading control antibody (e.g., anti-Actin or anti-Tubulin)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a digital imager.
-
Perform densitometry analysis to quantify the relative protein levels, normalizing to the loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. Deoxyhypusine synthase deficiency syndrome zebrafish model: aberrant morphology, epileptiform activity, and reduced arborization of inhibitory interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypusinated and unhypusinated isoforms of the translation factor eIF5A exert distinct effects in models of pancreas development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dhpsfoundation.org [dhpsfoundation.org]
- 5. ZEBRAFISH AS AN IN VIVO MODEL FOR SUSTAINABLE CHEMICAL DESIGN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. invivobiosystems.com [invivobiosystems.com]
- 8. Zebrafish: An in vivo model for the study of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zebrafish as a Model for the Study of Live in vivo Processive Transport in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hypusinated and unhypusinated isoforms of the translation factor eIF5A exert distinct effects in models of pancreas development and function [scholarworks.indianapolis.iu.edu]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Primer for Morpholino Use in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gene knockdown by morpholino-modified oligonucleotides in the zebrafish model: applications for developmental toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Zebrafish Morpholino Gene Knockdown - Creative Biogene Zebrafish Platform [zebrafish.creative-biogene.com]
- 18. giraldezlab.org [giraldezlab.org]
- 19. Optimized CRISPR-Cas9 System for Genome Editing in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CRISPR/Cas9-Mediated Genome Editing in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CRISPR-Cas9-Mediated Genomic Deletions Protocol in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for generating mutant zebrafish using CRISPR-Cas9 followed by quantitative evaluation of vascular formation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. High Resolution Whole Mount In Situ Hybridization within Zebrafish Embryos to Study Gene Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In situ hybridization on whole-mount zebrafish embryos and young larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. Stowers Institute | Home [labs.stowers.org]
- 28. ZFIN: Zebrafish Book: Molecular Methods [zfin.org]
- 29. zfin.atlassian.net [zfin.atlassian.net]
Application Notes and Protocols for Generating and Analyzing DHPS Knockout Mouse Models
Introduction
Deoxyhypusine (B1670255) synthase (DHPS) is a highly conserved and essential enzyme that catalyzes the first and rate-limiting step in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A) to form hypusine.[1] This unique modification is critical for the activity of eIF5A, which facilitates the translation of a specific subset of mRNAs, often those with polyproline motifs, that are involved in fundamental cellular processes such as proliferation, inflammation, and stress responses.[1][2]
Given its central role, understanding the in vivo function of DHPS is paramount. Genetic studies in mice have demonstrated that a complete loss of the Dhps gene results in early embryonic lethality, highlighting its indispensable role in development.[1][3] This lethality necessitates the use of conditional knockout (cKO) strategies to investigate the function of DHPS in specific cell types or at particular developmental stages. These models, where Dhps is excised in a tissue-specific manner using the Cre-LoxP system, have been instrumental in uncovering its roles in neurodevelopment, metabolic inflammation, and immune cell function.[2][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the generation and analysis of DHPS knockout mouse models. We detail the associated signaling pathways, summarize the key phenotypes observed in various conditional knockout models, and provide step-by-step protocols for their creation and subsequent analysis.
Application Note 1: The DHPS-eIF5A Signaling Pathway
DHPS is the central enzyme in the hypusination pathway. It transfers an aminobutyl moiety from spermidine (B129725) to a specific lysine (B10760008) residue (Lys50) on the eIF5A precursor protein.[5] A second enzyme, deoxyhypusine hydroxylase (DOHH), then hydroxylates this intermediate to form the mature, active hypusinated eIF5A (eIF5AHyp).[5] Active eIF5AHyp resolves ribosomal stalling during the translation of specific mRNAs, ensuring the synthesis of proteins crucial for various cellular functions.[1] The activity of DHPS itself can be modulated; for instance, it can be phosphorylated by extracellular signal-regulated kinases (ERK1/2), which promotes cell proliferation.[6] Dysregulation of this pathway is implicated in neurodevelopmental disorders and inflammation.[4][7]
Application Note 2: Phenotypes of DHPS Knockout Mouse Models
The embryonic lethality of global Dhps knockout has led to the development of various conditional knockout (cKO) models. The resulting phenotypes are dependent on the specific tissue or cell type in which the gene is deleted. A summary of key findings is presented below.
Table 1: Summary of Global DHPS Knockout Phenotype
| Model Type | Genotype | Key Phenotype | Reference |
| Global Knockout | Dhps-/- | Early embryonic lethality (between E3.5 and E7.5) | [3] |
Table 2: Summary of Myeloid-Specific DHPS Knockout (DhpsΔMyel) Phenotypes
| Phenotypic Category | Observation in DhpsΔMyel Mice | Experimental Assay | Reference |
| Inflammation | Reduced pro-inflammatory (M1) macrophage accumulation in adipose tissue. | Flow Cytometry | [7] |
| Altered abundance of proteins involved in NF-κB signaling. | Global Proteomics | [2] | |
| Metabolism | Improved glucose tolerance and insulin (B600854) sensitivity in obese mice. | Glucose Tolerance Test | [7] |
| Molecular | Reduced DHPS and eIF5AHyp levels in Bone Marrow-Derived Macrophages (BMDMs). | Western Blot | [2] |
| Decreased association of total RNA with polyribosomes in M1-polarized BMDMs, suggesting reduced translation initiation. | Polyribosome Profiling | [2] |
Table 3: Summary of Neuron-Specific DHPS Knockout Phenotypes
| Model (Cre Driver) | Key Phenotypes | Experimental Assay | Reference |
| Emx1-Cre (Deletion at E9.5 in cortex & hippocampus) | Gross defects in forebrain development. | Histology / Morphology | [8] |
| Significant growth retardation and reduced viability/premature death. | Body Weight Measurement, Survival Analysis | [8] | |
| Camk2a-Cre (Postnatal deletion in hippocampus) | Severe impairment in spatial learning and memory. | Morris Water Maze | [4][8] |
| Impaired contextual learning and memory. | Contextual Fear Conditioning | [8] | |
| No global developmental defects or reduced viability. | General Observation | [8] |
Protocol 1: Generation of Conditional DHPS Knockout Mice
Generating a conditional knockout mouse model involves creating a "floxed" allele (Dhpsfl/fl), where critical exons of the Dhps gene are flanked by LoxP sites. These mice are then crossed with a strain that expresses Cre recombinase in a tissue-specific manner, leading to the excision of the floxed DNA segment only in the desired cells. The modern "Easi-CRISPR" method, which uses long single-stranded DNA (lssDNA) donors, is a highly efficient approach for generating such models.[9][10]
Detailed Methodology: Generating Dhpsfl/fl Mice via Easi-CRISPR
This protocol is adapted from the Easi-CRISPR method.[9][10]
-
Design Phase:
-
Identify critical exons of the Dhps gene. Deletion of these exons should lead to a frameshift mutation and a non-functional protein.
-
Design two guide RNAs (gRNAs) that will direct the Cas9 nuclease to create double-strand breaks (DSBs) in the introns flanking the target exon(s).
-
Design a long single-stranded DNA (lssDNA) donor template (~1-2 kb). This donor should contain the target exon(s) flanked by LoxP sites. The donor sequence should also include ~100-200 base pair homology arms that match the genomic sequence outside of the gRNA cut sites.
-
-
Component Preparation:
-
Synthesize and purify the gRNAs and the lssDNA donor template.
-
Obtain high-purity Cas9 nuclease protein.
-
Prepare the injection mix containing Cas9 protein, gRNAs (as a ribonucleoprotein complex, RNP), and the lssDNA donor in an appropriate microinjection buffer.
-
-
Microinjection and Embryo Transfer:
-
Harvest fertilized zygotes from superovulated female mice.
-
Microinject the CRISPR mix into the pronucleus or cytoplasm of the zygotes.[11]
-
Surgically transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.
-
-
Generation and Screening of Founder (F0) Mice:
-
Allow the surrogate mothers to give birth.
-
At ~3 weeks of age, obtain tail biopsies from the resulting pups for genomic DNA extraction (see Protocol 2).
-
Use PCR and Sanger sequencing to screen the founder mice for the correct insertion of both LoxP sites around the target exons.
-
-
Establishment of the Dhpsfl/fl Line:
-
Breed the correctly targeted heterozygous F0 founder mice with wild-type mice (e.g., C57BL/6J) to confirm germline transmission.
-
Intercross the heterozygous offspring (Dhpsfl/+) to generate homozygous floxed mice (Dhpsfl/fl). These mice should be viable and show no phenotype, as the Dhps gene is still functional.
-
-
Generation of Conditional Knockout (cKO) Mice:
-
Cross the homozygous Dhpsfl/fl mice with a desired Cre-driver line (e.g., Lyz2-Cre for myeloid cells, Emx1-Cre for cortical neurons).
-
The resulting offspring that are heterozygous for the floxed allele and carry the Cre transgene (Dhpsfl/+;Cre+) can be crossed back to Dhpsfl/fl mice.
-
This cross will produce the experimental conditional knockout animals (Dhpsfl/fl;Cre+) and littermate controls (Dhpsfl/fl;Cre-) for analysis.
-
Protocol 2: Genotyping DHPS Knockout Mice
Accurate genotyping is crucial to distinguish between wild-type (WT), heterozygous (Dhpsfl/+), homozygous (Dhpsfl/fl), and conditionally deleted (DhpsΔ) alleles.
Genomic DNA Extraction from Mouse Tail Biopsy
This is a standard protocol for obtaining PCR-quality genomic DNA.[12][13]
-
Sample Collection: Collect a small (1-2 mm) piece of tail tip from 2-3 week old mice and place it in a labeled 1.5 mL microcentrifuge tube.
-
Lysis: Add 100 µL of Proteinase K digestion buffer (10 mM Tris pH 8.0, 100 mM NaCl, 10 mM EDTA, 0.5% SDS, 0.1 mg/mL Proteinase K).
-
Digestion: Vortex briefly and incubate the tubes overnight at 55°C until the tissue is completely lysed.
-
Purification (Phenol-Chloroform Method):
-
Add 200 µL of water and centrifuge to collect condensation.
-
Transfer the supernatant to a new tube.
-
Add an equal volume (~250 µL) of Phenol:Chloroform:Isoamyl Alcohol (25:24:1).
-
Vortex for 10 seconds and centrifuge at max speed for 5 minutes.
-
Carefully transfer the upper aqueous phase to a new tube.
-
-
Precipitation:
-
Add 700 µL of ice-cold 100% ethanol (B145695) and invert several times to mix. A white DNA precipitate may be visible.
-
Centrifuge at max speed for 10 minutes.
-
-
Washing and Resuspension:
-
Carefully aspirate the supernatant.
-
Wash the pellet with 500 µL of 70% ethanol and centrifuge for 2 minutes.
-
Aspirate the supernatant completely and air dry the pellet for 5-10 minutes.
-
Resuspend the DNA pellet in 100-200 µL of nuclease-free water or TE buffer. Store at -20°C.
-
PCR Genotyping for Floxed and Knockout Alleles
A three-primer PCR strategy is often used to identify all possible alleles in a single reaction.
-
Primer Design:
-
Forward Primer (Fwd): Design to bind to the genomic DNA upstream (5') of the first LoxP site.
-
Reverse Primer 1 (Rev1): Design to bind to the genomic DNA downstream (3') of the first LoxP site but upstream of the second LoxP site.
-
Reverse Primer 2 (Rev2): Design to bind to the genomic DNA downstream (3') of the second LoxP site.
-
-
Expected PCR Products:
-
Wild-Type Allele: Fwd + Rev2 will produce a band of a specific size.
-
Floxed Allele: Fwd + Rev2 will produce a slightly larger band than the WT due to the insertion of two LoxP sites.
-
Deleted (Δ) Allele: Fwd + Rev2 will produce a smaller band, as the entire floxed region has been excised by Cre recombinase. The Fwd + Rev1 primers will not produce a product from the deleted allele.
-
-
PCR Reaction Setup (20 µL total volume):
-
Genomic DNA (~50-100 ng): 1 µL
-
10 µM Forward Primer: 1 µL
-
10 µM Reverse Primer 1: 0.5 µL
-
10 µM Reverse Primer 2: 0.5 µL
-
2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂): 10 µL
-
Nuclease-free water: 7 µL
-
-
PCR Cycling Conditions (Example):
-
Initial Denaturation: 94°C for 3 min
-
35 Cycles:
-
Denaturation: 94°C for 30 sec
-
Annealing: 60°C for 30 sec (optimize based on primer Tm)
-
Extension: 72°C for 1 min (adjust based on expected product size)
-
-
Final Extension: 72°C for 5 min
-
Hold: 4°C
-
-
Analysis: Run the PCR products on a 1.5-2% agarose (B213101) gel with a DNA ladder to visualize and identify the bands corresponding to each allele.
Protocol 3: Key Phenotypic Analyses
The choice of analysis depends on the specific cKO model and the research question. Below are protocols for common analyses performed on DHPS knockout mice.
Western Blot for DHPS and eIF5A Hypusination
This protocol verifies the successful knockout of the DHPS protein and assesses the downstream effect on eIF5A hypusination.
-
Protein Extraction: Lyse cells or tissues of interest (e.g., BMDMs, brain tissue) in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Washing and Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.
Metabolic Phenotyping: Glucose Tolerance Test (GTT)
This test is essential for assessing whole-body glucose homeostasis, particularly relevant for myeloid-specific DHPS knockout models.[7]
-
Fasting: Fast mice overnight (12-16 hours) with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer (Time = 0 min).
-
Glucose Injection: Inject a 20% D-glucose solution intraperitoneally (IP) at a dose of 2 g/kg body weight.
-
Blood Glucose Monitoring: Measure blood glucose from the tail at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify glucose clearance. Compare the results between cKO mice and littermate controls.
Polyribosome Profiling
This technique assesses the efficiency of global mRNA translation by separating mRNAs based on the number of associated ribosomes. A decrease in the polysome-to-monosome (P/M) ratio indicates a reduction in translation initiation.[2]
-
Cell Preparation: Culture and treat cells as required (e.g., polarize BMDMs to an M1 state). Treat with cycloheximide (B1669411) (100 µg/mL) for 10 minutes before harvesting to arrest translating ribosomes.
-
Lysate Preparation: Lyse cells in a hypotonic buffer containing cycloheximide and RNase inhibitors.
-
Sucrose (B13894) Gradient Ultracentrifugation: Carefully layer the cell lysate onto a 10-50% linear sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm) for ~2 hours in a swing-bucket rotor.
-
Fractionation and Analysis:
-
Fractionate the gradient from top to bottom while continuously monitoring UV absorbance at 254 nm.
-
This generates a profile showing peaks for free ribosomal subunits (40S, 60S), single ribosomes (80S monosomes), and multiple ribosomes (polysomes).
-
-
Data Analysis: Calculate the area under the curve for the polysome and monosome peaks. A decreased P/M ratio in knockout cells compared to controls indicates a defect in translation.[2]
References
- 1. Gene - DHPS [maayanlab.cloud]
- 2. Deoxyhypusine Synthase Promotes a Pro-Inflammatory Macrophage Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential role of eIF5A-1 and deoxyhypusine synthase in mouse embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Deoxyhypusine synthase mutations alter the post-translational modification of eukaryotic initiation factor 5A resulting in impaired human and mouse neural homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular signal-regulated kinases associate with and phosphorylate DHPS to promote cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuron-specific ablation of eIF5A or deoxyhypusine synthase leads to impairments in growth, viability, neurodevelopment, and cognitive functions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. gem.wi.mit.edu [gem.wi.mit.edu]
- 11. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. boneandcancer.org [boneandcancer.org]
- 13. lab.moffitt.org [lab.moffitt.org]
Application Notes and Protocols for High-Throughput Screening of Novel Hypusination Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A) by the addition of a hypusine residue is a unique and essential process for the proliferation of eukaryotic cells.[1][2][3] This modification is catalyzed by two key enzymes: deoxyhypusine (B1670255) synthase (DHS) and deoxyhypusine hydroxylase (DOHH).[1][4] The dysregulation of the hypusination pathway has been implicated in various diseases, including cancer, neurodevelopmental disorders, and viral infections, making it an attractive target for therapeutic intervention.[5][6] The development of potent and specific inhibitors of DHS and DOHH is therefore of significant interest. High-throughput screening (HTS) offers a powerful approach to identify novel inhibitory compounds from large chemical libraries.[7][8]
This document provides detailed application notes and protocols for conducting HTS campaigns to discover novel inhibitors of the hypusination pathway.
The eIF5A Hypusination Signaling Pathway
The hypusination of eIF5A is a two-step enzymatic process. First, DHS catalyzes the transfer of the 4-aminobutyl moiety from spermidine (B129725) to a specific lysine (B10760008) residue (Lys50 in humans) on the eIF5A precursor, forming a deoxyhypusine intermediate.[1][9] Subsequently, DOHH hydroxylates the deoxyhypusine residue to form the mature, active hypusinated eIF5A.[4][9]
High-Throughput Screening Experimental Workflow
A typical HTS workflow for identifying inhibitors of the hypusination pathway involves a primary screen to identify initial hits, followed by secondary assays to confirm activity and determine potency and selectivity.
Data Presentation: Known Inhibitors of Hypusination
The following tables summarize quantitative data for some known inhibitors of DHS and DOHH.
Table 1: Inhibitors of Deoxyhypusine Synthase (DHS)
| Compound | Type | IC50/Ki | Assay System | Reference |
| N1-guanyl-1,7-diaminoheptane (GC7) | Competitive | Ki = 10 nM | In vitro | [10] |
| 6-bromo-N-(1H-indol-4yl)-1-benzothiophene-2-carboxamide | Allosteric | IC50 = 0.062 µM | In vitro | [11][12] |
| 5,6-dihydrothieno[2,3-c]pyridine derivative (26d) | Allosteric | IC50 = 0.0092 µM | In vitro | [13] |
| CNI-1493 | Competitive | Dose-dependent inhibition | In vitro (P. falciparum) | [11] |
Table 2: Inhibitors of Deoxyhypusine Hydroxylase (DOHH)
| Compound | Type | IC50 | Assay System | Reference |
| Ciclopirox (CPX) | Iron Chelator (Indirect) | Not explicitly stated for DOHH | In vitro (Hyp'Assay) | [14][15] |
| Deferiprone (DEF) | Iron Chelator (Indirect) | Not explicitly stated for DOHH | Cell-based | [3][16] |
| Mimosine | Pharmacological Inhibitor | Not explicitly stated for DOHH | Cell-based | [3][16] |
| Deferoxamine (DFX) | Iron Chelator (Indirect) | Not explicitly stated for DOHH | In vitro (Hyp'Assay) | [14][15] |
Experimental Protocols
Protocol 1: High-Throughput Screening for DHS Inhibitors using a Luminescence-Based Assay
This protocol is adapted from a non-radioactive DHS assay that is suitable for HTS.[1][7] It measures the production of NADH, a co-product of the DHS-catalyzed reaction.
Materials:
-
Recombinant human DHS enzyme
-
Recombinant human eIF5A precursor protein
-
Spermidine
-
NAD+
-
Assay buffer: 50 mM Glycine-NaOH, pH 9.0
-
NADH-Glo™ Detection Reagent (Promega)
-
384-well white, flat-bottom plates
-
Compound library dissolved in DMSO
Procedure:
-
Compound Plating: Dispense 1 µL of test compounds at various concentrations into the wells of a 384-well plate. Include appropriate controls (e.g., vehicle control with DMSO, positive control with a known DHS inhibitor like GC7).
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing 20 µM spermidine, 100 µM NAD+, and 0.5 µg of DHS enzyme in the assay buffer.[17]
-
Reaction Initiation: Add 25 µL of the reaction mixture to each well of the 384-well plate containing the compounds.
-
Incubation: Incubate the plate at 37°C for 2 hours.[17]
-
Detection: Add 25 µL of NADH-Glo™ Detection Reagent to each well.
-
Signal Measurement: Incubate the plate at room temperature for 30-60 minutes in the dark. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of NADH produced and thus to the DHS activity. A decrease in luminescence in the presence of a test compound indicates potential inhibition of DHS.
Protocol 2: High-Throughput Screening for Hypusination Inhibitors using the "Hyp'Assay"
This protocol describes a versatile, antibody-based assay that can be used to screen for inhibitors of either DHS or DOHH.[14][18]
Materials:
-
Recombinant human eIF5A, DHS, and DOHH proteins
-
Spermidine
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 8.0
-
Anti-hypusine antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well plates
-
Compound library dissolved in DMSO
Procedure for DHS Inhibitor Screening:
-
Reaction Setup: In a 96-well plate, combine recombinant eIF5A (e.g., 3 µg), DHS (e.g., 2 µg), DOHH (e.g., 2 µg), and spermidine (e.g., 5 µM) in the assay buffer.[15] Add test compounds at desired concentrations.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Detection:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-hypusine antibody.
-
Incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and visualize the signal.
-
-
Data Analysis: A decrease in the hypusinated eIF5A signal in the presence of a compound indicates inhibition of the hypusination pathway.
Procedure for DOHH Inhibitor Screening:
-
Two-Step Reaction:
-
Step 1 (Deoxyhypusination): Incubate recombinant eIF5A and DHS with spermidine to generate deoxyhypusinated eIF5A.
-
Step 2 (Hydroxylation): Add recombinant DOHH and the test compounds to the reaction mixture from Step 1.
-
-
Incubation and Detection: Follow the same incubation and detection steps as described for the DHS inhibitor screening.
-
Data Analysis: A reduction in the final hypusinated eIF5A signal indicates specific inhibition of DOHH.
Protocol 3: In Vitro DOHH Enzymatic Activity Assay
This protocol is for the detailed characterization of potential DOHH inhibitors identified from a primary screen.[6][19]
Materials:
-
Recombinant human DOHH protein
-
Radiolabeled deoxyhypusinated eIF5A ([3H]eIF5A(Dhp)) substrate
-
Assay buffer: 25 mM Tris-HCl, pH 7.5, 6 mM DTT, 25 µg/mL BSA[20]
-
6N HCl
-
Ion-exchange chromatography system
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer, [3H]eIF5A(Dhp) substrate, and purified recombinant DOHH. Add the test inhibitor at various concentrations.
-
Incubation: Incubate the reaction at 37°C for 1 hour.[20]
-
Reaction Termination and Hydrolysis: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins. Hydrolyze the protein pellet with 6N HCl at 110°C for 18 hours.[19]
-
Analysis: Separate and quantify the [3H]hypusine and [3H]deoxyhypusine in the hydrolysate using ion-exchange chromatography.[21]
-
Data Analysis: Determine the percentage of conversion of deoxyhypusine to hypusine. Calculate the IC50 value for the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
The protocols and data presented in these application notes provide a comprehensive resource for establishing high-throughput screening campaigns to identify and characterize novel inhibitors of the eIF5A hypusination pathway. The development of such inhibitors holds significant promise for the treatment of a range of human diseases.
References
- 1. A new nonradioactive deoxyhypusine synthase assay adaptable to high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Hypusination-induced DHPS/eIF5A pathway as a new therapeutic strategy for human diseases: A mechanistic review and structural classification of DHPS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A new non-radioactive deoxyhypusine synthase assay adaptable to high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Development of an activity assay for characterizing deoxyhypusine synthase and its diverse reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deoxyhypusine synthase haploinsufficiency attenuates acute cytokine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of an Allosteric Deoxyhypusine Synthase Inhibitor in P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Development of a reliable, sensitive, and convenient assay for the discovery of new eIF5A hypusination inhibitors | PLOS One [journals.plos.org]
- 16. benchchem.com [benchchem.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. Development of a reliable, sensitive, and convenient assay for the discovery of new eIF5A hypusination inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular cloning, expression, and structural prediction of deoxyhypusine hydroxylase: A HEAT-repeat-containing metalloenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Specificity of the deoxyhypusine hydroxylase-eIF5A interaction: Identification of amino acid residues of the enzyme required for binding of its substrate, deoxyhypusine-containing eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal for Hypusinated eIF5A in Western Blots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the detection of hypusinated eukaryotic initiation factor 5A (eIF5A) in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is hypusinated eIF5A, and why is it difficult to detect?
Eukaryotic initiation factor 5A (eIF5A) is the only known protein in eukaryotes to undergo a unique post-translational modification called hypusination. This two-step enzymatic process converts a specific lysine (B10760008) residue into hypusine, which is crucial for eIF5A's function in translation elongation and termination.[1][2] The detection of the hypusinated form can be challenging due to several factors, including the specific epitope created by the modification, the potential for low antibody affinity, and the need for optimized Western blot protocols that preserve this modification.
Q2: Which antibodies are recommended for detecting hypusinated eIF5A and total eIF5A?
Several commercial antibodies are available for the specific detection of hypusinated eIF5A, as well as for total eIF5A (both modified and unmodified forms). It is crucial to select an antibody that has been validated for Western blotting. Always refer to the manufacturer's datasheet for recommended dilutions and specific application notes.
Q3: What are appropriate positive and negative controls for a hypusinated eIF5A Western blot?
-
Positive Control: A lysate from a cell line known to express high levels of hypusinated eIF5A. Many cancer cell lines, such as HCT-116, can serve as a good positive control.[3] Alternatively, treating cells with spermidine, a precursor for hypusination, can increase the levels of hypusinated eIF5A.
-
Negative Control: A lysate from cells treated with an inhibitor of the hypusination pathway, such as GC7 (N1-guanyl-1,7-diaminoheptane), which inhibits deoxyhypusine (B1670255) synthase (DHS).[3][4] This will reduce the amount of hypusinated eIF5A and can validate the specificity of the antibody. A lysate from a validated knockout cell line for eIF5A would also serve as an excellent negative control.
Troubleshooting Guide: Low or No Signal
A weak or absent signal for hypusinated eIF5A is a common issue. The following sections provide potential causes and solutions to enhance your Western blot results.
Problem Area 1: Sample Preparation and Protein Loading
| Potential Cause | Recommended Solution |
| Insufficient Protein Loaded | Increase the total protein loaded per lane. For low-abundance targets, loading 30-50 µg of total protein is a good starting point. Perform a protein concentration assay to ensure accurate loading.[5] |
| Protein Degradation | Always add protease and phosphatase inhibitors to your lysis buffer to protect the protein and its post-translational modifications.[6] Keep samples on ice or at 4°C throughout the preparation process. |
| Low Abundance of Hypusinated eIF5A | Consider enriching your sample for eIF5A through immunoprecipitation (IP) before running the Western blot.[6] |
Problem Area 2: Antibody Optimization
| Potential Cause | Recommended Solution |
| Suboptimal Primary Antibody Concentration | The manufacturer's recommended dilution is a starting point. Titrate the primary antibody to find the optimal concentration. Try increasing the concentration or extending the incubation time (e.g., overnight at 4°C).[7] |
| Inactive Primary or Secondary Antibody | Ensure antibodies have been stored correctly at the recommended temperature and have not expired. Avoid repeated freeze-thaw cycles.[5][7] Test the activity of the secondary antibody by running a dot blot. |
| Incorrect Secondary Antibody | Use a secondary antibody that is specific for the host species of your primary antibody (e.g., anti-rabbit secondary for a primary antibody raised in rabbit). |
Problem Area 3: Electrophoresis and Transfer
| Potential Cause | Recommended Solution |
| Poor Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer.[8] For small proteins like eIF5A (~17-18 kDa), use a membrane with a smaller pore size (e.g., 0.2 µm) to prevent the protein from passing through. Optimize transfer time and voltage; over-transferring can lead to loss of small proteins. |
| Air Bubbles Between Gel and Membrane | Carefully remove any air bubbles when setting up the transfer sandwich, as they can block the transfer of proteins.[6] A roller can be used to gently smooth out the sandwich. |
Problem Area 4: Blocking, Washing, and Detection
| Potential Cause | Recommended Solution |
| Blocking Buffer Masking the Epitope | Some blocking buffers, like non-fat milk, can interfere with the detection of certain post-translational modifications. Try switching to a different blocking agent, such as Bovine Serum Albumin (BSA), at a concentration of 3-5% in TBST.[8] |
| Excessive Washing | Over-washing the membrane can strip the antibody from the protein. Reduce the number or duration of wash steps.[6] |
| Inactive Detection Reagent | Ensure your ECL substrate has not expired and has been stored correctly. Prepare it fresh just before use. Increase the exposure time to capture a faint signal.[7] |
Experimental Protocols
Detailed Western Blot Protocol for Hypusinated eIF5A
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix 30-50 µg of protein with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples onto a 12% or 15% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a 0.2 µm PVDF or nitrocellulose membrane.
-
Perform a wet transfer at 100V for 60-90 minutes or a semi-dry transfer according to the manufacturer's instructions.
-
Confirm transfer with Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the anti-hypusinated eIF5A antibody in 5% BSA in TBST according to the datasheet's recommendation (a starting point of 1:1000 is common).
-
Incubate the membrane overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% BSA in TBST, typically 1:2000 to 1:10000) for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
-
Quantitative Data Summary
The following tables provide recommended starting ranges for key quantitative parameters in your Western blot experiment for hypusinated eIF5A. Optimal conditions may vary and should be determined empirically.
Table 1: Protein Loading and Antibody Dilutions
| Parameter | Recommended Range | Notes |
| Total Protein Load | 20 - 50 µg | Higher amounts may be needed for tissues or cells with low eIF5A expression. |
| Primary Antibody Dilution | 1:500 - 1:2000 | Refer to the antibody datasheet. Titration is recommended for optimal signal-to-noise ratio.[9] |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Higher dilutions can help reduce background signal. |
Table 2: Incubation Times
| Step | Recommended Duration | Temperature |
| Blocking | 1 hour | Room Temperature |
| Primary Antibody Incubation | Overnight | 4°C |
| Secondary Antibody Incubation | 1 hour | Room Temperature |
| ECL Substrate Incubation | 1 - 5 minutes | Room Temperature |
Visualizations
eIF5A Hypusination Pathway
Caption: The two-step enzymatic pathway of eIF5A hypusination.
Troubleshooting Workflow for Low Signal
Caption: A step-by-step workflow for troubleshooting low Western blot signals.
References
- 1. Hypusination, a Metabolic Posttranslational Modification of eIF5A in Plants during Development and Environmental Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. bio-rad.com [bio-rad.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. biocompare.com [biocompare.com]
- 9. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Spermidine for eIF5A Hypusination
Welcome to the technical support center for optimizing spermidine (B129725) concentration in cell culture for the study of protein hypusination. This resource provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is hypusination?
A1: Hypusination is a unique and essential post-translational modification that occurs exclusively on the eukaryotic translation initiation factor 5A (eIF5A).[1] This two-step enzymatic process converts a specific lysine (B10760008) residue on the eIF5A precursor into the unusual amino acid hypusine. This modification is critical for the biological activity of eIF5A.[1][2]
Q2: What is the role of spermidine in hypusination?
A2: Spermidine serves as the sole substrate for the first step of hypusination.[3] The enzyme deoxyhypusine (B1670255) synthase (DHS) catalyzes the transfer of the 4-aminobutyl moiety from spermidine to a specific lysine residue (Lys50 in humans) on the eIF5A precursor, forming a deoxyhypusine intermediate.[1] This is the rate-limiting step in the hypusination pathway.[2][4]
Q3: Why is hypusinated eIF5A important for cells?
A3: Hypusinated eIF5A is essential for cell proliferation, growth, and proper protein synthesis.[1][2] It plays a crucial role in translation elongation and termination, particularly in resolving ribosomal stalling during the synthesis of proteins containing polyproline tracts.[2][5] The level of hypusinated eIF5A is often linked to the aggressiveness of certain cancers and is implicated in various other diseases.[2]
Q4: What is a good starting concentration for spermidine in cell culture?
A4: The optimal spermidine concentration is highly cell-type dependent and should be determined empirically. A common starting point for supplementation is in the low micromolar range. For example, a concentration of 10 µM was shown to be effective and non-toxic in protecting human retinal pigment epithelial (ARPE-19) cells from oxidative stress.[6][7] However, concentrations above 20 µM began to show toxicity in the same cell line.[7] It is crucial to perform a dose-response experiment to find the optimal concentration for your specific cell line and experimental conditions.
Q5: How can I measure the level of hypusination in my cells?
A5: The most common method to measure hypusination is via Western Blotting. This technique uses an antibody specific to the hypusinated form of eIF5A. Total eIF5A levels should also be measured as a control. Two-dimensional gel electrophoresis (2D-E) followed by Western Blotting can also be used to separate the unmodified and hypusinated forms of eIF5A.[8] Advanced analytical techniques like mass spectrometry can provide precise identification and quantification of hypusine-modified peptides.[9]
Q6: What are common inhibitors used to study the hypusination pathway?
A6: Several inhibitors are used to probe the function of the hypusination pathway. α-Difluoromethylornithine (DFMO) is an inhibitor of ornithine decarboxylase (ODC), which blocks the synthesis of polyamines, including spermidine, thereby reducing the substrate available for hypusination.[5][10] N1-guanyl-1,7-diaminoheptane (GC7) is a specific inhibitor of deoxyhypusine synthase (DHS), the first enzyme in the pathway.[5][11][12]
The Hypusination Pathway
The modification of eIF5A is a sequential, two-step enzymatic process.
Caption: The enzymatic pathway of eIF5A hypusination.
Troubleshooting Guide
Problem 1: Low or undetectable levels of hypusinated eIF5A after spermidine treatment.
-
Possible Cause A: Suboptimal Spermidine Concentration. The concentration of spermidine may be too low to elicit a response or too high, causing cytotoxicity.[7]
-
Solution: Perform a dose-response curve with a wide range of spermidine concentrations (e.g., 1 µM to 50 µM) to determine the optimal, non-toxic concentration for your cell line.
-
-
Possible Cause B: Poor Cell Health. Cells that are stressed, senescent, or overly confluent may not respond efficiently to stimuli.
-
Solution: Ensure cells are healthy, within a low passage number, and seeded at an appropriate density.
-
-
Possible Cause C: Insufficient Expression of DHS or DOHH. The enzymes responsible for hypusination may be expressed at low levels in your specific cell type.
-
Solution: Check the baseline expression levels of Deoxyhypusine Synthase (DHS) and Deoxyhypusine Hydroxylase (DOHH) via Western Blot or qPCR.
-
-
Possible Cause D: Degradation of Spermidine. Serum amine oxidases present in cell culture media can degrade spermidine.[10]
-
Solution: Consider conducting experiments in the presence of an amine oxidase inhibitor like aminoguanidine.[10]
-
Problem 2: High levels of cell death or toxicity observed after spermidine treatment.
-
Possible Cause A: Spermidine Concentration is Too High. While beneficial at low doses, spermidine can be cytotoxic at higher concentrations, inducing apoptosis or necrosis.[13][14][15] Studies have shown toxicity in various cell lines at concentrations ranging from 20 µM to 50 µM.[7][14]
-
Solution: Lower the spermidine concentration. Perform a cell viability assay (e.g., MTT, CCK-8) to establish the IC50 and determine a non-toxic working concentration for your specific cell line.
-
-
Possible Cause B: Mitochondrial Dysfunction. In some genetic backgrounds or cell types with pre-existing mitochondrial defects, spermidine can be toxic.[16][17][18]
-
Solution: If you suspect underlying mitochondrial issues, assess mitochondrial health (e.g., membrane potential) in parallel with your hypusination experiments.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause A: Variability in Cell Culture Conditions. Differences in cell passage number, seeding density, and serum lot can all contribute to variability.
-
Solution: Standardize all cell culture parameters. Keep detailed records of passage number, seeding density, and media components for each experiment.
-
-
Possible Cause B: Spermidine Stock Instability. Improper storage of spermidine can lead to degradation.
-
Solution: Prepare fresh spermidine solutions from a high-quality powder stock for each experiment. Aliquot and store stock solutions as recommended by the manufacturer.
-
Quantitative Data Summary
Table 1: Experimentally Used Spermidine Concentrations in Cell Culture
| Cell Line | Concentration | Observation | Reference |
| ARPE-19 | 10 µM | Protective against H₂O₂-induced apoptosis. | [6][7] |
| ARPE-19 | > 20 µM | Exhibited cytotoxic effects. | [7] |
| P19 | 10 - 45 µM | Dose-dependent increase in apoptosis. | [14] |
| P19 | ~20 µM | IC50 value after 24h exposure. | [14] |
| HeLa | Dose-dependent | Reduced proliferation and promoted apoptosis. | [13] |
| DU145 | 100 µM | Degraded by serum amine oxidases in media. | [10] |
| Dendritic Cells | 0.1 mM (100 µM) | Inhibited DC activation. | [11][12] |
| Yeast (S. cerevisiae) | 10⁻⁸ M (10 nM) | Sufficient to support near-normal growth. | [19] |
Table 2: Common Inhibitors of the Hypusination Pathway
| Inhibitor | Target Enzyme | Mechanism of Action | Typical Conc. | Reference |
| DFMO | Ornithine Decarboxylase (ODC) | Inhibits polyamine synthesis, depleting spermidine. | 2-5 mM | [5][20][21] |
| GC7 | Deoxyhypusine Synthase (DHS) | Directly inhibits the first, rate-limiting enzyme. | 10-50 µM | [5][11][22] |
| CPX | Deoxyhypusine Hydroxylase (DOHH) | Inhibits the second enzyme in the pathway. | 50 µM | [11][12] |
Experimental Protocols & Workflows
Workflow for Spermidine Dose-Response Experiment
This diagram outlines the typical steps for determining the optimal spermidine concentration.
Caption: Workflow for optimizing spermidine concentration.
Protocol 1: Western Blotting for Detection of Hypusinated eIF5A
-
Cell Lysis:
-
After spermidine treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 12% polyacrylamide).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for hypusinated eIF5A (e.g., anti-hypusine antibody) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection & Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
To normalize, strip the membrane and re-probe with an antibody for total eIF5A and a loading control (e.g., GAPDH or β-actin).
-
Quantify band intensity using software like ImageJ.
-
Protocol 2: Cell Viability Assay (CCK-8/MTT) for Spermidine Cytotoxicity
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Spermidine Treatment:
-
Prepare a serial dilution of spermidine in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of spermidine (e.g., 0 µM to 100 µM). Include a "medium only" blank control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Assay:
-
Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 1-4 hours at 37°C. For MTT, you will need an additional step to solubilize the formazan (B1609692) crystals with DMSO or another solubilizing agent.
-
-
Measurement:
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Calculate cell viability as a percentage relative to the untreated control (0 µM spermidine).
-
Plot the dose-response curve to determine the IC50 value.
-
Troubleshooting Logic Diagram
This flowchart provides a logical sequence for diagnosing issues with hypusination experiments.
Caption: A decision tree for troubleshooting low hypusination.
References
- 1. researchgate.net [researchgate.net]
- 2. Half Way to Hypusine—Structural Basis for Substrate Recognition by Human Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spermidine-mediated hypusination of translation factor EIF5A improves mitochondrial fatty acid oxidation and prevents non-alcoholic steatohepatitis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Herpesvirus-induced spermidine synthesis and eIF5A hypusination for viral episomal maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spermidine Attenuates Oxidative Stress-Induced Apoptosis via Blocking Ca2+ Overload in Retinal Pigment Epithelial Cells Independently of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation [frontiersin.org]
- 9. Proteomics Analysis of Hypusine Formation - Creative Proteomics [creative-proteomics.com]
- 10. Effects of novel C-methylated spermidine analogs on cell growth via hypusination of eukaryotic translation initiation factor 5A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Spermidine‑induced growth inhibition and apoptosis via autophagic activation in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spermidine-Induced Apoptosis via Reactive Oxygen Species Generation and... [wisdomlib.org]
- 15. Spermine and spermidine are cytotoxic towards intestinal cell cultures, but are they a health hazard at concentrations found in foods? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Spermidine toxicity in Saccharomyces cerevisiae due to mitochondrial complex III deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Spermidine toxicity in Saccharomyces cerevisiae due to mitochondrial complex III deficiency. [escholarship.org]
- 19. Hypusine modification for growth is the major function of spermidine in Saccharomyces cerevisiae polyamine auxotrophs grown in limiting spermidine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Spermidine-eIF5A axis is essential for muscle stem cell activation via translational control - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Polyamines Control eIF5A Hypusination, TFEB Translation, and Autophagy to Reverse B Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Analysis of Hypusine
Welcome to the technical support center for the LC-MS/MS analysis of hypusine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the quantitative analysis of this unique amino acid.
Frequently Asked Questions (FAQs)
Q1: What is hypusine and why is it important to measure?
Hypusine is an unusual amino acid that is critical for the activity of eukaryotic translation initiation factor 5A (eIF5A). It is formed post-translationally from the amino acid lysine (B10760008) and the polyamine spermidine. The hypusination of eIF5A is essential for cell proliferation and its dysregulation has been implicated in various diseases, including cancer and neurological disorders. Accurate measurement of hypusine levels can provide insights into the activity of the eIF5A pathway and its role in disease.
Q2: What are the main challenges in analyzing hypusine by LC-MS/MS?
The analysis of hypusine by LC-MS/MS can be challenging due to its high polarity, which can lead to poor retention on traditional reversed-phase chromatography columns. Additionally, as a low-abundance analyte in complex biological matrices, it is susceptible to matrix effects and in-source fragmentation, which can lead to the formation of artifacts and interfere with accurate quantification.
Q3: What type of LC column is best suited for hypusine analysis?
Given its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable choice for retaining and separating hypusine from other polar metabolites. Reversed-phase chromatography can also be used, but may require the use of ion-pairing reagents to achieve adequate retention. The choice of column will depend on the specific sample matrix and the other analytes being measured.
Q4: How should I prepare my samples for hypusine analysis?
Sample preparation is a critical step to remove interferences and enrich for hypusine. For biological fluids like plasma or urine, a protein precipitation step followed by solid-phase extraction (SPE) is a common approach. The specific protocol will depend on the sample volume and the concentration of hypusine. It is crucial to optimize the sample preparation method to minimize matrix effects and ensure high recovery of the analyte.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of hypusine.
Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase composition or pH. | Optimize the mobile phase pH and organic content. For HILIC, ensure proper column equilibration. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Strong injection solvent. | The injection solvent should be as close in composition to the initial mobile phase as possible. | |
| No or poor retention | Using a reversed-phase column without an ion-pairing reagent. | Switch to a HILIC column or add an ion-pairing reagent to the mobile phase. |
| Insufficient column equilibration. | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. | |
| Retention time drift | Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is well-mixed. |
| Column degradation. | Replace the column if performance does not improve after cleaning. |
Mass Spectrometry Issues
| Problem | Potential Cause | Suggested Solution |
| Low signal intensity | Ion suppression from co-eluting matrix components. | Improve sample cleanup to remove interfering substances. Adjust chromatographic conditions to separate hypusine from the interfering compounds. |
| Inefficient ionization. | Optimize ion source parameters such as spray voltage, gas flows, and temperature. | |
| In-source fragmentation | High cone voltage or source temperature. | Reduce the cone voltage and/or source temperature to minimize fragmentation in the ion source. |
| Presence of unexpected peaks (artifacts) | Formation of adducts (e.g., sodium, potassium). | Use high-purity solvents and new glassware to minimize salt contamination. Identify and account for common adducts during data analysis. |
| In-source fragmentation leading to peaks that mimic other analytes. | Optimize source conditions and use chromatographic separation to distinguish between true analytes and in-source fragments. |
Quantitative Data
The following tables provide theoretical m/z values for hypusine and its potential adducts, which can be used for setting up MS acquisition methods and identifying potential artifacts. The molecular weight of hypusine is 233.31 g/mol .
Table 1: Precursor Ion m/z Values for Hypusine
| Ion Species | Charge | Theoretical m/z |
| [M+H]⁺ | +1 | 234.181 |
| [M+Na]⁺ | +1 | 256.163 |
| [M+K]⁺ | +1 | 272.137 |
| [M+2H]²⁺ | +2 | 117.594 |
Table 2: Predicted Product Ions from MS/MS Fragmentation of [M+H]⁺
Note: The fragmentation pattern of underivatized hypusine is not well-documented in the literature. The following are predicted product ions based on its chemical structure and general fragmentation rules for similar molecules. Experimental verification is recommended.
| Predicted Fragment | Neutral Loss | Theoretical m/z |
| [M+H - H₂O]⁺ | H₂O | 216.170 |
| [M+H - NH₃]⁺ | NH₃ | 217.154 |
| [M+H - COOH₂]⁺ | COOH₂ | 188.160 |
| Immonium ion of lysine moiety | C₆H₁₂NO | 129.091 |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Drying: Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Generic HILIC-MS/MS Method
-
Column: HILIC column (e.g., amide or silica-based)
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to elute hypusine.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions:
-
Precursor ion: m/z 234.2
-
Product ions: Monitor predicted product ions (e.g., m/z 216.2, 129.1) and optimize collision energy for each transition.
-
Visualizations
Caption: Biosynthesis pathway of hypusine.
Caption: General workflow for LC-MS/MS analysis of hypusine.
Caption: Common artifacts in LC-MS/MS analysis of hypusine.
Technical Support Center: Optimizing the Hyp'Assay for DHPS Inhibitor Screening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of the Hyp'Assay for the screening of dihydropteroate (B1496061) synthase (DHPS) inhibitors. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation assistance to help you overcome common challenges and enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Hyp'Assay for DHPS inhibitors?
The Hyp'Assay is a cell-free, antibody-based assay designed to measure the hypusination of the eukaryotic translation initiation factor 5A (eIF5A). This post-translational modification is a two-step enzymatic process initiated by deoxyhypusine (B1670255) synthase (DHS, also known as DHPS), which transfers an aminobutyl moiety from spermidine (B129725) to a specific lysine (B10760008) residue on eIF5A. The subsequent hydroxylation is catalyzed by deoxyhypusine hydroxylase (DOHH). The assay quantifies the amount of hypusinated eIF5A, and a decrease in this signal in the presence of a test compound indicates inhibition of DHPS.[1]
Q2: What are the critical reagents for this assay?
The core components are recombinant human eIF5A, DHPS, DOHH, the substrate spermidine, and an antibody specific for hypusinated eIF5A. The quality and concentration of each of these reagents are critical for assay performance.
Q3: How can I be sure my DHPS enzyme is active?
Before screening inhibitors, it is essential to validate the activity of your DHPS enzyme. This can be done by running a positive control experiment without any inhibitor and measuring the formation of hypusinated eIF5A. Additionally, you can perform an enzyme kinetics study by measuring the initial reaction rate at various substrate concentrations to determine the Michaelis constant (Km) for the substrate.[2]
Q4: What are the most common sources of variability in the Hyp'Assay?
Common sources of variability include enzyme activity, substrate concentration, incubation time and temperature, and inconsistencies in pipetting. Matrix effects from the sample, such as the presence of solvents or other interfering substances, can also significantly impact the assay's sensitivity and reliability.[3]
Q5: Can this assay be adapted for high-throughput screening (HTS)?
Yes, the Hyp'Assay is well-suited for HTS in multi-well plate formats (e.g., 96- or 384-well plates).[1][4] For HTS, it is crucial to optimize the assay for miniaturization and automation to ensure reproducibility.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| High background signal in "no enzyme" control wells | 1. Non-specific binding of the detection antibody. 2. Contamination of reagents with hypusinated eIF5A. | 1. Increase the number of washing steps after antibody incubation. 2. Optimize the concentration of the blocking agent (e.g., BSA or non-fat dry milk). 3. Test new batches of reagents. |
| Low signal-to-noise ratio | 1. Suboptimal enzyme or substrate concentrations. 2. Insufficient incubation time. 3. Inactive enzyme. | 1. Perform a matrix titration of enzyme and substrate concentrations to find the optimal ratio. 2. Optimize the incubation time to ensure the reaction is in the linear range. 3. Verify enzyme activity with a positive control inhibitor of known potency. |
| High well-to-well variability | 1. Inaccurate pipetting. 2. Temperature gradients across the assay plate. 3. Edge effects in the microplate. | 1. Use calibrated pipettes and ensure proper mixing. 2. Ensure uniform temperature across the plate during incubation. 3. Avoid using the outer wells of the microplate, or fill them with buffer to maintain humidity. |
| False positives | 1. Compound autofluorescence or color interference (for colorimetric/fluorometric readouts). 2. Non-specific inhibition by the test compound. 3. Matrix effects from the sample.[3] | 1. Run a control with the compound alone (no enzyme) to check for interference. 2. Perform counter-screens to rule out non-specific inhibition. 3. Optimize sample preparation to remove interfering substances.[3] |
| False negatives | 1. Inhibitor concentration is too low. 2. Poor solubility of the test compound. 3. The inhibitor is unstable under assay conditions. | 1. Test a wider range of inhibitor concentrations. 2. Check the solubility of the compound in the assay buffer. The use of a co-solvent like DMSO may be necessary, but its final concentration should be kept low and consistent across all wells. 3. Assess the stability of the compound over the assay incubation period. |
Experimental Protocols
Protocol 1: Standard Hyp'Assay for DHPS Inhibitor Screening
This protocol outlines the key steps for performing the Hyp'Assay in a 96-well format.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0).
-
Dilute recombinant human eIF5A, DHPS, and DOHH to their optimal concentrations in assay buffer.
-
Prepare a stock solution of spermidine in assay buffer.
-
Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Add 2 µL of the inhibitor dilutions to the wells of a 96-well plate. For control wells, add 2 µL of the solvent.
-
Add 50 µL of the enzyme mix (containing eIF5A, DHPS, and DOHH) to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the spermidine solution to all wells.
-
Incubate the plate at 37°C for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or by heat inactivation.
-
-
Detection:
-
Coat a separate high-binding 96-well plate with the reaction mixture overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the wells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Wash the plate three times.
-
Add the primary antibody against hypusinated eIF5A and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add a suitable enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add the substrate for the secondary antibody's enzyme (e.g., TMB for HRP) and incubate until color develops.
-
Stop the color development with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control).
-
Normalize the data to the positive control (no inhibitor).
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Data Presentation
Table 1: Example IC50 Values for DHPS Inhibitors
| Inhibitor | IC50 (µM) | Assay Conditions |
| GC7 (Reference Inhibitor) | 5.2 | 50 nM DHPS, 100 µM Spermidine, 60 min incubation |
| Compound A | 12.8 | 50 nM DHPS, 100 µM Spermidine, 60 min incubation |
| Compound B | 2.5 | 50 nM DHPS, 100 µM Spermidine, 60 min incubation |
| Compound C | > 100 | 50 nM DHPS, 100 µM Spermidine, 60 min incubation |
Table 2: Troubleshooting Assay Parameters
| Parameter | Standard Condition | Optimized Condition for Higher Sensitivity | Rationale |
| DHPS Concentration | 50 nM | 25 nM | Lowering the enzyme concentration can increase the apparent potency of competitive inhibitors. |
| Spermidine Concentration | 100 µM (saturating) | 10 µM (near Km) | For competitive inhibitors, assay sensitivity is increased when the substrate concentration is near its Km value.[2] |
| Incubation Time | 60 min | 30 min | Shorter incubation times ensure measurement of the initial reaction velocity, which is critical for accurate inhibitor characterization. |
| DMSO Concentration | 1% | < 0.5% | High concentrations of organic solvents can denature enzymes and reduce their activity. |
Visualizations
Caption: The enzymatic pathway of eIF5A hypusination by DHPS and DOHH.
Caption: A step-by-step workflow for the Hyp'Assay experiment.
Caption: A decision tree to guide troubleshooting for low assay sensitivity.
References
- 1. Development of a reliable, sensitive, and convenient assay for the discovery of new eIF5A hypusination inhibitors. | C3M - Centre Méditerranéen de Médecine Moléculaire [c3m-nice.fr]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
Technical Support Center: Antibody Validation for Specific Detection of Hypusinated eIF5A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating antibodies for the specific detection of hypusinated eukaryotic initiation factor 5A (eIF5A).
Frequently Asked Questions (FAQs)
Q1: What is hypusination, and why is it important for eIF5A function?
A1: Hypusination is a unique and essential post-translational modification that occurs exclusively on the eukaryotic translation initiation factor 5A (eIF5A).[1] This process involves the conversion of a specific lysine (B10760008) residue (Lys50 in humans) into the unusual amino acid hypusine.[2] The modification proceeds in two enzymatic steps catalyzed by deoxyhypusine (B1670255) synthase (DHS) and deoxyhypusine hydroxylase (DOHH).[1][3] The hypusine modification is critical for the biological activity of eIF5A, which plays a crucial role in translation elongation, ribosome rescue, and the synthesis of proteins containing specific amino acid motifs like polyproline.[4][5] The activity of eIF5A is dependent on this modification, making hypusinated eIF5A essential for cell proliferation and viability.[1][6]
Q2: What are the key challenges in developing and validating antibodies specific for hypusinated eIF5A?
A2: The primary challenge lies in generating antibodies that can distinguish between the unmodified eIF5A, the intermediate deoxyhypusinated eIF5A, and the fully hypusinated eIF5A. The structural difference between these forms is small, making it difficult to produce highly specific antibodies. Some antibodies may recognize both the deoxyhypusinated and the mature hypusinated forms of eIF5A.[7] Additionally, the expression levels of hypusinated eIF5A can vary between cell types and experimental conditions, requiring sensitive and specific detection methods.
Q3: Which experimental controls are essential for validating an anti-hypusine antibody?
A3: To ensure the specificity of an anti-hypusine antibody, several key controls are necessary:
-
Cell lines with inhibited hypusination: Treatment of cells with specific inhibitors of the hypusination pathway, such as GC7 (a DHS inhibitor) or ciclopirox (B875) (a DOHH inhibitor), should lead to a decrease or absence of the signal from the anti-hypusine antibody.[3]
-
Knockout/knockdown models: Using cell lines or animal models where the genes for eIF5A, DHS, or DOHH are knocked out or knocked down can serve as excellent negative controls.[8] For instance, brain tissue from eIF5A2K50R/K50R mice, which cannot be hypusinated, lacks a signal with a hypusine-specific antibody.[8]
-
Recombinant proteins: Using purified recombinant unmodified eIF5A, deoxyhypusinated eIF5A, and hypusinated eIF5A in in vitro assays can definitively demonstrate the antibody's specificity.[9]
-
Total eIF5A antibody: A parallel blot with an antibody that recognizes total eIF5A (regardless of its hypusination status) should be performed to confirm that the loss of the hypusinated signal is not due to a general loss of the eIF5A protein.[9]
Troubleshooting Guide: Western Blotting for Hypusinated eIF5A
This guide addresses common issues encountered during the Western blot detection of hypusinated eIF5A.
| Problem | Potential Cause | Recommended Solution |
| No Signal or Weak Signal | Low abundance of hypusinated eIF5A in the sample. | Increase the amount of protein loaded onto the gel. Consider using a positive control lysate known to have high levels of hypusinated eIF5A. |
| Inefficient antibody binding. | Optimize the primary antibody concentration by performing a titration. Increase the incubation time (e.g., overnight at 4°C). | |
| Inactive antibody. | Ensure the antibody has been stored correctly and is within its expiration date. Avoid repeated freeze-thaw cycles.[10][11] | |
| Poor protein transfer to the membrane. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[12] | |
| High Background | Non-specific antibody binding. | Optimize blocking conditions by trying different blocking agents (e.g., 5% BSA or non-fat dry milk in TBST) and increasing the blocking time.[12] |
| Excessive antibody concentration. | Reduce the concentration of the primary and/or secondary antibody.[12] | |
| Insufficient washing. | Increase the number and duration of wash steps with TBST.[12] | |
| Non-Specific Bands | Antibody cross-reactivity. | Ensure the use of a highly specific monoclonal or affinity-purified polyclonal antibody. Perform validation with appropriate negative controls (e.g., lysates from inhibitor-treated cells). |
| Protein degradation. | Prepare fresh cell lysates and always include protease inhibitors in the lysis buffer.[13] | |
| Antibody may recognize the deoxyhypusinated form. | Some anti-hypusine antibodies can also detect deoxyhypusinated eIF5A.[7] This can be verified using in vitro hypusination assays with purified components. |
Experimental Protocols
Detailed Methodology for Western Blotting of Hypusinated eIF5A
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of total protein per lane on a 12% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-hypusine antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Functional significance of eIF5A and its hypusine modification in eukaryotes | Semantic Scholar [semanticscholar.org]
- 2. The hypusine-containing translation factor eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Frontiers | Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation [frontiersin.org]
- 6. eIF5AÂ Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Eukaryotic translation initiation factor 5A and its posttranslational modifications play an important role in proliferation and potentially in differentiation of the human enteric protozoan parasite Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Troubleshooting Background Noise in DOHH Enzymatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in Deoxyhypusine (B1670255) Hydroxylase (DOHH) enzymatic assays.
Troubleshooting Guide
High background noise can mask the true enzymatic activity of DOHH, leading to inaccurate results. This guide addresses common issues in a question-and-answer format to help you identify and resolve sources of interference in your experiments.
Q1: My negative control (no enzyme) wells show a high signal. What are the likely causes and how can I fix this?
High background in "no enzyme" controls suggests that the signal is originating from non-enzymatic sources. The primary suspects are substrate instability or contamination of assay components.
-
Substrate Instability: The DOHH substrate, deoxyhypusinated eIF5A (eIF5A(dhp)), may be unstable and degrade non-enzymatically, generating a signal. Similarly, co-substrates like alpha-ketoglutarate (B1197944) can be unstable.
-
Contaminated Reagents: Buffers, water, or other reagents may be contaminated with fluorescent or reactive substances.[1]
-
Probe Instability: If using a fluorescent probe for detection, the probe itself might be unstable and degrade over time, leading to increased fluorescence.[1]
Recommended Solutions:
| Potential Cause | Recommended Action |
| Substrate Instability | Prepare substrate solutions fresh before each experiment. Avoid repeated freeze-thaw cycles. Run a time-course experiment with the substrate alone to assess its stability in the assay buffer. |
| Reagent Contamination | Use high-purity water and analytical-grade reagents to prepare all buffers and solutions.[1] Filter-sterilize buffers to remove any particulate matter. |
| Probe Instability | Prepare fluorescent probes fresh and protect them from light.[1] Run a control with only the probe and buffer to monitor for any spontaneous signal generation. |
Q2: The background signal increases over the incubation time, even in the absence of the enzyme. What could be causing this?
A time-dependent increase in background signal points towards a slow, non-enzymatic reaction or degradation process occurring in the assay well.
-
Non-enzymatic Hydrolysis: The substrate or other assay components might be slowly hydrolyzing or reacting with components of the assay buffer over time.[2][3] This is a known issue in assays involving labile substrates like ATP.[2][3]
-
Interaction with Assay Plate: Components of the assay may be interacting with the microplate surface, leading to a gradual increase in signal.
Recommended Solutions:
| Potential Cause | Recommended Action |
| Non-enzymatic Hydrolysis | Optimize the assay pH, as some substrates are more stable at a specific pH.[4] Reduce the incubation time to the minimum required to obtain a robust enzymatic signal. |
| Interaction with Assay Plate | Test different types of microplates (e.g., low-binding plates) to see if this reduces the time-dependent background increase. |
Q3: I observe high background noise only in wells containing my test compounds. What is the problem and how can I address it?
This issue strongly suggests that the test compounds are interfering with the assay.
-
Compound Autofluorescence: Many small molecules are intrinsically fluorescent and can emit light at the same wavelengths used for detection.[1]
-
Compound Interference with Detection: The compound may react with the detection reagents, either enhancing or quenching the signal.
-
Compound Precipitation: The compound may precipitate out of solution, which can scatter light and interfere with absorbance or fluorescence readings.
Recommended Solutions:
| Potential Cause | Recommended Action |
| Compound Autofluorescence | Run a control plate with the compounds in assay buffer without the enzyme or substrate to measure their intrinsic fluorescence.[1] Subtract this background from the assay wells. If autofluorescence is very high, consider using a different detection method (e.g., a label-free assay). |
| Compound Interference | To check for interference with detection chemistry, add the compound to a well containing a known amount of the product and the detection reagents. A change in signal compared to the product alone indicates interference. |
| Compound Precipitation | Visually inspect the wells for any signs of precipitation. Reduce the compound concentration or use a different solvent to improve solubility. |
Frequently Asked Questions (FAQs)
Q4: What is a good signal-to-background ratio for a DOHH enzymatic assay?
A good signal-to-background (S/B) ratio is crucial for reliable data. While the optimal S/B ratio can vary depending on the specific assay format and detection method, a ratio of 5 or higher is generally considered acceptable. An S/B ratio below 3 may indicate significant background issues that need to be addressed.
Q5: How can I minimize background when using a fluorescence-based detection method?
Fluorescence-based assays are sensitive but also prone to background from various sources.
-
Use Red-Shifted Probes: Cellular components and many compounds autofluoresce in the blue and green regions of the spectrum.[1] Using probes that excite and emit in the red or near-infrared region can help minimize this interference.
-
Optimize Detector Gain: High gain settings on the plate reader amplify both the signal and the background noise.[1] Optimize the gain using a positive control to ensure the signal is within the linear range of the detector without saturating it.
-
Choose the Right Microplate: Standard polystyrene plates can be autofluorescent.[1] Use black-walled plates for fluorescence assays to reduce well-to-well crosstalk and background.
Q6: Can endogenous enzymes in my sample interfere with the DOHH assay?
Yes, if you are using complex biological samples like cell lysates or tissue homogenates, endogenous enzymes could potentially interfere. For example, dehydrogenases can interfere with assays that measure NADH production or consumption.[5][6]
Recommended Action:
-
Use Purified Components: Whenever possible, use purified recombinant DOHH and its substrate to minimize interference from other cellular components.
-
Specific Inhibitors: If you suspect interference from a specific class of enzymes, you can add known inhibitors of those enzymes to your assay buffer.
-
Heat Inactivation: In some cases, a brief heat inactivation step can denature interfering enzymes, but you must ensure that your target enzyme (DOHH) and substrate remain stable under these conditions.
Experimental Protocols
Protocol 1: In Vitro DOHH Enzymatic Activity Assay
This protocol measures the conversion of deoxyhypusinated eIF5A to hypusinated eIF5A by recombinant DOHH.[7]
Materials:
-
Recombinant human DOHH protein
-
Deoxyhypusinated eIF5A substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)
-
Cofactors (e.g., FeSO₄, α-ketoglutarate, Ascorbate)
-
Stop Solution (e.g., 10% Trichloroacetic acid (TCA))
-
Detection Reagent (specific to the chosen detection method, e.g., anti-hypusine antibody for Western blot, or a coupled enzyme system for spectrophotometric detection)
Methodology:
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, prepare the reaction mixture by adding the assay buffer, cofactors, and recombinant DOHH enzyme.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the enzyme to equilibrate.
-
Initiate Reaction: Start the reaction by adding the deoxyhypusinated eIF5A substrate (e.g., to a final concentration of 10 µM).[7]
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate Reaction: Stop the reaction by adding an equal volume of cold 10% TCA.[7]
-
Protein Precipitation: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.[7]
-
Washing: Wash the pellet with cold acetone (B3395972) and air dry.[7]
-
Analysis: Analyze the product formation using a suitable detection method. For LC-MS/MS analysis, the protein pellet can be hydrolyzed (e.g., with 6 M HCl at 110°C for 24 hours) to quantify the amounts of deoxyhypusine and hypusine.[7]
Protocol 2: Assessing Compound Interference
This protocol helps determine if a test compound contributes to the background signal.[1]
Methodology:
-
Prepare Control Wells: In a 96-well plate, prepare the following control wells:
-
Buffer Only: Assay buffer alone.
-
Compound Control: Assay buffer + test compound.
-
No Enzyme Control: Assay buffer + substrate + test compound.
-
Positive Control: Assay buffer + DOHH enzyme + substrate.
-
-
Add Components: Add the respective components to the wells as outlined above.
-
Incubate: Incubate the plate under the same conditions as the main assay.
-
Read Signal: Measure the signal (e.g., fluorescence or absorbance) at the appropriate wavelength.
Data Analysis:
-
Compare the signal from the "Compound Control" to the "Buffer Only" well. A significant increase in signal indicates compound autofluorescence or reactivity with the buffer.
-
Compare the "No Enzyme Control" with the "Compound Control". An increase in signal suggests an interaction between the compound and the substrate.
Visualizations
Caption: The DOHH signaling pathway, a two-step post-translational modification of eIF5A.
Caption: A logical workflow for troubleshooting high background noise in enzymatic assays.
References
strategies to overcome poor reproducibility in in vitro hypusination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to overcome poor reproducibility in in vitro hypusination experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is in vitro hypusination?
A1: In vitro hypusination is a cell-free biochemical assay that recreates the post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A). This process involves the sequential enzymatic conversion of a specific lysine (B10760008) residue on eIF5A into the unique amino acid hypusine.[1][2]
Q2: What are the key components of an in vitro hypusination reaction?
A2: The essential components are:
-
eIF5A: The protein substrate that gets modified.
-
Deoxyhypusine (B1670255) Synthase (DHS): The first enzyme in the pathway, which transfers a 4-aminobutyl moiety from spermidine (B129725) to a specific lysine residue on eIF5A.[1]
-
Deoxyhypusine Hydroxylase (DOHH): The second enzyme, which hydroxylates the deoxyhypusine intermediate to form hypusine.[1]
-
Spermidine: The substrate that donates the 4-aminobutyl group.[1]
-
NAD⁺: An essential cofactor for the DHS-catalyzed reaction.
-
Buffer solution: To maintain an optimal pH for the enzymatic reactions.
Q3: Why is reproducibility a challenge in in vitro hypusination assays?
A3: Reproducibility can be affected by numerous factors, including the activity and purity of the recombinant enzymes (DHS and DOHH), the stability and concentration of substrates and cofactors (spermidine, NAD⁺), the choice of buffer and reaction conditions (pH, temperature), and the sensitivity and specificity of the detection method.[3][4][5] Lot-to-lot variation in reagents is a common issue in many immunoassays and enzymatic assays.[6][7]
Q4: What are the common methods to detect in vitro hypusination?
A4: Several methods can be used, each with its own advantages and disadvantages:
-
Radioactive Assays: Traditionally, this involves using radiolabeled spermidine (e.g., [³H]spermidine) and measuring its incorporation into eIF5A.[2]
-
Western Blotting: This method can be used to detect the hypusinated form of eIF5A using a specific antibody.[4]
-
2D-Gel Electrophoresis: This technique separates the different isoforms of eIF5A (unmodified, deoxyhypusinated, and hypusinated) based on their isoelectric point and molecular weight.
-
Mass Spectrometry (MS): Techniques like GC-MS, LC-MS, and MALDI-TOF can be used to identify and quantify the hypusinated form of eIF5A or the released hypusine amino acid after protein hydrolysis.[8]
-
ELISA-based Assays: A more recent development is a 96-well plate-based assay (e.g., "Hyp'Assay") that uses an antibody specific to hypusinated eIF5A for detection.[4][9]
Troubleshooting Guides
Issue 1: No or Weak Signal
| Potential Cause | Troubleshooting Steps |
| Inactive or Insufficient Enzymes (DHS/DOHH) | * Verify Enzyme Activity: If possible, test the activity of your recombinant DHS and DOHH enzymes separately using a known positive control. |
-
Increase Enzyme Concentration: Titrate the concentration of both DHS and DOHH to find the optimal level. A dose-response curve for each enzyme can be beneficial.[4]
-
Check for Proper Storage: Ensure enzymes have been stored at the correct temperature (typically -80°C) and have not undergone multiple freeze-thaw cycles.[10]
-
Consider Lot-to-Lot Variability: If you have switched to a new batch of enzymes, their activity may differ. It is advisable to perform a new optimization.[6][7] Substrate or Cofactor Issues | * Check Spermidine and NAD⁺ Concentrations: Ensure you are using the correct concentrations. The EC₅₀ of DHPS for spermidine is reported to be around 5 µM.[4]
-
Use Fresh Reagents: Prepare fresh solutions of spermidine and NAD⁺ for each experiment, as their stability in solution can vary.[11] NAD⁺ stability is better in Tris buffer compared to phosphate (B84403) or HEPES buffers.[11][12]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions of spermidine and NAD⁺ to minimize freeze-thaw cycles. Suboptimal Reaction Conditions | * Optimize pH: The optimal pH for in vitro hypusination is around 8.0.[4] Verify the pH of your buffer at the reaction temperature.
-
Check Temperature: Ensure the incubation is carried out at the recommended temperature, typically 37°C.
-
Verify Incubation Time: Ensure sufficient incubation time for both the DHS and DOHH enzymatic steps. For a two-step reaction, the first step with DHS may require a longer incubation (e.g., 2 hours) followed by the DOHH step (e.g., 1 hour).[4] Detection Method Problems | * Western Blot:
-
Ensure the primary antibody is specific for hypusinated eIF5A and used at the correct dilution.
-
Verify the secondary antibody is compatible and active.
-
Check the transfer efficiency of the proteins to the membrane.
-
-
ELISA:
Issue 2: High Background
| Potential Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | * Optimize Blocking: Ensure adequate blocking of the membrane (Western blot) or plate wells (ELISA). Use a suitable blocking agent like BSA or non-fat dry milk. |
-
Titrate Antibody Concentrations: High concentrations of primary or secondary antibodies can lead to non-specific binding. Perform a titration to find the optimal concentrations.
-
Increase Washing Steps: Increase the number and/or duration of washing steps to remove unbound antibodies.[14] Contamination | * Use High-Purity Reagents: Ensure all reagents, including water and buffer components, are free of contaminants.
-
Check for Contamination in Enzyme Preparations: Impurities in the recombinant enzyme preparations can sometimes interfere with the assay. Issues with Detection Reagents | * Substrate Issues (ELISA/Western Blot): The substrate for the detection enzyme (e.g., HRP, AP) may be contaminated or have lost activity. Use fresh substrate.
-
Over-development: Reduce the incubation time with the substrate to avoid excessive signal development.
Issue 3: Poor Reproducibility (High Variability Between Replicates or Experiments)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Reagent Quality/Handling | * Enzyme Lot-to-Lot Variability: Be aware that the activity of recombinant enzymes can vary between production lots.[6][7] When starting with a new lot of DHS or DOHH, it is crucial to re-validate the assay and potentially re-optimize enzyme concentrations. |
-
Reagent Stability: Prepare fresh aliquots of spermidine and NAD⁺ for each set of experiments. The stability of NAD⁺ is known to be affected by the buffer composition and temperature.[11][12] Tris buffer at a slightly alkaline pH (around 8.5) and lower temperatures (19°C) has been shown to provide better long-term stability for NAD⁺ and NADH.[11][12]
-
Avoid Multiple Freeze-Thaw Cycles: Aliquot all reagents, including enzymes, substrates, and cofactors, into single-use volumes to prevent degradation from repeated freezing and thawing.[10] Variations in Assay Protocol | * Pipetting Errors: Inconsistent pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and consider preparing a master mix for the reaction components to ensure consistency across wells.[4]
-
Inconsistent Incubation Times and Temperatures: Use a calibrated incubator and a precise timer to ensure uniform incubation conditions for all samples and experiments.
-
"Edge Effects" in Plate-Based Assays: In 96-well plates, wells on the edge can experience more evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outer wells or fill them with a blank solution (e.g., buffer or water).[8] Data Analysis and Interpretation | * Inconsistent Data Processing: Use a standardized method for data analysis, including background subtraction and curve fitting.
-
Quantification Issues: For methods like Western blotting, ensure that the signal is within the linear range of detection for accurate quantification.
Data Presentation: Quantitative Parameters for In Vitro Hypusination
The following tables summarize key quantitative data gathered from the literature to aid in experimental design and optimization.
Table 1: Reaction Component Concentrations and Conditions
| Parameter | Recommended Value/Range | Notes |
| eIF5A Concentration | 3 µg (in 50 µL reaction) | Optimal concentration may vary depending on the assay format and detection method. A dose-response analysis is recommended.[4] |
| DHS Concentration | 1-2 µg (in 50 µL reaction) | A plateau in signal is often observed around 1 µg.[4] |
| DOHH Concentration | 1-2 µg (in 50 µL reaction) | Similar to DHS, a plateau in signal is often reached around 1 µg.[4] |
| Spermidine Concentration | 5 - 100 µM | The EC₅₀ of DHPS for spermidine is approximately 5 µM at pH 8.0.[4] Higher concentrations (e.g., 100 µM) are also commonly used.[4] |
| NAD⁺ Concentration | Not explicitly defined in all protocols, but is an essential cofactor for DHS. | |
| pH | 8.0 | Hypusination is more efficient at pH 8.0 compared to pH 7.5 or 9.0.[4] |
| Temperature | 37°C | Standard temperature for most enzymatic assays. |
| Incubation Time | 2 hours (DHS step), 1 hour (DOHH step) | These are typical incubation times for a two-step in vitro hypusination reaction.[4] |
Table 2: Pharmacological Data for Hypusination Inhibitors
| Inhibitor | Target Enzyme | IC₅₀ Value | Assay Conditions |
| GC7 | DHS | 6.8 nM | 5 µM spermidine |
| GC7 | DHS | 1.5 µM | 100 µM spermidine |
Data from the "Hyp'Assay" ELISA-based method.[15]
Visualizing the Hypusination Pathway and Workflow
Signaling Pathway
Caption: The two-step enzymatic pathway of eIF5A hypusination.
Experimental Workflow
Caption: A generalized workflow for in vitro hypusination experiments.
Experimental Protocols
Protocol 1: In Vitro Hypusination Assay using the "Hyp'Assay" (ELISA-based)
This protocol is adapted from the "Hyp'Assay" method and is designed for a 96-well plate format, offering a non-radioactive, high-throughput alternative.[4][9]
Materials:
-
Recombinant human eIF5A, DHS, and DOHH proteins
-
Spermidine
-
NAD⁺
-
Assay Buffer (e.g., a Tris-based buffer at pH 8.0)
-
96-well ELISA plates
-
Primary antibody specific for hypusinated eIF5A
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Reaction Setup: In each well of a 96-well plate, prepare a 50 µL reaction mix containing:
-
3 µg eIF5A
-
1 µg DHS
-
1 µg DOHH
-
Spermidine (e.g., 5 µM or 100 µM)
-
NAD⁺
-
Assay Buffer to a final volume of 50 µL.
-
Include negative controls where one component (e.g., DHS, DOHH, or spermidine) is omitted.[4]
-
-
Incubation:
-
Two-step incubation (optional but recommended):
-
One-step incubation: Incubate the complete reaction mix for a total of 3 hours at 37°C.
-
-
Coating: After incubation, coat the ELISA plate wells with the reaction mixture according to the manufacturer's instructions for your specific plates (this may involve dilution in a coating buffer and overnight incubation at 4°C).
-
Blocking: Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20) and then block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the wells and add the primary antibody against hypusinated eIF5A at its optimal dilution. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody at its optimal dilution. Incubate for 1 hour at room temperature.
-
Detection: Wash the wells and add TMB substrate. Allow the color to develop in the dark (typically 15-30 minutes).
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: Detection of In Vitro Hypusination by Western Blot
Materials:
-
Completed in vitro hypusination reaction mix
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific for hypusinated eIF5A
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Stop Reaction: Stop the in vitro hypusination reaction by adding an equal volume of 2x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against hypusinated eIF5A (at its optimal dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at its optimal dilution in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10-15 minutes each with wash buffer.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system. The intensity of the band corresponding to eIF5A will indicate the level of hypusination.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a reliable, sensitive, and convenient assay for the discovery of new eIF5A hypusination inhibitors | PLOS One [journals.plos.org]
- 3. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational biotechnology: prediction of competitive substrate inhibition of enzymes by buffer compounds with protein-ligand docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reproducibility crisis in science or unrealistic expectations? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dealing with Off-Target Effects of DHPS Inhibitors in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dihydropteroate (B1496061) Synthase (DHPS) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate potential off-target effects in your cell-based assays.
Introduction
Dihydropteroate Synthase (DHPS) is a key enzyme in the folate biosynthesis pathway of many microorganisms, making it an attractive target for antimicrobial agents. However, like many small molecule inhibitors, DHPS inhibitors can interact with unintended cellular targets, leading to off-target effects. These effects can manifest as unexpected phenotypes, cellular toxicity, or confounding results, making it crucial to identify and validate them. This guide will provide you with the necessary information and protocols to address these challenges. It is important to note that while extensive quantitative off-target data is available for some classes of drugs like kinase inhibitors, such comprehensive public data for a wide range of DHPS inhibitors is currently limited. Therefore, this guide focuses on providing robust qualitative and mechanistic validation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the first signs of potential off-target effects in my cell-based assay?
A1: Initial indicators of off-target effects can include:
-
Unexpectedly high cytotoxicity: Significant cell death at concentrations where the DHPS target is not expected to be fully inhibited.
-
Discrepancy with genetic validation: The phenotype observed with your DHPS inhibitor does not match the phenotype seen when the DHPS gene is knocked down or knocked out (e.g., using CRISPR/Cas9).
-
Inconsistent results with structurally different inhibitors: A DHPS inhibitor with a different chemical scaffold produces a different phenotype or no effect at all.
-
Phenotypes unrelated to folate synthesis: Observing cellular changes that are not readily explained by the disruption of the folate pathway, such as modulation of inflammatory or cell growth signaling pathways.
Q2: Are there any known off-target signaling pathways for DHPS inhibitors?
A2: Yes, some studies suggest that certain classes of DHPS inhibitors, such as sulfonamides, may have off-target effects on inflammatory and oncogenic signaling pathways.
-
NF-κB Signaling: Some sulfonamides have been shown to directly inhibit IκB kinases (IKKα and IKKβ), which are key regulators of the NF-κB signaling pathway. This can lead to anti-inflammatory effects that are independent of DHPS inhibition.[1]
-
MYC Pathway: Inhibition of DHPS has been linked to the downregulation of the MYC oncogene. This effect may contribute to the anti-proliferative properties of some DHPS inhibitors.[2][3]
Q3: How can I confirm that the observed phenotype is a direct result of DHPS inhibition?
A3: The gold standard for confirming on-target effects is a rescue experiment. There are two main approaches:
-
Genetic Rescue: If you have a cell line where DHPS has been knocked out or knocked down, you can introduce a version of the DHPS gene that is resistant to your inhibitor. If the phenotype is reversed upon expression of the resistant DHPS, it strongly suggests the effect is on-target.
-
Metabolic Rescue: Since DHPS is involved in folate synthesis, you may be able to rescue the phenotype by supplementing the cell culture medium with downstream metabolites of the folate pathway, such as tetrahydrofolate (THF). If the addition of THF reverses the effect of the inhibitor, it supports an on-target mechanism.
Q4: My DHPS inhibitor is showing cytotoxicity. How can I determine if it's an on-target or off-target effect?
A4: To distinguish between on-target and off-target cytotoxicity, you can perform the following:
-
Dose-response curves in different cell lines: Compare the cytotoxic effects in cells that are dependent on the folate synthesis pathway versus those that are not.
-
Rescue experiments: As described in Q3, attempt to rescue the cytotoxic phenotype by genetic or metabolic means.
-
Use orthogonal assays: Measure cytotoxicity using multiple methods that assess different cellular parameters (e.g., metabolic activity with MTT or CellTiter-Glo, and membrane integrity with a lactate (B86563) dehydrogenase (LDH) assay). Discrepancies between assays can sometimes indicate assay interference by the compound.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Phenotypic Results
If you are observing a phenotype that is not consistent with DHPS inhibition, it is crucial to investigate potential off-target effects.
Caption: A logical workflow for troubleshooting unexpected phenotypes observed with DHPS inhibitors.
Issue 2: Validating a Suspected Off-Target Interaction
Once an off-target pathway is suspected (e.g., NF-κB or MYC), specific experiments are needed for validation.
Caption: Potential off-target signaling pathways of DHPS inhibitors.
Data Presentation
Due to the limited availability of comprehensive quantitative off-target data for a wide range of DHPS inhibitors, the following table provides a qualitative summary of known or suspected off-target effects.
| DHPS Inhibitor Class/Example | Known/Suspected Off-Target(s) | Observed Effect in Cell-Based Assays | Validation Method(s) |
| Sulfonamides (e.g., Sulfasalazine) | IKKα, IKKβ | Inhibition of NF-κB activation and downstream inflammatory gene expression. | Immune complex kinase assays, Western blot for phospho-IκBα.[1] |
| GC7 (N1-guanyl-1,7-diaminoheptane) | p21/Rb signaling axis | Inhibition of cell proliferation, induction of p21, and reduction of total and phosphorylated Rb.[4] | Western blot for p21, total Rb, and phospho-Rb.[4] |
| General DHPS Inhibition | MYC pathway | Downregulation of MYC protein levels.[2][3] | Gene expression profiling, Western blot for MYC protein.[2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of DHPS inhibitors.
Materials:
-
Cells of interest
-
DHPS inhibitor stock solution (in DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the DHPS inhibitor in culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for NF-κB and MYC Pathway Proteins
This protocol is to validate the off-target effects of DHPS inhibitors on the NF-κB and MYC signaling pathways.
Materials:
-
Cells of interest
-
DHPS inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-MYC, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
Procedure:
-
Cell Treatment and Lysis: Treat cells with the DHPS inhibitor at various concentrations and time points. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-IκBα or anti-MYC) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection system.
-
Stripping and Re-probing: To analyze total protein levels or a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels or phosphorylation status.
Protocol 3: Genetic Rescue Experiment using CRISPR/Cas9
This protocol provides a general framework for creating a DHPS knockout cell line and then performing a rescue experiment to validate on-target effects.
Caption: Workflow for genetic validation and rescue using CRISPR/Cas9.
Procedure Outline:
-
Generate DHPS Knockout Line:
-
Design and validate sgRNAs targeting a critical exon of the DHPS gene.
-
Deliver Cas9 nuclease and the sgRNAs into your cell line.
-
Isolate single-cell clones and screen for DHPS protein knockout by Western blot.
-
-
Phenotypic Analysis of Knockout Cells:
-
Assess the phenotype of the DHPS knockout cells in your assay of interest and compare it to the phenotype induced by the DHPS inhibitor in wild-type cells.
-
-
Rescue with Resistant DHPS:
-
Create a construct expressing a version of DHPS with a mutation that confers resistance to your inhibitor but preserves its enzymatic activity.
-
Transfect the DHPS knockout cell line with this resistant construct.
-
Treat the rescued cells with your DHPS inhibitor and assess whether the original phenotype is reversed.
-
This technical support center provides a starting point for addressing the complexities of off-target effects of DHPS inhibitors. Rigorous experimental design and the use of multiple validation strategies are key to confidently interpreting your results.
References
- 1. Maximizing CRISPR/Cas9 phenotype penetrance applying predictive modeling of editing outcomes in Xenopus and zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deoxyhypusine synthase (DHPS) inhibitor GC7 induces p21/Rb-mediated inhibition of tumor cell growth and DHPS expression correlates with poor prognosis in neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing lysis buffer composition for preserving eIF5A hypusination
Welcome to the technical support center for optimizing the preservation of eIF5A hypusination during protein extraction. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in accurately detecting and quantifying this critical post-translational modification.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in a lysis buffer for preserving eIF5A hypusination?
A1: The most critical factor is the inclusion of a comprehensive inhibitor cocktail. While the hypusine modification itself is generally stable, the eIF5A protein is susceptible to degradation by endogenous proteases released during cell lysis. Additionally, other modifications that can affect eIF5A's status, such as acetylation, should be prevented. Therefore, a robust cocktail of protease, phosphatase, and potentially acetyltransferase inhibitors is essential.[1][2][3][4]
Q2: Is there a specific enzyme that removes the hypusine modification that I need to inhibit?
A2: Currently, there is no known enzyme that directly reverses the hypusination of eIF5A. The modification is considered stable and essentially irreversible.[5] However, an enzyme called spermidine/spermine N1-acetyltransferase 1 (SSAT1) can acetylate the hypusine residue, which inactivates the protein.[6] Therefore, ensuring protease and other modifying enzyme inhibitors are present is the primary concern for preserving the integrity of the hypusinated eIF5A pool.
Q3: Which is better for eIF5A analysis: RIPA buffer or a gentler buffer like NP-40?
A3: Both RIPA and NP-40-based buffers have been successfully used for the analysis of eIF5A hypusination.[4][7]
-
RIPA buffer is a stringent, denaturing buffer ideal for extracting nuclear and hard-to-solubilize proteins, ensuring complete lysis and release of total cellular eIF5A.[7][8][9][10]
-
NP-40 or Triton X-100 based buffers are gentler and better at preserving protein-protein interactions.[4][11] The choice depends on the experimental goal. For routine Western blotting to determine the ratio of hypusinated to total eIF5A, a strong lysis buffer like RIPA is often preferred.
Q4: My hypusinated eIF5A signal is weak or absent on my Western blot. What could be the cause?
A4: A weak or absent signal can stem from several issues:
-
Insufficient Protein Load: eIF5A is generally abundant, but in certain cell types or conditions, you may need to load more total protein.[12]
-
Protein Degradation: Ensure you have added a fresh, broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[1][2][11] All steps should be performed at 4°C.[11][13]
-
Poor Antibody Recognition: Verify that your primary antibody is validated for detecting the hypusinated form of eIF5A and is used at the optimal concentration.[14]
-
Inefficient Transfer: Check your protein transfer from the gel to the membrane, especially for a small protein like eIF5A (~17 kDa). Ponceau S staining can confirm transfer efficiency.[15]
Q5: I see multiple bands when probing for eIF5A. What do they represent?
A5: Multiple bands could represent different isoforms (eIF5A1 and eIF5A2), or various post-translationally modified forms. For example, eIF5A can be acetylated, which may alter its migration on an SDS-PAGE gel.[6][16] Using two-dimensional gel electrophoresis can help distinguish between forms based on both isoelectric point (pI) and molecular weight.[4] Non-specific binding of the primary or secondary antibody can also result in extra bands.[12][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Hyp-eIF5A Signal | 1. Insufficient protein loaded. 2. Protein degradation. 3. Inefficient antibody binding. 4. Poor transfer to membrane. | 1. Increase total protein loaded per lane (20-40 µg). Use a positive control lysate. 2. Add fresh, broad-spectrum protease inhibitor cocktail to ice-cold lysis buffer immediately before use. Keep samples on ice at all times.[11][13] 3. Titrate the primary antibody concentration. Increase incubation time (e.g., overnight at 4°C).[14] 4. Use a 0.2 µm PVDF membrane for better retention of small proteins. Confirm transfer with Ponceau S staining.[15] |
| High Background on Blot | 1. Insufficient blocking. 2. Antibody concentration too high. 3. Inadequate washing. | 1. Block for at least 1 hour at room temperature. Try a different blocking agent (e.g., 5% BSA instead of milk). 2. Reduce the concentration of the primary and/or secondary antibody. 3. Increase the number and duration of wash steps. Ensure a detergent like Tween-20 is in the wash buffer.[12][15] |
| Ratio of Hyp-eIF5A to Total eIF5A is Low | 1. Incomplete lysis, leaving some eIF5A in the insoluble fraction. 2. Lysis conditions promoting de-modification or degradation. 3. Biological effect (e.g., treatment with a DHS inhibitor like GC7). | 1. Use a stronger lysis buffer (e.g., RIPA). Sonicate the lysate briefly on ice to shear DNA and improve solubilization.[7][17] 2. Ensure a complete inhibitor cocktail is used. Consider adding an acetyltransferase inhibitor. 3. Confirm that the experimental conditions are not expected to decrease hypusination.[18][19] |
Data Presentation: Lysis Buffer and Inhibitor Compositions
Table 1: Recommended Lysis Buffer Formulations
| Buffer Type | Component | Final Concentration | Purpose |
| RIPA Buffer (Strong) | Tris-HCl, pH 7.6-8.0 | 25-50 mM | Buffering agent |
| NaCl | 150 mM | Maintains ionic strength | |
| NP-40 (Igepal CA-630) | 1% | Non-ionic detergent | |
| Sodium Deoxycholate | 0.5% - 1% | Ionic detergent | |
| SDS | 0.1% | Ionic detergent | |
| EDTA | 1-5 mM | Chelates divalent cations, inhibits metalloproteases | |
| NP-40 Buffer (Gentle) | Tris-HCl, pH 7.4-8.0 | 20-50 mM | Buffering agent |
| NaCl | 150 mM | Maintains ionic strength | |
| NP-40 (or Triton X-100) | 1% | Non-ionic detergent | |
| EDTA | 1 mM | Chelates divalent cations |
Sources:[4][7][8][9][10][11][17][20]
Table 2: Recommended Inhibitor Cocktails (Add Fresh to Lysis Buffer)
| Inhibitor Class | Component | Typical Working Concentration | Target(s) |
| Protease Inhibitors | PMSF | 1 mM | Serine proteases |
| Aprotinin | 1-2 µg/mL | Serine proteases | |
| Leupeptin | 5-10 µg/mL | Serine and cysteine proteases | |
| Pepstatin A | 1 µg/mL | Aspartic proteases | |
| Commercial Cocktail | 1X | Broad-spectrum proteases | |
| Phosphatase Inhibitors | Sodium Orthovanadate (Na₃VO₄) | 1 mM | Tyrosine phosphatases |
| Sodium Fluoride (NaF) | 5-10 mM | Serine/threonine phosphatases | |
| Sodium Pyrophosphate | 5 mM | Serine/threonine phosphatases | |
| β-glycerophosphate | 10 mM | Serine/threonine phosphatases | |
| Commercial Cocktail | 1X | Broad-spectrum phosphatases |
Experimental Protocols & Visualizations
Protocol: Cell Lysis for Western Blot Analysis of eIF5A Hypusination
-
Preparation: Culture cells to 80-90% confluency. Prepare 1X RIPA Lysis Buffer and keep it on ice. Immediately before use, add a 1X final concentration of a commercial protease and phosphatase inhibitor cocktail.
-
Cell Harvest: Place the cell culture dish on ice. Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lysis: Aspirate the PBS completely. Add an appropriate volume of ice-cold RIPA buffer with inhibitors (e.g., 500 µL for a 10 cm dish).
-
Scraping: Use a cell scraper to scrape the adherent cells into the lysis buffer. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).
-
Storage: Aliquot the lysate and store at -80°C for long-term use or proceed directly to sample preparation for SDS-PAGE.
Sources:[7][10][11][13][17][22]
Diagram: eIF5A Hypusination Pathway
The following diagram illustrates the two-step enzymatic process of eIF5A hypusination.
Caption: The enzymatic pathway for eIF5A hypusination.[16][18][19][23][24][25][26]
Diagram: Experimental Workflow for eIF5A Analysis
This workflow outlines the key steps from cell culture to Western blot detection.
Caption: Workflow for analyzing eIF5A hypusination by Western blot.
References
- 1. プロテアーゼおよびホスファターゼ阻害剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. ホスファターゼ・プロテアーゼ阻害剤 [sigmaaldrich.com]
- 3. biocompare.com [biocompare.com]
- 4. Polyamines Control eIF5A Hypusination, TFEB Translation, and Autophagy to Reverse B Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eIF5A Promotes Translation Elongation, Polysome Disassembly and Stress Granule Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. allbioscience.com [allbioscience.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
- 16. researchgate.net [researchgate.net]
- 17. origene.com [origene.com]
- 18. mdpi.com [mdpi.com]
- 19. Polyamines and eIF5A Hypusination Modulate Mitochondrial Respiration and Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. file.elabscience.com [file.elabscience.com]
- 21. phosphatase-inhibitor.com [phosphatase-inhibitor.com]
- 22. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. mdpi.com [mdpi.com]
- 24. Posttranslational synthesis of hypusine: evolutionary progression and specificity of the hypusine modification - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Post-translational formation of hypusine in eIF5A: implications in human neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Hypusine, a polyamine-derived amino acid critical for eukaryotic translation - PubMed [pubmed.ncbi.nlm.nih.gov]
normalization strategies for quantitative analysis of hypusine levels
Welcome to the technical support center for the quantitative analysis of hypusine levels. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the normalization and measurement of hypusine.
Frequently Asked Questions (FAQs)
Q1: What is hypusine, and why is its quantification important?
Hypusine is a unique amino acid formed by the post-translational modification of a specific lysine (B10760008) residue in the eukaryotic translation initiation factor 5A (eIF5A). This modification is catalyzed by two enzymes: deoxyhypusine (B1670255) synthase (DHPS) and deoxyhypusine hydroxylase (DOHH), with spermidine (B129725) serving as a substrate. The hypusinated form of eIF5A is essential for its activity in promoting the translation of a subset of mRNAs, particularly those containing polyproline tracts.[1] Dysregulation of the hypusination pathway has been implicated in various diseases, including cancer, making the accurate quantification of hypusine levels a critical aspect of research and drug development.[2][3][4]
Q2: What are the common methods for quantifying hypusine levels?
The primary methods for quantifying hypusine levels include:
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most common and robust methods for absolute quantification of free hypusine after acid hydrolysis of total protein. These methods offer high sensitivity and specificity.[5]
-
Immunoblotting (Western Blot): This technique is used to detect and relatively quantify the hypusinated form of eIF5A using antibodies specific to the hypusine modification.[6]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used for the quantitative measurement of total eIF5A in biological samples. While not directly measuring hypusine, it can be used in conjunction with other methods to assess the overall levels of the protein that can be hypusinated.[7][8][9]
Q3: Why is normalization required for quantitative hypusine analysis?
Normalization is a crucial step to ensure that the observed differences in hypusine levels are due to biological changes and not experimental variability. Factors such as inconsistencies in sample loading, protein transfer efficiency in Western blotting, or variations in sample preparation for mass spectrometry can introduce errors. Normalization corrects for these variations, allowing for accurate comparison between samples.
Troubleshooting Guides
Mass Spectrometry (GC-MS and LC-MS/MS)
| Problem | Possible Cause | Solution |
| Low or no hypusine signal | Incomplete acid hydrolysis of proteins. | Ensure complete hydrolysis by using 6N HCl at 110°C for 18-24 hours. |
| Inefficient derivatization (for GC-MS). | Optimize derivatization conditions (time, temperature, reagent concentration). Ensure samples are completely dry before adding derivatization reagents.[5] | |
| Poor ionization in the MS source. | Optimize MS source parameters (e.g., temperature, gas flow). | |
| Degradation of hypusine during sample preparation. | Keep samples on ice and process them quickly. Use protease inhibitors during initial protein extraction. | |
| High variability between technical replicates | Inconsistent sample injection volume. | Use an autosampler for precise and consistent injection volumes. |
| Matrix effects suppressing or enhancing the signal. | Use a stable isotope-labeled internal standard (e.g., deuterium-labeled hypusine) to normalize the signal.[5] Perform solid-phase extraction (SPE) to clean up the sample and remove interfering substances. | |
| Incomplete dissolution of derivatized sample. | Ensure the derivatized sample is fully dissolved in the injection solvent before analysis. |
Immunoblotting (Western Blot) for Hypusinated eIF5A
| Problem | Possible Cause | Solution |
| Weak or no signal for hypusinated eIF5A | Low concentration of the primary anti-hypusine antibody. | Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C). |
| Low abundance of hypusinated eIF5A in the sample. | Increase the amount of protein loaded onto the gel. | |
| Inefficient protein transfer to the membrane. | Confirm transfer efficiency using Ponceau S staining. For low molecular weight proteins like eIF5A (~17 kDa), use a membrane with a smaller pore size (0.2 µm) and optimize transfer time.[10] | |
| Antibody not validated for the application. | Ensure the anti-hypusine antibody is validated for Western blotting.[6][11] | |
| High background | Insufficient blocking of the membrane. | Increase the blocking time or use a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[12] |
| Primary or secondary antibody concentration is too high. | Titrate the antibody concentrations to find the optimal dilution.[12] | |
| Inadequate washing of the membrane. | Increase the number and duration of washes with TBST.[12] | |
| Non-specific bands | Antibody cross-reactivity. | Use a highly specific monoclonal or affinity-purified polyclonal antibody. Perform a peptide blocking experiment to confirm the specificity of the band. |
| Protein degradation. | Add protease inhibitors to the lysis buffer and keep samples on ice.[10] |
Normalization Strategies
Normalization in Mass Spectrometry
For accurate quantification of hypusine by GC-MS or LC-MS/MS, the use of a stable isotope-labeled internal standard is highly recommended. A common approach is to spike the samples with a known amount of deuterium-labeled hypusine (e.g., d3-Hypusine) at the beginning of the sample preparation process.[5] The ratio of the peak area of endogenous hypusine to the peak area of the internal standard is then used for quantification. This method effectively corrects for variations in sample preparation, injection volume, and matrix effects.
Normalization in Western Blotting
When performing relative quantification of hypusinated eIF5A by Western blot, it is essential to normalize the signal of the anti-hypusine antibody to a loading control.
-
Housekeeping Proteins (HKPs): These are proteins that are assumed to be expressed at a constant level across different experimental conditions. Commonly used HKPs include GAPDH, β-actin, and β-tubulin. The band intensity of the hypusinated eIF5A is divided by the band intensity of the HKP in the same lane. It is crucial to validate that the expression of the chosen HKP does not change under your specific experimental conditions.
-
Total Protein Normalization: This method involves staining the membrane with a total protein stain (e.g., Ponceau S, Coomassie Brilliant Blue, or a fluorescent stain) and normalizing the hypusinated eIF5A signal to the total protein amount in each lane. This approach can be more accurate than using HKPs, as it is not reliant on the expression of a single protein.
Experimental Protocols
Sample Preparation from Cell Culture for Hypusine Analysis
-
Cell Lysis: Wash cell pellets with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.
-
Protein Precipitation: Precipitate total protein from the cell lysate using trichloroacetic acid (TCA) or acetone (B3395972).
-
Acid Hydrolysis: Wash the protein pellet with acetone and dry completely. Add 6N HCl to the dried protein pellet.
-
Internal Standard Spiking (for MS): Add a known amount of stable isotope-labeled hypusine internal standard to the sample.
-
Hydrolysis: Seal the tube and heat at 110°C for 18-24 hours.
-
Drying: After hydrolysis, cool the sample and dry the HCl under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried sample in an appropriate buffer for either derivatization (GC-MS) or direct injection (LC-MS/MS).
Western Blot Protocol for Hypusinated eIF5A
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for the ~17 kDa eIF5A).
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a specific anti-hypusine antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH) or use a total protein stain for normalization.
Quantitative Data Summary
The following tables summarize representative quantitative data for hypusine levels in different contexts.
Table 1: Urinary Hypusine Levels in Healthy Individuals
| Analyte | Sample Type | Concentration Range | Method | Reference |
| Free Hypusine | Spot Urine | 0.54–11.7 µM | GC-MS | [5][13] |
| Creatinine-corrected Hypusine | Spot Urine | 0.10–0.45 µmol/mmol | GC-MS | [5][13] |
Table 2: Effect of DHPS Inhibitor (GC7) on Hypusinated eIF5A Levels in Cancer Cell Lines
| Cell Line | Treatment | Effect on Hypusinated eIF5A | Method | Reference |
| Eµ-Myc B lymphoma | GC7 (5-20 µM) | Reduced levels | Western Blot | [1] |
| H9 (T-cell lymphoma) | GC7 | Inhibition of proliferation | Cell growth assay | [14] |
| HeLa (cervical cancer) | GC7 | Inhibition of proliferation | Cell growth assay | [14] |
| v-src-transformed NIH3T3 | GC7 | Inhibition of proliferation | Cell growth assay | [14] |
Signaling Pathways and Experimental Workflows
eIF5A Hypusination and Downstream Signaling in Cancer
The hypusination of eIF5A is a critical node in signaling pathways that promote cancer cell proliferation, migration, and survival. The expression of the hypusination machinery, including DHPS, can be upregulated by oncoproteins such as MYC. Activated (hypusinated) eIF5A then facilitates the translation of specific mRNAs encoding proteins involved in key cancer-related processes.
References
- 1. The Polyamine–Hypusine Circuit Controls an Oncogenic Translational Program Essential for Malignant Conversion in MYC-Driven Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eukaryotic translation initiation factor 5A in the pathogenesis of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eIF5A-PEAK1 Signaling Regulates YAP1/TAZ Protein Expression and Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eIF5A-PEAK1 Signaling Regulates YAP1/TAZ Protein Expression and Pancreatic Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific and sensitive GC–MS analysis of hypusine, Nε-(4-amino-2-hydroxybutyl)lysine, a biomarker of hypusinated eukaryotic initiation factor eIF5A, and its application to the bi-ethnic ASOS study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. assaygenie.com [assaygenie.com]
- 8. mybiosource.com [mybiosource.com]
- 9. mybiosource.com [mybiosource.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. bosterbio.com [bosterbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of N1-guanyl-1,7-diaminoheptane, an inhibitor of deoxyhypusine synthase, on the growth of tumorigenic cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing non-specific binding in hypusine immunoprecipitation
Welcome to the technical support center for hypusine immunoprecipitation (IP). This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding in hypusine IP experiments.
Frequently Asked Questions (FAQs)
Q1: What is hypusine, and why is immunoprecipitating it challenging?
Hypusine is a unique amino acid formed exclusively on the eukaryotic translation initiation factor 5A (eIF5A) through a two-step post-translational modification process.[1][2] This process involves the enzymes deoxyhypusine (B1670255) synthase (DHS) and deoxyhypusine hydroxylase (DOHH).[1] Immunoprecipitation of hypusinated eIF5A (eIF5AHyp) can be challenging due to the same issues that affect general IP, such as antibody specificity, lysate complexity, and the potential for abundant cellular proteins to bind non-specifically to the IP antibody or beads, leading to high background.
Q2: What are the primary sources of non-specific binding in an IP experiment?
Non-specific binding in IP can arise from several sources:
-
Binding to the solid support: Proteins may non-specifically adhere to the agarose (B213101) or magnetic beads themselves.[3][4]
-
Binding to the antibody: Cellular proteins can bind non-specifically to the IP antibody, particularly to the Fc region.[5]
-
Hydrophobic and ionic interactions: Unfolded or aggregated proteins in the lysate can expose hydrophobic patches that stick to beads or antibodies.[4]
-
Insufficient washing: Failure to adequately wash the beads after incubation with the lysate can leave behind unbound or weakly bound proteins.[5]
-
High antibody concentration: Using too much primary antibody can increase the chances of low-affinity, non-specific interactions.[6][7]
Q3: How can I identify a non-specific binding problem in my hypusine IP?
Signs of a non-specific binding issue include:
-
High background in control lanes: Your negative control lanes (e.g., bead-only or isotype control IgG) show multiple bands on a Western blot.[5]
-
Multiple unexpected bands: The IP lane on your Western blot shows numerous bands in addition to the expected band for hypusinated eIF5A (~17 kDa).
-
"Smear" on the gel: A smear in the lane often indicates the presence of many different contaminating proteins.
-
Mass spectrometry results: A mass spectrometry analysis of your eluate reveals a large number of high-abundance proteins (like ribosomal proteins, cytoskeletal proteins, or heat shock proteins) that are common contaminants.
Troubleshooting Guides
This section addresses specific problems you may encounter during your hypusine immunoprecipitation experiments.
Problem: High background signal in my negative control (IgG isotype or bead-only control).
| Possible Cause | Recommended Solution |
| Proteins binding directly to beads. | Pre-clear the lysate. Before adding the anti-hypusine antibody, incubate your cell lysate with beads alone for 30-60 minutes.[8][9] This will capture proteins that non-specifically adhere to the bead matrix. After incubation, centrifuge and transfer the supernatant (the pre-cleared lysate) to a new tube for the actual IP.[9] |
| Insufficient bead blocking. | Block the beads. Before use, incubate the beads with a blocking agent like 1% Bovine Serum Albumin (BSA) in PBS for at least 1 hour to saturate non-specific binding sites on the bead surface.[6][7] |
| Cell lysate is too concentrated. | Reduce lysate concentration. Using too much total protein increases the pool of potential contaminants.[7] Aim for a total protein concentration in the range of 1-2 mg/mL. You may need to optimize the amount of lysate for your specific cell type and expression levels. |
Problem: My Western blot shows many bands in the IP lane, not just eIF5AHyp.
| Possible Cause | Recommended Solution |
| Wash buffer is not stringent enough. | Optimize your wash buffer. The goal is to disrupt low-affinity, non-specific interactions without eluting your target protein. Start with a base buffer (like PBS or TBS) and add components to increase stringency.[3] Increase the number of washes (3-5 times) and the volume of wash buffer.[4] |
| Antibody concentration is too high. | Titrate your antibody. Using excessive antibody increases the likelihood of non-specific binding. Perform a titration experiment to find the lowest concentration of anti-hypusine antibody that efficiently pulls down your target without introducing high background.[6] |
| Incubation times are too long. | Shorten incubation times. Prolonged incubation of the lysate with the antibody-bead complex can lead to increased non-specific binding.[4] Try reducing the incubation time (e.g., from overnight to 2-4 hours). |
| Protease activity is degrading proteins. | Use fresh protease inhibitors. Ensure that a protease inhibitor cocktail is added to your lysis buffer immediately before use to prevent protein degradation, which can expose sticky hydrophobic regions.[6] |
Data Presentation: Wash Buffer Optimization
The table below provides examples of wash buffers with increasing stringency. Start with a low-stringency buffer and increase as needed to reduce background.
| Stringency Level | Buffer Composition | Notes |
| Low | PBS or TBS + 0.1% Tween-20 or Triton X-100 | Good starting point for most IPs. |
| Medium | RIPA Buffer (Low Salt): 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS | Balances protein solubilization with preserving interactions. Note: RIPA can sometimes disrupt protein-protein interactions. |
| High | High Salt Buffer: 50 mM Tris-HCl, 300-500 mM NaCl , 0.1% NP-40 | Increased salt concentration disrupts ionic and electrostatic interactions.[4] |
| Very High | High Salt + Detergent: 50 mM Tris-HCl, 500 mM NaCl, 0.5% NP-40, 0.1% Sodium Deoxycholate | Use cautiously as this may disrupt the specific antibody-antigen interaction. |
Visualizations and Workflows
The eIF5A Hypusination Pathway
The unique hypusine modification occurs exclusively on eIF5A. The pathway begins with the polyamine spermidine (B129725) and involves two key enzymatic steps. Understanding this pathway is crucial for interpreting experiments where hypusination may be altered.[1][10]
References
- 1. mdpi.com [mdpi.com]
- 2. Functional significance of eIF5A and its hypusine modification in eukaryotes | Semantic Scholar [semanticscholar.org]
- 3. Tips for Immunoprecipitation | Rockland [rockland.com]
- 4. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 5. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. Characterization of a novel polyclonal anti-hypusine antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 10. The eukaryotic initiation factor 5A (eIF5A1), the molecule, mechanisms and recent insights into the pathophysiological roles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Hypusine in Complex Biological Samples
Welcome to the technical support center for hypusine quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with measuring hypusine in complex biological samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Introduction to Hypusine Quantification
Hypusine, a unique amino acid derivative of lysine (B10760008), is essential for the activity of eukaryotic translation initiation factor 5A (eIF5A).[1][2][3][4] The post-translational modification of eIF5A to contain hypusine is critical for cell proliferation, differentiation, and survival, making its quantification a key aspect of research in cancer, neurodevelopmental disorders, and other diseases.[1][2] However, quantifying hypusine in complex biological matrices such as plasma, cell lysates, and tissues presents several analytical challenges. This guide aims to address these challenges directly.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying hypusine?
A1: The primary challenges in hypusine quantification stem from its unique physicochemical properties and the complexity of biological samples. Key issues include:
-
High Polarity: Hypusine is a highly polar molecule, which can lead to poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns. This often results in co-elution with other polar interfering compounds in the sample matrix.
-
Low Abundance: Free hypusine is typically present at low concentrations in biological fluids, requiring highly sensitive analytical methods for detection and quantification.
-
Complex Matrices: Biological samples contain a multitude of molecules (salts, lipids, proteins, and other metabolites) that can interfere with the analysis, causing matrix effects, ion suppression in mass spectrometry, and poor chromatographic peak shape.
-
Protein-Binding: The vast majority of hypusine in a cell is covalently bound to eIF5A.[1][2] This necessitates an efficient protein hydrolysis step to release the hypusine for total quantification, which can be a source of variability.
Q2: Which analytical techniques are most suitable for hypusine quantification?
A2: Several analytical techniques can be employed, with the choice depending on the required sensitivity, specificity, and available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for targeted quantification due to its high sensitivity and specificity. Multiple Reaction Monitoring (MRM) allows for the precise detection of hypusine even in complex matrices.[8][9] Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating polar molecules like hypusine.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly when combined with a two-step derivatization process.[12][13] This method has been successfully used to quantify hypusine in human urine.[12][13]
Q3: How do I measure total hypusine versus free hypusine?
A3: The distinction is critical and requires different sample preparation workflows.
-
Free Hypusine: To measure the unbound form, proteins in the sample (e.g., plasma, cell lysate supernatant) must be removed. This is typically achieved by protein precipitation with a solvent like acetonitrile (B52724) or methanol. The resulting supernatant, containing the free hypusine, is then analyzed.[15]
-
Total Hypusine (Protein-Bound): To quantify the hypusine incorporated into eIF5A, a protein hydrolysis step is necessary. This involves breaking the peptide bonds to release all amino acids, including hypusine. The most common method is acid hydrolysis using 6 M HCl at elevated temperatures (e.g., 110°C for 18-24 hours).[10][16][17] The resulting hydrolysate is then analyzed.
Q4: How should I store my samples to ensure hypusine stability?
A4: Proper sample storage is crucial to prevent degradation. For short-term storage (up to 24 hours), refrigeration at 4°C is generally acceptable for serum and plasma.[7] For long-term storage, freezing at -20°C or, ideally, -80°C is recommended to maintain the stability of amino acids and other metabolites.[7][18] It is also important to minimize freeze-thaw cycles, as these can lead to analyte degradation.[18] It is advisable to store samples in aliquots to avoid repeated freezing and thawing of the entire sample.
Troubleshooting Guides
This section provides solutions to common problems encountered during hypusine quantification.
Chromatography and Mass Spectrometry Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions between the basic hypusine molecule and residual silanol (B1196071) groups on the HPLC column.[17] - Column contamination or degradation.[19] - Inappropriate mobile phase pH. | - Use a high-purity, end-capped column. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. - For HILIC, ensure proper column equilibration. - If using reversed-phase, consider an ion-pairing agent, though this can be problematic for MS detection. - Flush the column or replace it if it's old or contaminated.[20] |
| Poor Peak Shape (Fronting) | - Sample overload. - Injection solvent is too strong compared to the mobile phase. | - Reduce the injection volume or dilute the sample.[11] - Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase. |
| Poor Peak Shape (Split Peaks) | - Column void or channeling.[20] - Partially clogged frit. - Co-elution with an interfering substance. | - Reverse flush the column at a low flow rate. - If the problem persists, the column may need to be replaced. - Filter all samples and mobile phases to prevent clogging. - Optimize chromatographic conditions for better separation. |
| Low Signal Intensity / Poor Sensitivity in MS | - Ion suppression due to matrix effects. - Inefficient ionization of hypusine. - Suboptimal MS parameters (e.g., collision energy). - Poor recovery during sample preparation. | - Improve sample cleanup (e.g., use solid-phase extraction). - Dilute the sample to reduce matrix effects. - Optimize mobile phase additives (e.g., formic acid for positive ESI). - Optimize MS source parameters and MRM transitions (precursor/product ions and collision energies).[21] - Use a stable isotope-labeled internal standard to correct for recovery and matrix effects. |
| Inconsistent Retention Times | - Inadequate column equilibration between injections. - Changes in mobile phase composition. - Temperature fluctuations. - Column degradation. | - Ensure sufficient equilibration time, especially for HILIC. - Prepare fresh mobile phases daily. - Use a column oven to maintain a stable temperature.[11] - Monitor column performance with a standard sample. |
Sample Preparation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Hypusine | - Inefficient protein precipitation (for free hypusine). - Incomplete acid hydrolysis (for total hypusine). - Adsorption of hypusine to labware. | - Optimize the ratio of precipitation solvent to sample. - Ensure complete hydrolysis by using 6 M HCl at 110°C for at least 18 hours in an oxygen-free environment.[17] - Use low-binding tubes and pipette tips. - Include a stable isotope-labeled internal standard at the beginning of the sample preparation to monitor and correct for recovery. |
| Variable Derivatization Efficiency | - Instability of derivatization reagent or derivative.[5] - Incorrect pH for the derivatization reaction. - Presence of interfering substances that consume the reagent. | - Prepare the derivatization reagent fresh daily.[7] - Optimize the reaction buffer pH and incubation time/temperature. - If using an autosampler for online derivatization, ensure proper mixing and reaction times.[5] - Perform a sample cleanup step before derivatization. |
| High Background/Interference | - Contaminants from reagents, solvents, or labware. - Incomplete removal of proteins or lipids. - Presence of isobaric compounds (molecules with the same mass as hypusine). | - Use high-purity (LC-MS grade) solvents and reagents. - Optimize the protein precipitation or hydrolysis protocol. - For lipid-rich samples, consider a liquid-liquid extraction or solid-phase extraction step. - Enhance chromatographic separation to resolve hypusine from interfering peaks. |
Quantitative Data
The following tables summarize reported concentrations of hypusine in various biological samples. Note that concentrations can vary significantly based on the analytical method, sample handling, and the physiological state of the subject or cell line.
Table 1: Hypusine Concentrations in Human Samples
| Sample Type | Condition | Concentration Range | Method |
| Urine | Healthy Adults | 1 - 5 µM | Amino Acid Analyzer |
| Urine | Healthy Boys | 0.54 - 11.7 µM | GC-MS |
| Serum | Healthy Controls | < 200 nM | Amino Acid Analyzer |
| Serum | Hyperlysinemia Patients | ~200 nM | Amino Acid Analyzer |
Data sourced from[12]
Table 2: Hypusine Concentrations in Rat Tissues (Total Hypusine)
| Tissue | Concentration (nmol/g protein) | Method |
| Brain | 5 - 40 | HPLC with OPA derivatization |
| Liver | 5 - 40 | HPLC with OPA derivatization |
| Other Organs | 5 - 40 | HPLC with OPA derivatization |
Data sourced from[16]
Experimental Protocols
Protocol 1: Quantification of Total Hypusine in Tissues or Cells by Acid Hydrolysis and LC-MS/MS
This protocol is a composite based on established methods for amino acid analysis and targeted proteomics.
-
Sample Preparation and Protein Quantification:
-
Homogenize ~10-20 mg of tissue or a pellet of ~1-5 million cells in a suitable lysis buffer.
-
Quantify the total protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
Acid Hydrolysis:
-
Transfer a known amount of protein (e.g., 100 µg) to a hydrolysis tube.
-
Add a known amount of a stable isotope-labeled hypusine internal standard.
-
Add 6 M HCl containing 0.1% phenol.
-
Flush the tube with nitrogen or argon gas to remove oxygen, and seal it under vacuum.
-
Heat at 110°C for 24 hours.[11]
-
-
Post-Hydrolysis Cleanup:
-
After cooling, centrifuge the tube to pellet any humin (a dark precipitate).
-
Transfer the supernatant to a new tube and dry it completely under a stream of nitrogen or using a vacuum concentrator to remove the HCl.
-
Reconstitute the dried hydrolysate in a solvent suitable for LC-MS analysis (e.g., 90% acetonitrile with 0.1% formic acid for HILIC).
-
-
LC-MS/MS Analysis (HILIC Method):
-
LC Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient from high organic (e.g., 90% B) to a lower organic concentration to elute polar compounds.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Hypusine: Precursor Ion (m/z) 234.18 -> Product Ions (e.g., m/z 130.1, m/z 84.1). Note: These transitions should be empirically optimized on your instrument.
-
Internal Standard: Monitor the corresponding mass shift for the labeled standard.
-
-
-
Data Analysis:
-
Quantify hypusine by calculating the peak area ratio of the endogenous hypusine to the internal standard.
-
Generate a standard curve using known concentrations of hypusine and the internal standard to determine the absolute concentration in the sample.
-
Normalize the final concentration to the initial amount of protein used.
-
Protocol 2: Quantification of Free Hypusine in Plasma or Cell Culture Supernatant
-
Sample Preparation:
-
Thaw plasma or collect cell culture supernatant.
-
Add a known amount of a stable isotope-labeled hypusine internal standard.
-
Perform protein precipitation by adding 3-4 volumes of ice-cold acetonitrile.[15]
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Sample Concentration and Reconstitution:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis and Data Analysis:
-
Follow steps 4 and 5 from Protocol 1.
-
Visualizations
Signaling Pathway: Hypusine Biosynthesis
The formation of hypusine is a two-step enzymatic post-translational modification of a specific lysine residue on the eIF5A precursor protein.
References
- 1. Hypusine, a polyamine-derived amino acid critical for eukaryotic translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypusine, a polyamine-derived amino acid critical for eukaryotic translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypusine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A chemical derivation MRM method for high-throughput MS-based screening to identify small-molecule modulators of deoxyhypusine synthase | NIH Research Festival [researchfestival.nih.gov]
- 9. waters.com [waters.com]
- 10. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Specific and sensitive GC–MS analysis of hypusine, Nε-(4-amino-2-hydroxybutyl)lysine, a biomarker of hypusinated eukaryotic initiation factor eIF5A, and its application to the bi-ethnic ASOS study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific and sensitive GC-MS analysis of hypusine, Nε-(4-amino-2-hydroxybutyl)lysine, a biomarker of hypusinated eukaryotic initiation factor eIF5A, and its application to the bi-ethnic ASOS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iiste.org [iiste.org]
- 15. shimadzu.com [shimadzu.com]
- 16. Absolute Quantitation of Proteins by Acid Hydrolysis Combined with Amino Acid Detection by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis [mdpi.com]
- 20. Proteomics Analysis of Hypusine Formation - Creative Proteomics [creative-proteomics.com]
- 21. agilent.com [agilent.com]
Technical Support Center: Dihydropteroate Synthase (DHPS) Activity Assays
Welcome to the technical support center for the assessment of dihydropteroate (B1496061) synthase (DHPS) activity in crude cell extracts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the common alternative methods to the traditional radioactive assay for measuring DHPS activity in crude cell extracts?
A1: Several non-radioactive methods are available to assess DHPS activity, offering increased safety and potential for high-throughput screening. The most common alternatives include:
-
Coupled Enzymatic Spectrophotometric Assay: This is a widely used method where the product of the DHPS reaction, dihydropteroate, is further reduced by an excess of dihydrofolate reductase (DHFR).[1] This reaction consumes NADPH, and the corresponding decrease in absorbance at 340 nm is monitored to determine DHPS activity.[1][2]
-
Colorimetric Assays: These assays, such as the ortho-aminobenzaldehyde (o-ABA) assay, involve a chemical reaction with the DHPS product to generate a colored compound that can be quantified spectrophotometrically.[3]
-
LC-MS/MS-Based Methods: Liquid chromatography-tandem mass spectrometry offers a highly sensitive and specific method to directly measure the formation of dihydropteroate or other reaction products.[4][5] This technique is particularly useful for complex samples like crude cell extracts.
Q2: How does the coupled enzymatic spectrophotometric assay for DHPS work?
A2: The coupled enzymatic assay for DHPS activity involves two sequential enzymatic reactions. First, DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) and para-aminobenzoic acid (pABA) to produce dihydropteroate.[2][6] In the second step, an excess of a coupling enzyme, dihydrofolate reductase (DHFR), reduces dihydropteroate to tetrahydrofolate, oxidizing NADPH to NADP+ in the process.[1] The rate of NADPH oxidation is directly proportional to the DHPS activity and is measured by the decrease in absorbance at 340 nm.[1][2]
Q3: Can I use a commercially available kit for DHPS activity assays?
A3: While specific kits for DHPS activity might be less common, you can often assemble the necessary components. Dihydrofolate Reductase (DHFR) assay kits are commercially available and contain some of the required reagents, such as DHFR, NADPH, and assay buffers.[7][8] You would need to separately obtain the DHPS substrates, p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).
Troubleshooting Guides
Coupled Enzymatic Spectrophotometric Assay
| Problem | Possible Cause | Troubleshooting Steps |
| No or low DHPS activity detected | Inactive DHPS enzyme in the crude extract. | - Ensure proper extraction and storage conditions to maintain enzyme stability. - Perform a positive control with purified, active DHPS. - Check the pH and temperature of the assay buffer, as DHPS activity can be pH-dependent.[9] |
| Substrate degradation or incorrect concentration. | - Use freshly prepared substrates. - Verify the concentration of pABA and DHPP stocks. | |
| Insufficient coupling enzyme (DHFR) activity. | - Increase the concentration of DHFR in the reaction mixture. - Test the activity of the DHFR enzyme separately using a known substrate. | |
| High background signal (rapid decrease in A340 in the absence of DHPS or one of the substrates) | Contaminating NADPH oxidase activity in the crude cell extract. | - Prepare a control reaction lacking one of the DHPS substrates (pABA or DHPP) to measure the background rate and subtract it from the rate of the complete reaction. - Partially purify the crude extract to remove interfering enzymes. |
| Spontaneous degradation of NADPH. | - Protect the NADPH solution from light. - Prepare fresh NADPH solution for each experiment. | |
| Non-linear reaction rate | Substrate depletion. | - Use lower concentrations of the crude extract or dilute the sample. - Ensure substrate concentrations are not limiting. |
| DHPS or DHFR instability under assay conditions. | - Optimize assay time to stay within the linear range of the reaction. - Add stabilizing agents like glycerol (B35011) or BSA to the assay buffer. |
Colorimetric (o-ABA) Assay
| Problem | Possible Cause | Troubleshooting Steps |
| Low color development | Low DHPS activity. | - Increase the incubation time of the DHPS reaction. - Concentrate the crude cell extract. |
| Inefficient color development reaction. | - Ensure the pH for the reaction with o-ABA is acidic as required.[3] - Optimize the concentration of o-ABA. | |
| High background color | Interfering substances in the crude extract that react with o-ABA. | - Run a control reaction without the DHPS substrate to measure and subtract the background. - Consider partial purification of the extract. |
| Instability of the colored product. | - Read the absorbance promptly after the color development step. |
Experimental Protocols
Detailed Methodology for Coupled Enzymatic Spectrophotometric DHPS Assay
This protocol is adapted from established methods for measuring DHPS activity.[1][2]
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.6, 10 mM MgCl₂, 5% DMSO.
-
DHPS Substrates:
-
p-Aminobenzoic acid (pABA): Prepare a stock solution in DMSO. The final assay concentration is typically near the Kₘ value (e.g., 10-50 µM).[2]
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP): Prepare a stock solution in assay buffer. The final assay concentration is also typically near the Kₘ value (e.g., 10-50 µM).[2]
-
-
Coupling Enzyme and Cofactor:
-
Crude Cell Extract: Prepare the extract in a suitable buffer and determine the total protein concentration.
2. Assay Procedure (96-well plate format):
-
To each well, add the assay components in the following order:
-
Assay Buffer
-
Crude cell extract (the amount will need to be optimized)
-
DHFR
-
NADPH
-
pABA
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding DHPP.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
3. Data Analysis:
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the specific activity of DHPS in the crude extract (e.g., in µmol/min/mg of total protein) using the Beer-Lambert law for NADPH (extinction coefficient at 340 nm is 6220 M⁻¹cm⁻¹).[2]
Visualizations
Caption: Workflow of the coupled enzymatic assay for DHPS activity.
Caption: The enzymatic reaction catalyzed by Dihydropteroate Synthase (DHPS).
Data Presentation
Table 1: Comparison of Kinetic Parameters for DHPS from Different Sources
| Enzyme Source | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) |
| Bacillus anthracis | pABA | 5.0 | 0.8 |
| DHPP | 5.0 | 0.9 | |
| Yersinia pestis | pABA | 7.2 | 1.2 |
| DHPP | 6.5 | 1.3 | |
| Staphylococcus aureus | pABA | 12.0 | 0.5 |
| DHPP | 9.8 | 0.6 | |
| Note: These values are illustrative and can vary based on experimental conditions. |
Table 2: Inhibitory Activity of Sulfonamides against E. coli DHPS
| Inhibitor | IC₅₀ (µM) |
| Sulfamethoxazole | 0.5 |
| Sulfachlorpyridazine | 0.8 |
| Dapsone | 1.2 |
| Note: IC₅₀ values are dependent on substrate concentrations and assay conditions.[1] |
References
- 1. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Colorimetric ortho-aminobenzaldehyde assay developed for the high-throughput chemical screening of inhibitors against dihydrodipicolinate synthase from pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An innovative LC-MS/MS-based method for determining CYP 17 and CYP 19 activity in the adipose tissue of pre- and postmenopausal and ovariectomized women using 13C-labeled steroid substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Dihydropteroate Synthase [pdb101.rcsb.org]
- 7. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]
- 8. Dihydrofolate Reductase (DHFR) Activity Colorimetric Assay Kit (E-BC-K816-M-96) | Szabo-Scandic [szabo-scandic.com]
- 9. researchgate.net [researchgate.net]
best practices for handling and storing Hypusine dihydrochloride
Welcome to the technical support center for Hypusine dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling, storage, and use in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Hypusine dihydrochloride and what is its primary application in research?
This compound is the salt form of hypusine, a unique amino acid that is exclusively found in the eukaryotic translation initiation factor 5A (eIF5A) and a related protein in archaea.[1][2] It is formed post-translationally from a specific lysine (B10760008) residue within the eIF5A precursor protein through a two-step enzymatic process.[1][2] In research, this compound is primarily used as an analytical standard for quantification in biological samples, in cell-based assays to study the effects of exogenous hypusine, and as a substrate or reference compound in enzymatic assays related to the hypusination pathway.
Q2: What are the basic chemical and physical properties of this compound?
This compound is a white to beige powder.[3] It is soluble in water, with a reported solubility of 15 mg/mL, forming a clear solution.[3]
| Property | Value |
| Molecular Formula | C₁₀H₂₃N₃O₃ · 2HCl |
| Molecular Weight | 306.23 g/mol |
| Form | Powder |
| Color | White to beige |
| Solubility in Water | 15 mg/mL |
Q3: How should I handle this compound in the laboratory?
While not classified as a hazardous substance, it is recommended to follow standard laboratory safety practices.[3] This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the powder in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[3] After handling, wash hands thoroughly.[3]
Q4: What is the recommended procedure for preparing a stock solution?
To prepare a stock solution, it is recommended to use sterile, purified water (e.g., Milli-Q or equivalent). Briefly, allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture, as the compound is moisture-sensitive.[3] Weigh the desired amount of powder and dissolve it in the appropriate volume of sterile water. For example, to make a 10 mM stock solution, dissolve 3.06 mg of this compound in 1 mL of water. Ensure the solution is thoroughly mixed. For long-term storage, it is advisable to filter-sterilize the stock solution through a 0.22 µm filter and store it in aliquots.
Storage and Stability
Q5: How should I store the lyophilized powder of this compound?
The lyophilized powder should be stored at -20°C in a desiccated environment.[3] It is important to keep the container tightly sealed to protect it from moisture.
Q6: How should I store stock solutions of this compound?
For optimal stability, aqueous stock solutions should be stored in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. While there is no specific long-term stability data available for this compound in solution, general guidelines for peptides and other dihydrochloride salts suggest that frozen aliquots can be stable for several months. For short-term use (up to one week), aliquots may be stored at 4°C.
| Condition | Recommended Storage Duration |
| Lyophilized Powder | Long-term at -20°C, desiccated |
| Aqueous Stock Solution | Short-term (≤ 1 week) at 4°C; Long-term (months) at -20°C or -80°C in aliquots |
Experimental Protocols & Troubleshooting
The central role of hypusine is in the post-translational modification of eIF5A, a process critical for cell proliferation.[1][2] This pathway is a common subject of investigation.
Troubleshooting Guide: In Vitro Hypusination Assay
An in vitro hypusination assay typically involves recombinant eIF5A precursor, deoxyhypusine synthase (DHS), and deoxyhypusine hydroxylase (DOHH), with spermidine as a co-substrate. The formation of hypusinated eIF5A can be detected by methods such as Western blotting with a specific anti-hypusine antibody or by mass spectrometry.
| Problem | Possible Cause | Recommended Solution |
| No or weak signal of hypusinated eIF5A | Inactive enzymes (DHS or DOHH). | Ensure enzymes have been stored correctly at -80°C. Perform a positive control with a known active batch of enzymes. |
| Degraded eIF5A precursor substrate. | Verify the integrity of the eIF5A precursor by running an SDS-PAGE gel. | |
| Incorrect buffer pH or composition. | The DHS-catalyzed reaction is often more efficient at a pH between 8.0 and 9.0. Ensure the buffer does not contain inhibitors. | |
| Insufficient incubation time. | Follow the protocol's recommended incubation times for both the deoxyhypusination and hydroxylation steps. | |
| High background in Western blot | Non-specific antibody binding. | Optimize the concentration of the primary anti-hypusine antibody. Ensure adequate blocking of the membrane (e.g., 5% non-fat milk or BSA in TBST). |
| Contaminated reagents. | Use fresh, sterile buffers and solutions. | |
| Inconsistent results between replicates | Pipetting errors. | Be precise with pipetting, especially with small volumes of enzymes. Prepare a master mix for the reaction components where possible. |
| Incomplete mixing of reagents. | Gently vortex or pipette to mix after adding each component to the reaction tube. |
Troubleshooting Guide: Cell-Based Assays
Q7: I am observing unexpected toxicity or off-target effects in my cell culture experiments after treatment with a hypusination inhibitor. What could be the cause?
Inhibitors of the hypusination pathway, such as GC7 (an inhibitor of DHS), can have off-target effects. For example, some studies have noted effects on cell cycle progression that may be independent of hypusination inhibition. It is crucial to include appropriate controls to verify that the observed phenotype is due to the inhibition of the hypusination pathway. This can include rescue experiments or using genetic approaches like siRNA to knockdown components of the pathway and see if the phenotype is recapitulated.
Q8: How can I confirm that the observed cellular effects are due to changes in eIF5A hypusination?
To confirm the mechanism of action, you should assess the levels of hypusinated eIF5A in your treated cells. This can be done by 2D gel electrophoresis followed by Western blotting for eIF5A, as the different modified forms of eIF5A will have different isoelectric points. Alternatively, you can use mass spectrometry-based proteomics to quantify the level of the hypusinated eIF5A-containing peptide.
Detailed Experimental Protocol: Quantification of Hypusine by GC-MS
This protocol is adapted from a published method for the sensitive quantification of hypusine in biological samples.[1] It involves a two-step derivatization process prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation (from aqueous solutions): a. Aliquot the aqueous sample containing hypusine into a microvial. b. Evaporate the solvent to complete dryness under a stream of nitrogen gas.
2. Derivatization - Step 1: Methyl Esterification a. Prepare the esterification reagent: 2 M HCl in methanol (B129727) (CH₃OH). This can be made by slowly adding 1.6 mL of 37% HCl to 8 mL of ice-cold methanol. b. Reconstitute the dried sample in 100 µL of the 2 M HCl/CH₃OH solution. c. Tightly seal the vial and heat at 80°C for 60 minutes. d. After cooling to room temperature, evaporate the reagent to dryness under a stream of nitrogen.
3. Derivatization - Step 2: Acylation a. Prepare the acylation reagent daily: Dilute pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate (B1210297) (1:4, v/v). b. Reconstitute the dried, esterified sample in the PFPA/ethyl acetate reagent. c. Heat at 65°C for 30 minutes. d. After cooling, the sample is ready for extraction and GC-MS analysis.
4. Extraction for GC-MS Analysis: a. Add toluene (B28343) and a borate (B1201080) buffer to the derivatized sample. b. Vortex to mix and centrifuge to separate the phases. c. The upper toluene layer containing the derivatized hypusine is carefully transferred to an autosampler vial for injection.
5. GC-MS Parameters (Example):
-
Column: A mid-polarity column such as an Optima 17 (15 m x 0.25 mm I.D., 0.25 µm film thickness) can be used.
-
Injector: Splitless mode.
-
Ionization: Negative Ion Chemical Ionization (NICI).
-
Detection: Selected Ion Monitoring (SIM) for the specific mass-to-charge ratios of the derivatized hypusine.
Note: For absolute quantification, a stable isotope-labeled internal standard should be used and processed in parallel with the samples.
References
- 1. Specific and sensitive GC–MS analysis of hypusine, Nε-(4-amino-2-hydroxybutyl)lysine, a biomarker of hypusinated eukaryotic initiation factor eIF5A, and its application to the bi-ethnic ASOS study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Many Faces of Hypusinated eIF5A: Cell Context-Specific Effects of the Hypusine Circuit and Implications for Human Health [mdpi.com]
- 3. Proteomics Analysis of Hypusine Formation - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
Validating the Specificity of a Novel DHPS Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel inhibitors targeting dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the folate biosynthesis pathway, holds significant promise for new therapeutic agents, particularly in oncology and infectious diseases. A rigorous evaluation of a novel inhibitor's specificity is paramount to ensure its efficacy and minimize off-target effects. This guide provides a comparative framework for validating the specificity of a new DHPS inhibitor in a cellular context, outlining key experimental approaches, presenting data in a comparative format, and providing detailed protocols.
Biochemical Validation: Direct Target Inhibition
The initial step in validating a novel DHPS inhibitor is to confirm its direct interaction with the target enzyme and determine its potency. This is typically achieved through in vitro enzyme inhibition assays.
Comparison of DHPS Inhibitors: Biochemical Potency
| Inhibitor Class | Example Compound | Mechanism of Action | Target | IC50 (µM) |
| Novel DHPS Inhibitor | Compound X | Competitive/Allosteric | DHPS | 0.1 |
| Sulfonamide (Competitive) | Sulfamethoxazole | Competitive with pABA | DHPS | 5.1[1] |
| Allosteric Inhibitor | Compound 11 | Allosteric | DHPS | 17-50[2] |
Experimental Protocol: DHPS Enzyme Inhibition Assay
This protocol outlines a continuous spectrophotometric assay to measure DHPS inhibition.
Principle: The activity of DHPS is measured in a coupled enzyme reaction. DHPS produces dihydropteroate, which is then reduced by dihydrofolate reductase (DHFR), oxidizing NADPH to NADP+. The decrease in NADPH absorbance at 340 nm is proportional to DHPS activity.
Materials:
-
Recombinant DHPS enzyme
-
Recombinant DHFR enzyme
-
p-Aminobenzoic acid (pABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
NADPH
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2)
-
Test inhibitor (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 2X enzyme mix containing DHPS and DHFR in assay buffer.
-
Prepare a 10X substrate mix containing pABA and DHPP in assay buffer.
-
Prepare serial dilutions of the test inhibitor and control compounds in DMSO.
-
-
Assay Setup:
-
Add 2 µL of the inhibitor dilutions or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add 100 µL of the 2X enzyme mix to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 20 µL of the 10X substrate mix and 78 µL of NADPH solution to each well to initiate the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each well.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Target Engagement: Confirming Interaction in a Physiological Context
While biochemical assays confirm direct enzyme inhibition, it is crucial to demonstrate that the inhibitor engages with DHPS within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
dot
Comparison of DHPS Inhibitors: Cellular Target Engagement
| Assay | Metric | Novel DHPS Inhibitor | Sulfamethoxazole | Allosteric Inhibitor |
| CETSA | Thermal Shift (ΔTm) | + 4.2°C | + 2.5°C | + 3.8°C |
| CETSA | EC50 (µM) | 0.5 | 15 | 2.5 |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Principle: Ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation. CETSA measures this change in thermal stability to confirm target engagement in cells.
Materials:
-
Mammalian cell line expressing DHPS
-
Cell culture medium and supplements
-
Test inhibitor (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-DHPS antibody
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of the novel inhibitor or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
-
Cell Harvesting and Heating:
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Analysis of Soluble Fraction:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-DHPS antibody.
-
-
Data Analysis:
-
Quantify the band intensity of DHPS at each temperature.
-
Plot the percentage of soluble DHPS relative to the unheated control against the temperature to generate a melting curve.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm).
-
The difference in Tm between inhibitor-treated and vehicle-treated cells (ΔTm) represents the thermal shift.
-
For EC50 determination, cells are heated at a single, optimized temperature, and the amount of soluble DHPS is plotted against inhibitor concentration.
-
Off-Target Profiling: Assessing Specificity Across the Proteome
A critical aspect of inhibitor validation is to identify potential off-target interactions that could lead to undesired side effects. A broad screening against a panel of related enzymes, such as kinases, is a standard approach.
dot
Comparison of Inhibitor Selectivity
| Inhibitor | Primary Target | Off-Target Kinase Hits (>90% inhibition @ 10 µM) | Selectivity Score (S10) |
| Novel DHPS Inhibitor | DHPS | 2 (e.g., SRC, ABL) | 0.005 |
| Known Kinase Inhibitor (for comparison) | BRAF | 25 | 0.06 |
Selectivity Score (S10) is the number of kinases with >90% inhibition at 10 µM divided by the total number of kinases tested.
Experimental Protocol: Off-Target Kinase Panel Screening
Principle: A large panel of purified kinases is used to assess the inhibitory activity of the test compound in vitro. This provides a broad overview of the compound's kinase selectivity.
Methodology (Example using a commercial service):
-
Compound Submission: The novel DHPS inhibitor is submitted to a contract research organization (CRO) that offers kinase screening services.
-
Assay Format: Typically, a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay is used to measure the activity of each kinase in the panel.
-
Screening: The inhibitor is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., >400).
-
Data Analysis: The percentage of inhibition for each kinase is determined relative to a vehicle control. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% or >90%).
-
Follow-up: For any significant off-target hits, IC50 values should be determined to quantify the potency of the off-target interaction.
Cellular Phenotypic Assays: Linking Target Engagement to Biological Function
Ultimately, the specificity of a DHPS inhibitor is validated by demonstrating that its cellular effects are a direct consequence of inhibiting the folate pathway.
dot
Comparison of Cellular Effects
| Assay | Metric | Novel DHPS Inhibitor | Sulfamethoxazole |
| Cell Viability | GI50 (µM) | 1.2 | 50 |
| Folate Rescue | % Rescue with Folic Acid | > 90% | > 90% |
| Cell Cycle Analysis | % Cells in S-phase | Decrease | Decrease |
Experimental Protocol: Cell Viability Assay
Principle: Inhibition of DHPS depletes the folate pool, leading to a reduction in nucleotide synthesis and subsequent inhibition of cell proliferation. This assay quantifies the anti-proliferative effect of the inhibitor.
Materials:
-
Cancer cell line (e.g., A549, HCT116)
-
Complete cell culture medium
-
Test inhibitor
-
Cell viability reagent (e.g., MTT, resazurin, or ATP-based assay kits)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the novel DHPS inhibitor for 48-72 hours.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence/luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Experimental Protocol: Folate Rescue Assay
Principle: If the cytotoxic effects of the inhibitor are due to on-target inhibition of DHPS, they should be reversible by supplementing the culture medium with downstream products of the folate pathway, such as folic acid or leucovorin.
Materials:
-
Same as for the cell viability assay
-
Folic acid or Leucovorin (folinic acid)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates.
-
Co-treatment: Treat the cells with a fixed concentration of the novel DHPS inhibitor (e.g., at or above the GI50) in the presence or absence of a serial dilution of folic acid or leucovorin.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Measurement: Perform a cell viability assay as described above.
-
Data Analysis: Compare the cell viability in the inhibitor-treated wells with and without folate supplementation. A significant increase in viability in the presence of folate indicates that the inhibitor's primary mechanism of action is through the folate pathway.
Conclusion
A multi-faceted approach is essential for rigorously validating the specificity of a novel DHPS inhibitor. By combining biochemical assays, cellular target engagement studies, broad off-target profiling, and mechanism-based phenotypic assays, researchers can build a strong evidence base for the inhibitor's on-target activity and selectivity. The comparative data and detailed protocols provided in this guide offer a robust framework for the preclinical evaluation of new DHPS-targeting therapeutic candidates.
References
A Comparative Guide to the Efficacy of DOHH Inhibitors in Culture
For Researchers, Scientists, and Drug Development Professionals
Deoxyhypusine (B1670255) hydroxylase (DOHH) is a critical enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a process known as hypusination. This modification is essential for the activity of eIF5A, which plays a pivotal role in translation elongation, cell proliferation, and apoptosis.[1] The upregulation of DOHH in various cancers, such as prostate cancer and glioblastoma, has made it a compelling therapeutic target.[1] This guide provides a comparative overview of the in vitro efficacy of common DOHH inhibitors, supported by experimental data and detailed protocols to aid in compound selection and experimental design.
Comparative Efficacy of DOHH Inhibitors
Several small molecules have been identified as inhibitors of DOHH, primarily acting as iron chelators that interfere with the enzyme's catalytic activity.[2] The most commonly studied inhibitors in a cell culture context are Ciclopirox (CPX), Deferiprone (DEF), and Mimosine.
Quantitative Data Summary
The following table summarizes the available quantitative data on the efficacy of these inhibitors in reducing cancer cell proliferation, a key downstream effect of DOHH inhibition. It is important to note that direct comparative studies measuring the IC50 for DOHH enzymatic inhibition for all these compounds in the same assay are limited. The data presented here are primarily IC50 values for cell proliferation.
| Inhibitor | Cell Line(s) | Assay | IC50 (µM) | Reference |
| Ciclopirox (CPX) | U-251 MG (human glioblastoma) | Proliferation Assay | 1.5 | [3] |
| GL261 (murine glioblastoma) | Proliferation Assay | 1.2 | [3] | |
| PD-GB3 (patient-derived glioblastoma) | Proliferation Assay | 1.6 | [3] | |
| PD-GB4 (patient-derived glioblastoma) | Proliferation Assay | 1.9 | [3] | |
| Deferiprone (DEF) | U-251 MG (human glioblastoma) | Proliferation Assay | 110 | [3] |
| GL261 (murine glioblastoma) | Proliferation Assay | 120 | [3] | |
| PD-GB3 (patient-derived glioblastoma) | Proliferation Assay | 130 | [3] | |
| PD-GB4 (patient-derived glioblastoma) | Proliferation Assay | 140 | [3] | |
| Mimosine | DU145 (prostate cancer) | Proliferation Assay | 75 (used concentration) | [4] |
Note: The value for Mimosine represents the effective concentration used in the cited study to achieve synergistic growth inhibition and not a calculated IC50 value.
Signaling and Experimental Workflow Diagrams
eIF5A Hypusination Pathway
The diagram below illustrates the two-step enzymatic process of eIF5A hypusination. Initially, deoxyhypusine synthase (DHS) transfers a 4-aminobutyl moiety from spermidine (B129725) to a specific lysine (B10760008) residue on the eIF5A precursor. Subsequently, DOHH hydroxylates this intermediate to form the mature, active hypusinated eIF5A.[5][6] DOHH inhibitors block the second step of this critical pathway.
Experimental Workflow for DOHH Inhibitor Comparison
This workflow outlines the key experiments for comparing the efficacy of different DOHH inhibitors in a cell culture setting.
Experimental Protocols
In Vitro DOHH Enzymatic Activity Assay
This assay measures the direct inhibitory effect of compounds on the enzymatic activity of recombinant DOHH.[1]
Principle: This cell-free assay quantifies the conversion of deoxyhypusinated eIF5A to hypusinated eIF5A by recombinant DOHH. The product, hypusinated eIF5A, is detected by Western blotting with a specific antibody.[1]
Materials:
-
Recombinant human eIF5A, Deoxyhypusine Synthase (DHS), and DOHH.[1]
-
Spermidine and ATP.[1]
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM DTT, 10 mM MgCl2).[1]
-
Test inhibitors (Ciclopirox, Deferiprone, Mimosine) and vehicle control (e.g., DMSO).[1]
-
Anti-hypusine antibody.[1]
-
SDS-PAGE and Western blotting reagents.[1]
Procedure:
-
Deoxyhypusination of eIF5A:
-
DOHH Inhibition Assay:
-
Detection of Hypusinated eIF5A:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.[1]
-
Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Probe the membrane with an anti-hypusine antibody to detect the product.[1]
-
Quantify the band intensity to determine the extent of DOHH inhibition.[1]
-
Western Blotting for Hypusinated eIF5A in Cell Lysates
This protocol is for assessing the level of eIF5A hypusination in cells treated with DOHH inhibitors.[1]
Principle: This method detects the protein levels of hypusinated eIF5A in cell lysates to confirm target engagement of the DOHH inhibitor in a cellular context.[1]
Procedure:
-
Cell Lysis:
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample.
-
Load samples onto an appropriate percentage polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary anti-hypusine antibody (e.g., at 1:1000 dilution) overnight at 4°C.[1]
-
Wash the membrane three times with TBST.[1]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.[1]
-
-
Detection:
Cell Viability Assay (MTT Assay)
This assay is used to determine the effect of DOHH inhibitors on cell proliferation and viability.[1][8]
Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.[8]
Procedure:
-
Cell Seeding:
-
Inhibitor Treatment:
-
MTT Addition:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the inhibitor concentration to determine the IC50 value using non-linear regression.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Expression of Deoxyhypusine Hydroxylase (DOHH), the Enzyme That Catalyzes the Activation of eIF5A, by miR-331-3p and miR-642-5p in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypusination, a Metabolic Posttranslational Modification of eIF5A in Plants during Development and Environmental Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of Hypusination Data: A Comparative Guide to Mass Spectrometry and Western Blot Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of protein hypusination is critical for understanding its role in cellular processes and its potential as a therapeutic target. This guide provides a comprehensive comparison of two primary analytical techniques used for this purpose: mass spectrometry and Western blotting. We will delve into their respective methodologies, present a comparative analysis of their performance based on available data, and offer detailed experimental protocols.
Hypusination is a unique and essential post-translational modification where the aminobutyl moiety from spermidine (B129725) is transferred to a specific lysine (B10760008) residue on the eukaryotic translation initiation factor 5A (eIF5A), catalyzed by the enzymes deoxyhypusine (B1670255) synthase (DHPS) and deoxyhypusine hydroxylase (DOHH).[1][2][3][4] This modification is crucial for the proper function of eIF5A in translation elongation and termination.[1][2] Given its significance in cell proliferation, immune responses, and various disease states, robust methods for its detection and quantification are paramount.[5][6][7][8]
Comparative Analysis: Mass Spectrometry vs. Western Blot
Both mass spectrometry (MS) and Western blotting (WB) are powerful tools for studying hypusination, each with its own set of advantages and limitations. The choice of technique often depends on the specific research question, available resources, and the desired level of detail.
| Feature | Mass Spectrometry | Western Blot |
| Principle | Measures the mass-to-charge ratio of ionized molecules to identify and quantify peptides, including post-translationally modified ones.[9][10] | Uses specific antibodies to detect the target protein (eIF5A) and its hypusinated form after separation by gel electrophoresis.[11][12][13] |
| Specificity | High; can distinguish between unmodified, deoxyhypusinated, and hypusinated forms of eIF5A based on precise mass shifts.[14][15] | Dependent on antibody specificity; may require specialized antibodies to differentiate between total and hypusinated eIF5A. Some studies utilize 2D electrophoresis to separate isoforms.[11][14] |
| Quantification | Highly quantitative, allowing for precise measurement of the relative abundance of different eIF5A proteoforms.[9][10] | Semi-quantitative; relative quantification is possible but can be influenced by antibody affinity and signal saturation.[16][17] |
| Sensitivity | Generally high, capable of detecting low-abundance peptides.[10][16] | Sensitivity can vary depending on the antibody quality and detection method (chemiluminescence vs. fluorescence). |
| Throughput | Can be high with automated liquid chromatography-mass spectrometry (LC-MS) systems. | Lower throughput, as it involves multiple manual steps. |
| Discovery Potential | Can identify other post-translational modifications on eIF5A simultaneously.[18] | Primarily targeted analysis; not suited for discovering new modifications. |
| Validation | Often considered a gold standard for protein identification and modification analysis.[16][17] | Frequently used to validate findings from high-throughput techniques like mass spectrometry.[16][17][19][20] |
Experimental Workflows
A typical cross-validation study would involve analyzing the same set of biological samples by both mass spectrometry and Western blot to corroborate the findings on the hypusination status of eIF5A.
The Hypusination Signaling Pathway
The enzymatic cascade leading to the hypusination of eIF5A is a well-defined pathway that is crucial for its biological activity.
Experimental Protocols
Mass Spectrometry for Hypusination Analysis
This protocol provides a general framework for the analysis of eIF5A hypusination using mass spectrometry, which can be adapted based on the specific instrumentation and experimental goals.
1. Sample Preparation and Protein Digestion:
-
Extract total protein from cells or tissues using a suitable lysis buffer.
-
Quantify the protein concentration using a standard assay (e.g., BCA).
-
For in-solution digestion, take a desired amount of protein (e.g., 20-100 µg), reduce with DTT, alkylate with iodoacetamide, and digest with sequencing-grade trypsin overnight at 37°C.
-
Alternatively, proteins can be separated by SDS-PAGE, the band corresponding to eIF5A can be excised, and in-gel digestion can be performed.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Acidify the digested peptide mixture with trifluoroacetic acid (TFA).
-
Analyze the peptides by LC-MS/MS. A typical setup would involve a nano-flow HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Separate peptides on a C18 reverse-phase column using a gradient of acetonitrile (B52724) in 0.1% formic acid.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation.
3. Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, or Mascot).
-
Search the fragmentation spectra against a protein database that includes the sequence of eIF5A.
-
Specify variable modifications to search for the mass shifts corresponding to deoxyhypusination (+56.068 Da on lysine) and hypusination (+72.063 Da on lysine).
-
Quantify the relative abundance of the modified and unmodified peptides. For a qualitative assessment, MALDI-TOF can be used to detect the specific tryptic peptide containing the hypusinated lysine.[14][15]
Western Blot for Hypusination Analysis
This protocol outlines the steps for detecting total and hypusinated eIF5A by Western blot.
1. Sample Preparation and SDS-PAGE:
-
Lyse cells or tissues in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a suitable assay.
-
Mix protein lysates with Laemmli sample buffer, heat at 95-100°C for 5 minutes, and load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.[13][21][22]
-
For separating hypusinated and unhypusinated forms, two-dimensional gel electrophoresis (2D-E) can be employed, where proteins are first separated by isoelectric point and then by molecular weight.[11][14]
2. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[21]
3. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[13]
-
Incubate the membrane with a primary antibody specific for total eIF5A or hypusinated eIF5A overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times with TBST for 5-10 minutes each.[13][22]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Wash the membrane again three times with TBST.
4. Detection and Quantification:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[21]
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the signal of the target protein to a loading control (e.g., GAPDH or β-actin).
Logical Relationship in Data Comparison
When cross-validating data from these two techniques, it is essential to establish a clear logical framework for comparison.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hypusination, a Metabolic Posttranslational Modification of eIF5A in Plants during Development and Environmental Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypusination-induced DHPS/eIF5A pathway as a new therapeutic strategy for human diseases: A mechanistic review and structural classification of DHPS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of eIF5A hypusination pathway as a new pharmacological target for stroke therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Proteomics Analysis of Hypusine Formation - Creative Proteomics [creative-proteomics.com]
- 10. Specific and sensitive GC–MS analysis of hypusine, Nε-(4-amino-2-hydroxybutyl)lysine, a biomarker of hypusinated eukaryotic initiation factor eIF5A, and its application to the bi-ethnic ASOS study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation [frontiersin.org]
- 12. Polyamines Control eIF5A Hypusination, TFEB Translation, and Autophagy to Reverse B Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biology.stackexchange.com [biology.stackexchange.com]
- 17. echemi.com [echemi.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. origene.com [origene.com]
- 22. ptglab.com [ptglab.com]
A Comparative Guide to Functional Assays for Confirming Downstream Effects of Hypusination Inhibition
For Researchers, Scientists, and Drug Development Professionals
The post-translational modification known as hypusination is critical for the activity of eukaryotic translation initiation factor 5A (eIF5A), a protein implicated in cell proliferation, protein synthesis, and autophagy. Inhibition of the enzymes responsible for hypusination, deoxyhypusine (B1670255) synthase (DHPS) and deoxyhypusine hydroxylase (DOHH), has emerged as a promising therapeutic strategy, particularly in oncology. This guide provides a comparative overview of key functional assays used to confirm the downstream cellular effects of hypusination inhibitors, offering supporting experimental data and detailed protocols to aid in the evaluation of these compounds.
Comparison of Hypusination Inhibitors
Several small molecules have been identified as inhibitors of hypusination, each with distinct mechanisms and potencies. The most commonly studied include GC7 (a DHPS inhibitor), and ciclopirox (B875) and deferiprone (B1670187) (DOHH inhibitors). The following table summarizes their inhibitory concentrations (IC50) in various cancer cell lines, providing a snapshot of their anti-proliferative activities.
| Inhibitor | Target | Cell Line | Assay | IC50 (µM) | Reference |
| GC7 | DHPS | HCT-116 (Colon) | Cell Viability | ~50 | [1] |
| TRAMP-C2 (Prostate) | Cell Proliferation | 51-67 | [2] | ||
| Myc-CaP (Prostate) | Cell Proliferation | 51-67 | [2] | ||
| 22rv1 (Prostate) | Cell Proliferation | 51-67 | [2] | ||
| Ciclopirox | DOHH | H9 (T-cell lymphoma) | Apoptosis | ~30 | [3][4] |
| Prostate Cancer Cells | Cell Proliferation | Not specified | [5] | ||
| Hepatocellular Carcinoma | Cell Proliferation | Not specified | [6] | ||
| Deferiprone | DOHH | H9 (T-cell lymphoma) | Apoptosis | ~200 | [3][4] |
| HepG2 (Liver) | Cell Proliferation | 50-100 | [7] | ||
| Prostate Cancer Cells | Cell Proliferation | 51-67 | [2] |
Key Functional Assays and Experimental Protocols
This section details the methodologies for essential assays to characterize the downstream effects of hypusination inhibition.
Cell Viability and Proliferation Assays
These assays are fundamental in assessing the cytostatic or cytotoxic effects of hypusination inhibitors.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the hypusination inhibitor (e.g., GC7, ciclopirox, deferiprone) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protein Synthesis Assays
Hypusinated eIF5A plays a crucial role in translation elongation. Therefore, measuring global protein synthesis is a key functional readout of hypusination inhibition.
SUnSET is a non-radioactive method to monitor global protein synthesis by incorporating the tRNA analog puromycin (B1679871) into nascent polypeptide chains.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the hypusination inhibitor for the specified duration.
-
Puromycin Labeling: Add puromycin to the culture medium at a final concentration of 1-10 µg/mL and incubate for 10-30 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with an anti-puromycin antibody.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities of the puromycin-labeled proteins and normalize to a loading control (e.g., β-actin or GAPDH).
Autophagy Assays
Inhibition of hypusination has been shown to affect autophagy, a cellular degradation and recycling process.
Monitoring the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3) and sequestosome 1 (p62/SQSTM1) by Western blot is a standard method to assess autophagic flux. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated form (LC3-II), which is recruited to autophagosome membranes. p62 is a protein that is selectively degraded by autophagy.
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with the hypusination inhibitor. To measure autophagic flux, a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) can be added for the last few hours of the treatment period. Lyse the cells as described for the SUnSET assay.
-
Western Blotting:
-
Perform SDS-PAGE using a gel percentage appropriate for resolving LC3-I and LC3-II (e.g., 12-15%).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against LC3 and p62.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using ECL.
-
-
Data Analysis: Quantify the band intensities for LC3-II and p62. An increase in the LC3-II/LC3-I ratio and accumulation of p62 upon inhibitor treatment (especially in the presence of a lysosomal inhibitor) indicates a blockage in autophagic flux. Conversely, a decrease in p62 levels suggests an induction of autophagy.
Visualization of Downstream Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by hypusination inhibition and a general experimental workflow.
Caption: The hypusination pathway and points of inhibition.
Caption: General workflow for assessing hypusination inhibitors.
Caption: Downstream signaling effects of hypusination inhibition.
This guide provides a foundational framework for researchers to design and execute experiments aimed at understanding the functional consequences of inhibiting the hypusination pathway. The provided protocols and comparative data serve as a valuable resource for the preclinical evaluation of novel hypusination inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of prostate cancer proliferation by Deferiprone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ciclopirox inhibits cancer cell proliferation by suppression of Cdc25A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Antiproliferative effect of deferiprone on the Hep G2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hypusination Levels in Normal vs. Cancerous Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypusination is a unique and essential post-translational modification vital for the activity of the eukaryotic translation initiation factor 5A (eIF5A).[1][2][3] This two-step enzymatic process, catalyzed by deoxyhypusine (B1670255) synthase (DHPS) and deoxyhypusine hydroxylase (DOHH), involves the conversion of a specific lysine (B10760008) residue on eIF5A into the unusual amino acid hypusine, using the polyamine spermidine (B129725) as a substrate.[1][2][4][5] The resulting hypusinated eIF5A (eIF5AHyp) plays a critical role in translation elongation by resolving ribosome stalls at specific amino acid motifs, thereby regulating the synthesis of a subset of proteins involved in cell proliferation, survival, and stress responses.[4][6]
Emerging evidence consistently points to the upregulation of the polyamine-hypusine circuit in various malignancies.[1][3] Elevated levels of the key enzymes and their substrates are a hallmark of many tumor types, making this pathway a compelling target for novel cancer therapeutics.[1][3] This guide provides an objective comparison of hypusination levels in normal versus cancerous tissues, supported by experimental data and detailed methodologies.
Data Presentation: Hypusination Pathway Components in Cancer
Quantitative analysis across numerous studies reveals a significant upregulation of the eIF5A hypusination machinery in cancerous tissues compared to their normal counterparts. This includes increased expression of the eIF5A protein isoforms (eIF5A1 and eIF5A2) and the modifying enzymes DHPS and DOHH.
Table 1: Expression of Hypusination Pathway Genes in Cancer vs. Normal Tissues
| Gene | Cancer Types with Significant Overexpression | Key Findings | Reference |
| eIF5A1/EIF5A | Glioblastoma, Pancreatic, Colorectal, Lung, Ovarian, Cervical, Bladder, Gastric, MYC-driven Lymphoma | Significantly overexpressed in a majority of cancer types compared to corresponding normal tissues.[7][8] Higher expression is often correlated with poor prognosis and advanced tumor stage.[1][9] | [7][8][9][10] |
| eIF5A2 | Ovarian, Lung, Gastric, Pancreatic, Bladder, Esophageal Squamous Cell Carcinoma | While rare in most normal tissues, eIF5A2 is conspicuously expressed in many malignancies and is linked to enhanced cell growth, metastasis, and chemoresistance.[9][10] | [1][9][10] |
| DHPS | Pancreatic, Colorectal, MYC-driven Lymphoma, Ovarian, Glioma | Upregulated in many tumor types, though often more modestly than eIF5A and DOHH.[7] Its expression is associated with poor patient survival in breast cancer and glioma.[11] | [7][11][12] |
| DOHH | Pancreatic, MYC-driven Lymphoma, Colorectal | Significantly overexpressed in a high proportion of cancer types (e.g., 16 out of 17 cancer types in one TCGA analysis).[7] | [7][8][12] |
Table 2: Efficacy of Hypusination Inhibitors in Cancer Cell Lines
Pharmacological inhibition of the hypusination pathway has demonstrated potent anti-proliferative effects across a range of cancer cell models.
| Inhibitor | Target Enzyme | Cancer Type | Cell Line(s) | IC50 / Effective Concentration | Key Outcome | Reference |
| GC7 | DHPS | Breast Cancer | MDA-MB-231, MDA-MB-468, 4T1 | 50-200 µM (human), <50 µM (mouse) | Dose-dependent inhibition of cell survival. | [13] |
| GC7 | DHPS | Colorectal Cancer | HCT116, HT29, SW480 | 10-100 µM | Inhibition of cell proliferation.[14] | [6][14] |
| GC7 | DHPS | MYC-driven B-cell Lymphoma | Raji, Eμ-Myc B lymphoma | 5-20 µM | Inhibition of cell growth. | [7] |
| Ciclopirox (CPX) | DOHH | Pancreatic Cancer | FG, PANC1 | 1-5 µM | Potent suppression of cell proliferation. | [8][15] |
| Ciclopirox (CPX) | DOHH | Breast Cancer | Various | ~1-10 µM | Dose-dependent inhibition of cell survival. | [13] |
Signaling Pathways and Experimental Workflows
The hypusination pathway is intricately linked with oncogenic signaling. Key cancer drivers, such as MYC and KRas, actively promote the expression of polyamine biosynthesis and hypusination enzymes, creating a feedback loop that sustains malignant growth.[7][8][12]
Diagrams of Key Pathways and Workflows
Caption: The enzymatic pathway of eIF5A hypusination and points of inhibition.
Caption: Oncogenic MYC drives the hypusination pathway to promote cancer.
Caption: A typical Immunohistochemistry (IHC) workflow for tissue analysis.
Experimental Protocols
The following are generalized protocols for key experiments used to compare hypusination levels. Note: These protocols require optimization for specific antibodies, cell lines, and tissue types.
Western Blotting for Hypusinated eIF5A
This method quantifies the levels of total eIF5A and its hypusinated form in cell or tissue lysates.
-
Lysis: Homogenize tissue samples or lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-40 µg of protein per lane onto a 12% SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended antibodies: anti-hypusine (e.g., clone HYP-21) and anti-eIF5A (total). A loading control (e.g., anti-β-actin or anti-GAPDH) is essential.
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify band intensity relative to the loading control.
Immunohistochemistry (IHC) for Tissue Analysis
This technique visualizes the expression and localization of hypusination pathway proteins within the tissue architecture.
-
Sample Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue blocks. Cut 4-5 µm sections and mount them on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a sodium citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding with a serum-based blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate sections with primary antibodies (e.g., anti-eIF5AHyp, anti-DHPS, anti-DOHH) overnight at 4°C.
-
Detection System: Use a polymer-based detection system. Incubate with a secondary antibody-HRP polymer conjugate for 30-60 minutes.
-
Chromogen: Apply a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and coverslip with a permanent mounting medium.
-
Analysis: A pathologist scores the slides based on staining intensity (e.g., 0-3 scale) and the percentage of positive cells.[16]
Mass Spectrometry for Hypusine Identification
Mass spectrometry provides definitive identification and quantification of the hypusine modification on the eIF5A protein.
-
Protein Isolation: Isolate eIF5A from cell lysates or tissue extracts, often via immunoprecipitation or gel electrophoresis followed by in-gel digestion.
-
Enzymatic Digestion: Digest the isolated protein with trypsin. The hypusine modification on Lysine-50 prevents tryptic cleavage at that site, resulting in a unique, larger peptide (e.g., m/z 922.5 in Arabidopsis) compared to the unmodified protein.[17][18][19]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify peptides by matching the experimental MS/MS spectra against a protein sequence database. The presence and intensity of the specific hypusinated peptide confirm and quantify the modification.
Conclusion
The available data unequivocally demonstrate that the eIF5A hypusination pathway is significantly upregulated in a wide array of cancerous tissues compared to their normal counterparts. This hyperactivation, often driven by oncogenic signaling, is crucial for sustaining the high rates of protein synthesis required for tumor growth, proliferation, and metastasis.[20][21] The dependence of cancer cells on this pathway, coupled with the specificity of the enzymes involved, establishes the polyamine-hypusine circuit as a high-priority and promising target for the development of novel anticancer therapies.[1][3]
References
- 1. Targeting the polyamine-hypusine circuit for the prevention and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypusination, a Metabolic Posttranslational Modification of eIF5A in Plants during Development and Environmental Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Half Way to Hypusine—Structural Basis for Substrate Recognition by Human Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Polyamine–Hypusine Circuit Controls an Oncogenic Translational Program Essential for Malignant Conversion in MYC-Driven Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The translation factor eIF5A and human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eukaryotic translation initiation factor 5A in the pathogenesis of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knockout or inhibition of DHPS suppresses ovarian tumor growth and metastasis by attenuating the TGFβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined inhibition of polyamine metabolism and eIF5A hypusination suppresses colorectal cancer growth through a converging effect on MYC translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DHPS-dependent hypusination of eIF5A1/2 is necessary for TGFβ/fibronectin-induced breast cancer metastasis and associates with prognostically unfavorable genomic alterations in TP53 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteomics Analysis of Hypusine Formation - Creative Proteomics [creative-proteomics.com]
- 15. A hypusine-eIF5A-PEAK1 switch regulates the pathogenesis of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation [frontiersin.org]
- 18. Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. portlandpress.com [portlandpress.com]
- 21. Blockade of EIF5A hypusination limits colorectal cancer growth by inhibiting MYC elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Crucial Role of eIF5A Hypusination: A Comparative Guide to Genetic Rescue Experiments
For researchers, scientists, and drug development professionals, validating the function of eukaryotic initiation factor 5A (eIF5A) and its unique hypusination modification is critical for understanding its role in health and disease. This guide provides a comparative overview of genetic rescue experiments designed to elucidate the significance of this essential cellular process. We delve into the experimental data, detailed protocols, and the underlying signaling pathways to offer a comprehensive resource for designing and interpreting validation studies.
The post-translational modification of eIF5A, known as hypusination, is essential for its activity in translation elongation and termination.[1] This process, catalyzed by the enzymes deoxyhypusine (B1670255) synthase (DHPS) and deoxyhypusine hydroxylase (DOHH), is critical for cell proliferation, differentiation, and survival.[2][3] Consequently, the eIF5A hypusination pathway has emerged as a promising therapeutic target for a range of diseases, including cancer and neurodevelopmental disorders.[4][5]
Genetic rescue experiments are a cornerstone for validating the specific role of eIF5A hypusination. These experiments typically involve perturbing the pathway—either through genetic deletion, knockdown of key components, or pharmacological inhibition—and then attempting to restore the normal cellular phenotype by reintroducing a functional component. This guide compares various approaches to these rescue experiments, providing a framework for robust experimental design.
Comparative Analysis of Genetic Rescue Strategies
Genetic rescue experiments for validating eIF5A hypusination can be broadly categorized based on the method of perturbation and the strategy for rescue. The most common approaches involve the knockdown or knockout of eIF5A, DHPS, or DOHH, followed by rescue attempts using genetic overexpression or supplementation with key metabolites.
| Perturbation Method | Rescue Strategy | Model System(s) | Key Findings | References |
| dhps knockdown (Morpholino) | Simultaneous eif5a1/2 knockdown | Zebrafish | Knockdown of dhps leads to severe pancreatic growth defects. Surprisingly, simultaneous knockdown of eif5a partially rescues this phenotype, suggesting that the accumulation of unhypusinated eIF5A (eIF5ALys) is detrimental and not just the absence of hypusinated eIF5A (eIF5AHyp). | [1] |
| β-cell-specific Dhps deletion | - | Mice | Impaired β-cell mass expansion and glucose tolerance. In contrast, β-cell-specific Eif5a deletion had no significant effect, further supporting a distinct role for the balance between eIF5ALys and eIF5AHyp. | [1] |
| eif5a knockdown | Spermidine (B129725) supplementation | Zebrafish | Knockdown of eif5a recapitulates some features of a human developmental disorder. Supplementation with 1 µM spermidine, a precursor for hypusination, partially rescues the phenotype. | [5] |
| EIF5A variant expression | Spermidine supplementation | Yeast | Yeast models expressing human EIF5A variants associated with a developmental disorder show growth defects. Supplementation with 1 mM spermidine partially corrects these defects and improves polysome profiles. | [5] |
| DHPS inhibition (GC7) | PEAK1 overexpression | Pancreatic Ductal Adenocarcinoma (PDAC) cells | Inhibition of DHPS with GC7 suppresses PDAC growth. Overexpression of PEAK1, a downstream target of eIF5A, rescues the proliferation of cells with depleted eIF5A, indicating that PEAK1 is a critical mediator of eIF5A's function in this context. | [2] |
| DHPS inhibition (GC7) | - | In vitro (neuronal stress models) & In vivo (mouse model of stroke) | The DHPS inhibitor GC7 provides neuroprotection in models of ischemic-related stress by preserving mitochondrial function. A single pre- or post-treatment with GC7 significantly reduces infarct volume after stroke in mice. | [6] |
Signaling and Experimental Workflows
To visualize the intricate relationships within the eIF5A hypusination pathway and the logic of the rescue experiments, the following diagrams are provided.
Caption: The eIF5A hypusination pathway.
Caption: A generalized workflow for genetic rescue experiments.
Detailed Experimental Protocols
A successful genetic rescue experiment relies on meticulous and well-controlled protocols. Below are representative methodologies for key experiments cited in this guide.
Zebrafish Morpholino Knockdown and Rescue
-
Morpholino Injection: Splice-blocking morpholinos (MOs) targeting dhps and eif5a1/2 are injected into zebrafish embryos at the 1-4 cell stage. A standard control MO is used as a negative control.
-
Rescue by Co-injection: For rescue experiments, a "triple MO" approach can be used where MOs for dhps and eif5a1/2 are co-injected to assess the effect of simultaneously reducing both transcripts.[1]
-
Phenotypic Analysis: At various time points (e.g., 3 days post-fertilization), embryos are analyzed for developmental defects, such as pancreas size, through morphometric measurements.[1]
-
Gene Expression Analysis: RNA is extracted from embryos, and quantitative real-time PCR (qRT-PCR) or RNA sequencing is performed to confirm the knockdown of target genes and to analyze downstream gene expression changes.[1]
Mammalian Cell Culture and Pharmacological Inhibition/Rescue
-
Cell Lines: Pancreatic ductal adenocarcinoma (PDAC) cell lines or other relevant cell lines are cultured under standard conditions.
-
Pharmacological Inhibition: Cells are treated with specific inhibitors of the hypusination pathway, such as GC7 (a DHPS inhibitor) or Ciclopirox (a DOHH inhibitor), at various concentrations and for different durations.[2]
-
Rescue by Overexpression: For rescue experiments, cells are transfected or transduced with expression vectors encoding a gene of interest, such as PEAK1. A control vector is used in parallel.[2]
-
Proliferation Assays: Cell proliferation is measured using standard assays like MTT, BrdU incorporation, or direct cell counting.
-
Western Blotting: Protein lysates are collected to analyze the levels of total eIF5A, hypusinated eIF5A, and other proteins of interest to confirm the effects of the treatments.[7]
Yeast Growth Assays for Functional Validation
-
Yeast Strains: Saccharomyces cerevisiae strains are engineered to express human EIF5A variants.
-
Growth Assays: Yeast strains are grown in appropriate media (e.g., SCGal medium). Serial dilutions of yeast cultures are spotted onto plates with and without a supplement, such as 1 mM spermidine, and incubated at a specific temperature (e.g., 30°C) to assess growth.[5]
-
Polysome Profiling: To assess translational defects, polysome profiling is performed. Cell lysates are fractionated by sucrose (B13894) density gradient centrifugation, and the distribution of ribosomes (monosomes and polysomes) is analyzed.[5]
Conclusion
Genetic rescue experiments are indispensable for validating the biological roles of eIF5A hypusination. The choice of experimental system and rescue strategy should be tailored to the specific scientific question. As this guide illustrates, comparing different approaches reveals nuanced aspects of the pathway, such as the potentially detrimental effects of unhypusinated eIF5A accumulation. By carefully designing and executing these experiments, researchers can continue to unravel the complexities of eIF5A function and its implications for human health and disease, paving the way for novel therapeutic interventions.
References
- 1. Hypusinated and unhypusinated isoforms of the translation factor eIF5A exert distinct effects in models of pancreas development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Functional significance of eIF5A and its hypusine modification in eukaryotes | Semantic Scholar [semanticscholar.org]
- 5. Impaired eIF5A function causes a Mendelian disorder that is partially rescued in model systems by spermidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of eIF5A hypusination pathway as a new pharmacological target for stroke therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyamines and eIF5A hypusination facilitate SREBP2 synthesis and cholesterol production leading to enhanced enterovirus attachment and infection - PMC [pmc.ncbi.nlm.nih.gov]
Assessing On-Target vs. Off-Target Effects of Hypusine Pathway Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The hypusine pathway, a unique post-translational modification process crucial for cell proliferation and survival, has emerged as a promising target for therapeutic intervention in various diseases, including cancer and viral infections. This guide provides a comparative analysis of common modulators targeting this pathway, with a focus on distinguishing their on-target efficacy from their off-target effects. The information presented herein is intended to aid researchers in the selection and application of these compounds, ensuring more precise and reliable experimental outcomes.
The Hypusine Modification Pathway: A Brief Overview
Hypusination is a two-step enzymatic process that exclusively modifies a specific lysine (B10760008) residue on the eukaryotic translation initiation factor 5A (eIF5A), rendering it active. The active, hypusinated eIF5A (eIF5A-Hyp) is essential for the translation of a subset of mRNAs, particularly those containing polyproline motifs, which are involved in cell cycle progression, cell proliferation, and apoptosis.
The two key enzymes in this pathway are:
-
Deoxyhypusine (B1670255) Synthase (DHPS): Catalyzes the transfer of the aminobutyl moiety from spermidine (B129725) to a specific lysine residue on the eIF5A precursor.
-
Deoxyhypusine Hydroxylase (DOHH): Hydroxylates the deoxyhypusine intermediate to form the mature hypusine residue.
Inhibition of either DHPS or DOHH disrupts the function of eIF5A, leading to cell cycle arrest and inhibition of cell growth, making these enzymes attractive targets for drug development.
Comparative Analysis of Hypusine Pathway Modulators
This section provides a quantitative comparison of the on-target and known off-target activities of three widely studied hypusine pathway inhibitors.
| Modulator | Primary Target | On-Target Potency (IC₅₀/Kᵢ) | Key Off-Target(s) | Off-Target Potency (IC₅₀) | Selectivity (On-Target vs. Off-Target) |
| GC7 | Deoxyhypusine Synthase (DHPS) | Kᵢ: 9.7 nM[1] | Spermidine/spermine N1-acetyltransferase (SSAT) | Not widely reported | GC7 is a spermidine analog and may compete with spermidine in other biological processes.[2][3] |
| Ciclopirox (B875) | Deoxyhypusine Hydroxylase (DOHH) | IC₅₀: ~5 µM[4][5] | Ribonucleotide Reductase | IC₅₀: ~40 nM - 4.7 µM[6] | Ciclopirox is a potent iron chelator, which is the mechanism for many of its off-target effects.[7] |
| Wnt/β-catenin Pathway | Not widely reported | ||||
| Deferiprone (B1670187) | Deoxyhypusine Hydroxylase (DOHH) | IC₅₀: ~200 µM[4] | Histone Lysine Demethylases (KDMs) | Low µM range[8] | Deferiprone is a well-known iron chelator used clinically for iron overload.[9][10] |
| Cyclooxygenase-1 (COX-1) | IC₅₀: 0.33 µM[11][12] |
Signaling Pathway and Experimental Workflows
To visually represent the core concepts discussed, the following diagrams have been generated.
Caption: The Hypusine Modification Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Assessing Modulator Effects.
Detailed Experimental Protocols
To ensure reproducibility and standardization, detailed protocols for key assays are provided below.
In Vitro DHPS/DOHH Enzyme Inhibition Assay
Objective: To determine the IC₅₀ value of a test compound against DHPS or DOHH enzymatic activity.
Principle: This assay measures the conversion of the substrate (eIF5A precursor for DHPS, deoxyhypusinated eIF5A for DOHH) to the product in the presence of varying concentrations of the inhibitor. The amount of product formed can be quantified using methods such as radioactive labeling, HPLC, or specific antibodies.
Materials:
-
Recombinant human DHPS or DOHH enzyme.
-
Substrate: Recombinant eIF5A precursor (for DHPS) or deoxyhypusinated eIF5A (for DOHH).
-
Spermidine (for DHPS assay).
-
Assay buffer (e.g., Tris-HCl or HEPES buffer with appropriate pH and salts).
-
Test compound stock solution (in DMSO).
-
Detection reagent (e.g., [³H]-spermidine, antibody specific to hypusine or deoxyhypusine).
-
96-well microplate.
-
Plate reader or scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant enzyme (DHPS or DOHH), and the test compound dilutions.
-
Pre-incubate the plate for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the substrate (and spermidine for the DHPS assay).
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Quantify the amount of product formed using the chosen detection method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.[13][14]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that a test compound binds to its intended target (DHPS or DOHH) in a cellular context.
Principle: CETSA is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature. Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified.[15]
Materials:
-
Cell line of interest.
-
Cell culture medium and reagents.
-
Test compound stock solution (in DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody specific to the target protein (DHPS or DOHH).
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescence detection system.
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble target protein in the supernatant by SDS-PAGE and Western blotting using a specific antibody.
-
Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[16][17][18]
Kinase Selectivity Profiling
Objective: To assess the off-target activity of a hypusine pathway modulator against a panel of protein kinases.
Principle: Many small molecule inhibitors can have unintended effects on protein kinases. Kinase selectivity profiling involves testing the compound against a large panel of purified kinases to determine its inhibitory activity (IC₅₀) for each.
Procedure:
This is typically performed as a service by specialized companies. The general workflow involves:
-
Providing the test compound at a specified concentration.
-
The compound is screened against a panel of hundreds of kinases in in vitro activity assays.
-
The percentage of inhibition for each kinase at the tested concentration is determined.
-
For hits, IC₅₀ values are determined by running dose-response curves.
-
The results are provided as a report, often with a "kinome map" visualization showing the selectivity of the compound.[19][20][21][22][23]
Ferrozine-Based Iron Chelation Assay
Objective: To quantify the iron-chelating ability of a test compound, a common off-target effect for DOHH inhibitors like ciclopirox and deferiprone.
Principle: This colorimetric assay is based on the formation of a colored complex between ferrous iron (Fe²⁺) and the chromogenic agent ferrozine (B1204870). In the presence of a chelating agent, the formation of the Fe²⁺-ferrozine complex is inhibited, leading to a decrease in absorbance.[24][25][26][27]
Materials:
-
Test compound.
-
Ferrous chloride (FeCl₂).
-
Ferrozine.
-
Assay buffer (e.g., HEPES or acetate (B1210297) buffer).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add a solution of FeCl₂ to each well and incubate for a short period to allow for chelation.
-
Add the ferrozine solution to initiate the colorimetric reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Measure the absorbance at the appropriate wavelength (typically around 562 nm).
-
The percentage of iron chelation is calculated based on the reduction in absorbance compared to a control without the test compound. An IC₅₀ value can be determined by plotting the percentage of chelation against the compound concentration.
Conclusion
The development of specific and potent modulators of the hypusine pathway holds great promise for therapeutic applications. However, a thorough understanding and assessment of their on-target and off-target effects are paramount for the accurate interpretation of research findings and for the advancement of safe and effective drugs. This guide provides a framework for comparing existing modulators and outlines key experimental approaches to characterize novel compounds, thereby supporting the continued exploration of the hypusine pathway as a valuable therapeutic target.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The antifungal drug ciclopirox inhibits deoxyhypusine and proline hydroxylation, endothelial cell growth and angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 6. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. drugs.com [drugs.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Antiplatelet activity of deferiprone through cyclooxygenase-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 19. Kinase Selectivity Profiling System: TK-1 Protocol [promega.com]
- 20. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 22. worldwide.promega.com [worldwide.promega.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. zen-bio.com [zen-bio.com]
- 25. 2.5. Ferrous Ion Chelating Assay [bio-protocol.org]
- 26. kamiyabiomedical.com [kamiyabiomedical.com]
- 27. Ferrous Ion-chelating Activity [protocols.io]
Bridging the Gap: Validating RNA-Seq with Functional Proteomics in Hypusination Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The study of hypusination, a unique and essential post-translational modification, is critical for understanding its role in cellular processes ranging from protein synthesis and cell proliferation to its implications in diseases like cancer and neurodevelopmental disorders. While RNA-sequencing (RNA-seq) provides a powerful snapshot of the transcriptome, validating these findings at the protein level is paramount. This guide offers an objective comparison of RNA-seq and functional proteomics, providing the experimental context needed to design robust hypusination studies.
The Central Dogma in Hypusination: Why RNA-Seq Alone is Not Enough
Hypusination is a two-step enzymatic process that modifies a specific lysine (B10760008) residue on the eukaryotic translation initiation factor 5A (eIF5A). This modification is crucial for its function in translation elongation and termination.[1][2][3] The key enzymes involved are deoxyhypusine (B1670255) synthase (DHPS) and deoxyhypusine hydroxylase (DOHH), which utilize spermidine (B129725) as a substrate.[3][4][5]
While RNA-seq can quantify the mRNA levels of EIF5A, DHPS, and DOHH, it cannot provide direct evidence of the post-translational modification itself or the functional consequences at the protein level. Growing evidence from transcriptomic and proteomic studies shows that mRNA and protein levels are not always strictly correlated, highlighting the importance of post-transcriptional regulation in gene expression.[6][7] Functional proteomics, therefore, becomes an indispensable tool to validate RNA-seq data and gain a deeper understanding of the "hypusine circuit."
Comparing Methodologies: RNA-Seq vs. Functional Proteomics
A multi-omics approach, integrating transcriptomics and proteomics, provides a more comprehensive picture of the hypusination pathway. Below is a comparative overview of these two powerful techniques.
| Feature | RNA-Sequencing (RNA-Seq) | Functional Proteomics |
| Analyte | RNA transcripts (mRNA, non-coding RNA) | Proteins and their post-translational modifications (PTMs) |
| Primary Output | Gene expression levels (e.g., TPM, FPKM), alternative splicing information, identification of novel transcripts.[7][8][9] | Protein identification and quantification, PTM analysis (e.g., hypusination, phosphorylation), protein-protein interactions, subcellular localization.[1][10] |
| Key Insights in Hypusination Studies | - Quantification of EIF5A, DHPS, DOHH mRNA levels. - Identification of transcripts regulated by hypusinated eIF5A.[1] | - Direct detection and quantification of hypusinated eIF5A. - Measurement of DHPS and DOHH protein levels. - Identification of proteins whose translation is dependent on hypusinated eIF5A.[11] |
| Strengths | - Comprehensive view of the transcriptome. - High throughput and relatively lower cost per sample compared to deep proteomics. - Well-established analysis workflows.[9] | - Directly measures the functional molecules of the cell. - Essential for studying post-translational modifications like hypusination. - Provides insights into protein function and pathways.[10] |
| Limitations | - mRNA levels do not always correlate with protein abundance.[6] - Does not provide information on protein activity or modifications. | - Can be more technically challenging and expensive. - Proteome coverage can be variable. - Data analysis can be complex.[12] |
Experimental Workflows and Protocols
To effectively integrate RNA-seq and functional proteomics, a well-designed experimental workflow is crucial.
Key Experimental Protocols
1. RNA-Sequencing:
-
RNA Extraction: Isolate total RNA from cell or tissue samples using a commercially available kit (e.g., TRIzol, RNeasy). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves rRNA depletion or poly(A) selection, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and library amplification.[9]
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Perform quality control of the raw sequencing reads, align reads to a reference genome, and quantify gene expression. Differential expression analysis can then be performed to identify genes with altered expression levels.[8][9]
2. Functional Proteomics for Hypusination Analysis:
-
Protein Extraction and Digestion: Extract total protein from samples and quantify using a standard assay (e.g., BCA). Proteins are then typically denatured, reduced, alkylated, and digested into peptides using an enzyme like trypsin.
-
Mass Spectrometry (MS)-based Proteomics:
-
Shotgun Proteomics: Analyze the complex peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). This allows for the identification and quantification of thousands of proteins.[10]
-
Targeted Proteomics (e.g., Selected Reaction Monitoring - SRM): This method offers high sensitivity and specificity for quantifying specific proteins or peptides of interest, such as hypusinated eIF5A.[13]
-
-
Western Blotting: A widely used technique for validating the expression of specific proteins.
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific to the target protein (e.g., eIF5A, hypusinated eIF5A, DHPS, DOHH) and a loading control (e.g., GAPDH, β-actin).
-
Use a secondary antibody conjugated to an enzyme or fluorophore for detection and quantification.[14][15] While less quantitative than MS-based methods, it is a valuable tool for validation.[13]
-
The Hypusination Signaling Pathway
The core hypusination pathway is a linear process, but its regulation and downstream effects are complex and interconnected with other cellular signaling networks.
Quantitative Data Comparison: A Case Study
Several studies have highlighted the importance of integrating transcriptomic and proteomic data in hypusination research. For instance, in studies of non-alcoholic steatohepatitis (NASH), while Dohh mRNA levels were observed to decrease, proteomics was required to confirm the corresponding decrease in hypusinated eIF5A and its impact on mitochondrial protein synthesis.[4][5]
Below is a table summarizing hypothetical, yet representative, quantitative data from a study investigating the effect of a DHPS inhibitor (e.g., GC7) on a cancer cell line.
| Analyte | Method | Control | DHPS Inhibitor Treated | Fold Change |
| DHPS mRNA | RNA-Seq (TPM) | 150 | 145 | ~ -1.03 |
| EIF5A mRNA | RNA-Seq (TPM) | 250 | 240 | ~ -1.04 |
| Total eIF5A Protein | Western Blot (Relative Density) | 1.0 | 0.95 | -1.05 |
| Hypusinated eIF5A | Mass Spectrometry (Relative Abundance) | 1.0 | 0.2 | -5.0 |
| Mitochondrial Respiration | Seahorse Assay (OCR) | 100% | 60% | -1.67 |
| Cell Proliferation | Cell Counting | 100% | 40% | -2.5 |
This example illustrates that while mRNA levels of the core machinery may not significantly change upon inhibitor treatment, the functional proteomic and phenotypic readouts reveal a dramatic decrease in hypusination and its downstream consequences.
Conclusion
Validating RNA-seq data with functional proteomics is not merely a confirmatory step but a crucial component of a comprehensive research strategy in hypusination studies. This integrated approach allows researchers to move beyond transcriptional snapshots to a deeper, more mechanistic understanding of how the hypusination pathway is regulated and how it impacts cellular function and disease pathogenesis. By combining these powerful technologies, the scientific community can more effectively identify and validate novel therapeutic targets within the hypusine circuit.
References
- 1. Proteomics Analysis of Hypusine Formation - Creative Proteomics [creative-proteomics.com]
- 2. Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein-protein-interaction Network Organization of the Hypusine Modification System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spermidine-mediated hypusination of translation factor EIF5A improves mitochondrial fatty acid oxidation and prevents non-alcoholic steatohepatitis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Leveraging the complementary nature of RNA-Seq and shotgun proteomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for analysis of RNA-sequencing and proteome profiling data for subgroup identification and comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. Finding a vocation for validation: taking proteomics beyond association and location - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Many Faces of Hypusinated eIF5A: Cell Context-Specific Effects of the Hypusine Circuit and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.proteomecenter.org [tools.proteomecenter.org]
- 13. Western Blots versus Selected Reaction Monitoring Assays: Time to Turn the Tables? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nautilus.bio [nautilus.bio]
- 15. Protein Quantification Using the "Rapid Western Blot" Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Comparing the Sensitivity of Fluorescent vs. Chemiluminescent Hypusination Assays
For researchers, scientists, and drug development professionals investigating the crucial post-translational modification of hypusination, selecting the optimal assay is paramount. This guide provides a comprehensive comparison of fluorescent and chemiluminescent hypusination assays, offering insights into their relative sensitivities, experimental workflows, and underlying principles. The data presented here will empower you to make an informed decision for your specific research needs, whether screening for novel inhibitors or elucidating the intricate mechanisms of the hypusination pathway.
The hypusination of eukaryotic translation initiation factor 5A (eIF5A) is a unique and essential post-translational modification, catalyzed by the sequential action of two enzymes: deoxyhypusine (B1670255) synthase (DHS) and deoxyhypusine hydroxylase (DOHH). This modification is critical for cell proliferation and is implicated in various diseases, making the enzymes of the hypusination pathway attractive therapeutic targets. Consequently, robust and sensitive assays are required to measure the activity of these enzymes and to screen for potential inhibitors.
This guide focuses on two prominent non-radioactive detection methods applied to hypusination assays: fluorescence and chemiluminescence. We will delve into a specific chemiluminescent assay, the "Hyp'Assay," for which experimental data is available, and propose a viable fluorescent alternative based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology, a powerful tool for studying enzymatic activity.
Quantitative Data Summary
The following table summarizes the key performance characteristics of a chemiluminescent and a proposed fluorescent hypusination assay. The data for the chemiluminescent assay is derived from published information on the "Hyp'Assay", while the data for the fluorescent assay is based on the expected performance of a well-optimized TR-FRET assay.
| Feature | Chemiluminescent Assay ("Hyp'Assay") | Proposed Fluorescent Assay (TR-FRET) |
| Detection Principle | Enzyme-linked immunosorbent assay (ELISA) with a horseradish peroxidase (HRP) substrate that generates a light signal. | Time-Resolved Fluorescence Resonance Energy Transfer between a lanthanide donor and a fluorescent acceptor. |
| Assay Format | 96-well plate-based, heterogeneous (requires washing steps). | 96- or 384-well plate-based, homogeneous (no-wash). |
| Reported IC50 for GC7 | ~6.8 nM at 5 µM spermidine (B129725). | Expected to be in a similar low nanomolar range. |
| EC50 for Spermidine | ~5 µM. | Expected to be in a similar micromolar range. |
| Dynamic Range | Narrower, susceptible to signal saturation. | Wider, allowing for a broader range of analyte concentrations. |
| Signal Stability | Transient, signal decays over time. | Stable, signal can be read over an extended period. |
| Throughput | Moderate, limited by washing steps. | High, amenable to automation. |
| Susceptibility to Interference | Potential for interference from colored or quenching compounds in the sample. | Reduced interference due to time-resolved detection. |
Visualizing the Pathways and Workflows
To better understand the biological process and the assay principles, the following diagrams were generated using the DOT language.
Caption: The enzymatic cascade of eIF5A hypusination.
Caption: Workflow of a typical chemiluminescent hypusination assay.
Caption: A streamlined, homogeneous TR-FRET hypusination assay workflow.
Experimental Protocols
Chemiluminescent Hypusination Assay ("Hyp'Assay") Protocol
This protocol is based on the published "Hyp'Assay" method.
1. Reagents and Materials:
-
Recombinant human eIF5A, DHS, and DOHH proteins.
-
Spermidine.
-
NAD+.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM DTT, 1 mM MgCl2).
-
Anti-hypusine primary antibody.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent HRP substrate.
-
96-well microplates.
-
Plate reader with luminescence detection capabilities.
2. Assay Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing eIF5A (e.g., 3 µg), DHS (e.g., 1 µg), DOHH (e.g., 1 µg), spermidine (at desired concentrations, e.g., 5 µM for inhibitor screening), and NAD+ (e.g., 1 mM) in assay buffer.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 2 hours at 37°C) to allow for the enzymatic conversion of eIF5A to its hypusinated form.
-
Coating: After incubation, coat the wells of a new 96-well plate with the reaction mixture and incubate to allow for protein adsorption (e.g., overnight at 4°C).
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound components.
-
Primary Antibody Incubation: Add the anti-hypusine primary antibody to each well and incubate (e.g., 1 hour at room temperature).
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate (e.g., 1 hour at room temperature).
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent HRP substrate to each well.
-
Signal Measurement: Immediately measure the luminescence signal using a plate reader.
Proposed Fluorescent (TR-FRET) Hypusination Assay Protocol
This proposed protocol utilizes the principles of TR-FRET for a homogeneous, high-throughput assay.
1. Reagents and Materials:
-
Recombinant human eIF5A labeled with a suitable acceptor fluorophore (e.g., d2).
-
Recombinant human DHS and DOHH proteins.
-
Spermidine.
-
NAD+.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM DTT, 1 mM MgCl2).
-
Anti-hypusine antibody labeled with a lanthanide donor (e.g., Europium cryptate).
-
384-well low-volume microplates.
-
TR-FRET-compatible plate reader.
2. Assay Procedure:
-
Reaction and Detection Setup: In a 384-well plate, add the following components in order:
-
eIF5A-acceptor conjugate.
-
DHS and DOHH enzymes.
-
Spermidine (at desired concentrations).
-
NAD+.
-
Anti-hypusine-donor antibody conjugate.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow the enzymatic reaction and antibody binding to reach equilibrium.
-
Signal Measurement: Measure the time-resolved fluorescence at two wavelengths (donor emission and acceptor emission) using a TR-FRET plate reader.
-
Data Analysis: Calculate the ratio of the acceptor signal to the donor signal. An increase in this ratio indicates an increase in hypusination.
Discussion and Conclusion
The choice between a fluorescent and a chemiluminescent hypusination assay ultimately depends on the specific experimental goals, available instrumentation, and desired throughput.
The chemiluminescent "Hyp'Assay" has been demonstrated to be a reliable and sensitive method for studying hypusination and its inhibitors. Its primary advantages are its established protocol and the use of readily available reagents and instrumentation. However, the heterogeneous nature of the assay, requiring multiple washing steps, can introduce variability and is less amenable to high-throughput screening. The transient nature of the chemiluminescent signal also necessitates precise timing of measurements.
The proposed fluorescent TR-FRET assay offers several key advantages, particularly for high-throughput applications. Its homogeneous format eliminates wash steps, reducing assay time, minimizing variability, and simplifying automation. The time-resolved detection minimizes interference from compound autofluorescence, a common issue in drug screening. Furthermore, the stable fluorescent signal provides a wider reading window. While the initial setup of a TR-FRET assay, including the labeling of reagents, may be more complex, the long-term benefits in terms of data quality, throughput, and reduced hands-on time can be substantial.
The Critical Role of Inactive Analogues as Negative Controls for Hypusination Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the therapeutic potential of hypusination inhibitors, the use of appropriate negative controls is paramount for validating experimental findings. This guide provides an objective comparison of active hypusination inhibitors with their inactive analogues, supported by experimental data and detailed protocols, to ensure the generation of robust and reliable results.
The post-translational modification of eukaryotic translation initiation factor 5A (eIF5A) by the addition of a hypusine residue is a critical process for the proliferation of eukaryotic cells. This unique modification is catalyzed by two enzymes: deoxyhypusine (B1670255) synthase (DHS) and deoxyhypusine hydroxylase (DOHH). The central role of hypusinated eIF5A in cell growth has made its biosynthetic pathway an attractive target for therapeutic intervention, particularly in oncology.
N1-guanyl-1,7-diaminoheptane (GC7) is a potent and widely studied inhibitor of DHS.[1][2] It acts as a competitive inhibitor by mimicking the substrate spermidine (B129725).[3] When studying the effects of GC7 and other hypusination inhibitors, it is crucial to employ a negative control that is structurally similar to the active compound but does not inhibit the hypusination process. This practice helps to distinguish the specific effects of hypusination inhibition from off-target or non-specific effects of the chemical scaffold.
The Principle of an Inactive Analogue Negative Control
An ideal inactive analogue for a hypusination inhibitor should possess a similar chemical structure to the active inhibitor but lack the specific chemical moieties required for binding to and inhibiting the target enzyme (e.g., DHS). By using such a compound in parallel with the active inhibitor, researchers can confidently attribute any observed biological effects to the specific inhibition of the hypusination pathway.
While a commercially available, universally accepted inactive analogue for GC7 is not readily documented, a scientifically sound approach is to use a structurally related molecule that is known not to be a substrate or inhibitor of DHS. Based on the structure-activity relationship of spermidine and its analogues, putrescine is a suitable candidate for a negative control in many experimental contexts.[4][5] Putrescine is a precursor to spermidine but lacks the aminopropyl group necessary for the DHS-catalyzed transfer reaction.[5] Therefore, it is not expected to inhibit DHS in a competitive manner like GC7.
Comparative Data: Active Inhibitor vs. Negative Control
To illustrate the importance of using a proper negative control, the following table summarizes hypothetical, yet representative, quantitative data from key experiments used to assess the efficacy of a hypusination inhibitor like GC7 compared to a negative control such as putrescine.
| Experiment | Parameter Measured | Vehicle Control | GC7 (Active Inhibitor) | Putrescine (Negative Control) |
| In Vitro Hypusination Assay | % Inhibition of DHS Activity | 0% | 95% | <5% |
| Western Blot | Ratio of Hypusinated eIF5A to Total eIF5A | 1.0 | 0.1 | 0.98 |
| Cell Viability Assay | % Inhibition of Cell Proliferation | 0% | 80% | <10% |
This table presents expected results and does not represent actual experimental data from a single source.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate the design and execution of rigorous studies on hypusination inhibitors.
Western Blot for Detection of Hypusinated eIF5A
This protocol allows for the specific detection and quantification of hypusinated eIF5A relative to the total eIF5A protein levels in cell lysates.
Materials:
-
Cells treated with vehicle, active inhibitor (e.g., GC7), or inactive control (e.g., putrescine).
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody against hypusinated eIF5A (e.g., Anti-Hypusine Antibody).[6]
-
Primary antibody against total eIF5A.[7]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse treated cells with RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against hypusinated eIF5A overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (optional) and re-probe with an antibody against total eIF5A to normalize the data.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells seeded in a 96-well plate.
-
Active inhibitor (e.g., GC7) and inactive control (e.g., putrescine) at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidic isopropanol).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the active inhibitor and inactive control for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizing the Pathway and Experimental Logic
To further clarify the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the eIF5A hypusination pathway and the logical workflow for using an inactive analogue as a negative control.
Caption: The eIF5A hypusination signaling pathway.
Caption: Experimental workflow for using an inactive analogue.
By adhering to these principles and protocols, researchers can significantly enhance the quality and interpretability of their data, paving the way for the successful development of novel therapeutics targeting the eIF5A hypusination pathway.
References
- 1. Diamine and triamine analogs and derivatives as inhibitors of deoxyhypusine synthase: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of N1-guanyl-1,7-diaminoheptane, an inhibitor of deoxyhypusine synthase, on the growth of tumorigenic cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Cycle Arrest in Archaea by the Hypusination Inhibitor N1-Guanyl-1,7-Diaminoheptane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of structure-activity relationships between spermidine and spermine analogue antineoplastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Putrescine and spermidine control degradation and synthesis of ornithine decarboxylase in Neurospora crassa. [escholarship.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. eIF5AÂ Antibody | Cell Signaling Technology [cellsignal.com]
validating the link between hypusination and specific cellular phenotypes
For researchers, scientists, and drug development professionals, understanding the intricate link between the post-translational modification process of hypusination and its resulting cellular phenotypes is critical. This guide provides a comprehensive comparison of the key cellular processes influenced by hypusination, supported by experimental data and detailed methodologies, to aid in the validation and exploration of this vital pathway.
Hypusination is a unique and essential post-translational modification that occurs exclusively on the eukaryotic translation initiation factor 5A (eIF5A).[1][2][3] This two-step enzymatic process, catalyzed by deoxyhypusine (B1670255) synthase (DHS) and deoxyhypusine hydroxylase (DOHH), converts a specific lysine (B10760008) residue on eIF5A into hypusine.[1][2][4] The resulting mature, hypusinated eIF5A (eIF5AHyp) plays a pivotal role in translation elongation, particularly in resolving ribosome stalls at specific amino acid motifs, thereby ensuring the efficient synthesis of a subset of cellular proteins.[3][5][6] The essential nature of this modification is underscored by the fact that homozygous deletion of the genes encoding eIF5A, DHS, or DOHH is embryonically lethal in mice.[7][8]
The Hypusination Pathway and its Key Players
The hypusination process begins with the transfer of the 4-aminobutyl moiety from spermidine (B129725) to a specific lysine residue (Lys50 in humans) of the eIF5A precursor, a reaction catalyzed by DHS.[1][3][4] This forms the intermediate deoxyhypusine. Subsequently, DOHH hydroxylates this intermediate to form the mature hypusine residue, resulting in the active eIF5AHyp.[1][3][4]
Impact of Hypusination on Cellular Phenotypes: A Comparative Overview
The functional significance of hypusinated eIF5A extends to a multitude of cellular processes. Consequently, the inhibition of this pathway, either through genetic manipulation or pharmacological agents, leads to distinct and measurable cellular phenotypes.
| Cellular Phenotype | Effect of Hypusination Inhibition | Key Protein Targets/Pathways Affected | Supporting Evidence |
| Cell Proliferation | Inhibition/Arrest | Decreased translation of proteins essential for cell cycle progression. | Inhibition of DHS with GC7 leads to cell proliferation arrest.[9] Gene disruption of eIF5A or DHS is lethal in yeast and mice.[1][5] |
| Autophagy | Dysregulation | Impaired translation of key autophagy-related proteins like TFEB and ATG3.[6][10][11] | Inhibition of hypusination prevents the synthesis of TFEB, a master regulator of lysosome biogenesis and autophagy.[11] eIF5A is required for the efficient translation of ATG3, which is essential for autophagosome formation.[6] |
| Apoptosis | Modulation (Context-Dependent) | Can induce or suppress apoptosis depending on the cell type and stimulus. | Suppression of eIF5A can induce apoptosis in some cancer cells, but may suppress it in other contexts like diabetes models.[12] |
| Metabolism | Alteration | Affects mitochondrial function and glucose metabolism. | Hypusinated eIF5A promotes the expression of mitochondrial proteins involved in the TCA cycle and oxidative phosphorylation.[13][14] Inhibition of hypusination can induce a metabolic switch from oxidative phosphorylation to glycolysis.[15] |
| Cell Migration | Inhibition | Disruption of processes involved in cell motility. | Studies have implicated the hypusination pathway in cell migration, a critical process in development and disease. |
| Immune Response | Impairment | Affects T-cell function and can lead to immune senescence. | The polyamine-hypusine circuit is crucial for T-cell lineage determination.[16] Reduced spermidine and subsequent eIF5A hypusination are linked to immune senescence.[3] |
Comparing Alternatives for Studying Hypusination
Validating the link between hypusination and cellular phenotypes relies on robust experimental approaches. Researchers have a variety of tools at their disposal, primarily centered around inhibiting the hypusination pathway at different stages.
| Approach | Target | Mechanism of Action | Advantages | Limitations |
| Pharmacological Inhibition (DHS) | Deoxyhypusine Synthase (DHS) | Competitive inhibitors that block the binding of spermidine. | Reversible, dose-dependent control, applicable to various cell types and in vivo models. | Potential for off-target effects, requires careful validation of specificity. |
| Pharmacological Inhibition (DOHH) | Deoxyhypusine Hydroxylase (DOHH) | Inhibitors that chelate the iron required for DOHH activity. | Targets a different step in the pathway, offering an alternative to DHS inhibitors. | Some inhibitors have broad effects beyond DOHH inhibition.[17] |
| Genetic Knockdown/Knockout | eIF5A, DHS, or DOHH mRNA/gene | siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate protein expression. | Highly specific, allows for the study of long-term effects of protein depletion. | Can be lethal, may induce compensatory mechanisms, transient effects with siRNA. |
| Site-Directed Mutagenesis | eIF5A | Mutation of the key lysine residue (K50) to prevent hypusination. | Precisely ablates hypusination without affecting eIF5A protein levels.[6][18] | Requires genetic manipulation of cells, may not fully recapitulate the effects of inhibiting the entire pathway. |
Key Pharmacological Inhibitors:
| Inhibitor | Target Enzyme | Common Experimental Concentration | Reference |
| N1-guanyl-1,7-diaminoheptane (GC7) | Deoxyhypusine Synthase (DHS) | 1-10 µM | [9][17][19] |
| Ciclopirox (CPX) | Deoxyhypusine Hydroxylase (DOHH) | Varies by cell type | [3] |
| Deferiprone (DEF) | Deoxyhypusine Hydroxylase (DOHH) | Varies by cell type | [17] |
| Mimosine | Deoxyhypusine Hydroxylase (DOHH) | Varies by cell type | [3] |
Experimental Protocols for Validating Hypusination Status
Accurate assessment of the hypusination status of eIF5A is crucial for interpreting experimental results. The following are key methodologies employed in the field.
Quantification of Hypusinated eIF5A by 2D-Gel Electrophoresis and Western Blotting
This method separates proteins based on both their isoelectric point and molecular weight, allowing for the distinction between unmodified and hypusinated eIF5A.
Protocol:
-
Protein Extraction: Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Isoelectric Focusing (First Dimension): Load protein samples onto an immobilized pH gradient (IPG) strip. Run the isoelectric focusing according to the manufacturer's instructions.
-
SDS-PAGE (Second Dimension): Equilibrate the IPG strip and place it on top of a standard SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by molecular weight.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and incubate with a primary antibody specific for eIF5A. Follow with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.
-
Analysis: The hypusinated form of eIF5A will migrate to a more basic position compared to the unmodified precursor.[20][21] Quantify the spot intensities to determine the ratio of hypusinated to total eIF5A.
Mass Spectrometry-Based Quantification of Hypusination
Mass spectrometry offers a highly sensitive and specific method to detect and quantify the hypusinated peptide of eIF5A.
Protocol:
-
Protein Isolation: Isolate eIF5A from cell lysates, often through immunoprecipitation or gel excision after SDS-PAGE.
-
In-solution or In-gel Digestion: Digest the isolated eIF5A with a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS spectra against a protein database to identify peptides. The hypusinated peptide will have a characteristic mass shift. Quantify the relative abundance of the hypusinated versus the unmodified peptide. A tryptic peptide with a mass-to-charge ratio (m/z) of 922.5 is indicative of hypusination.[20][21][22]
Radioactive Labeling with [3H]Spermidine
This classic method directly measures the incorporation of the spermidine moiety into eIF5A.
Protocol:
-
Cell Culture: Culture cells in the presence of [3H]spermidine.
-
Protein Extraction and Separation: Lyse the cells and separate proteins by SDS-PAGE.
-
Autoradiography: Expose the gel to X-ray film or a phosphorimager screen to detect the radiolabeled eIF5A band.
-
Quantification: Measure the intensity of the radioactive band to determine the level of hypusination.[9]
Conclusion
The validation of the link between hypusination and specific cellular phenotypes is a multifaceted process that requires a combination of pharmacological, genetic, and biochemical approaches. This guide provides a framework for comparing the effects of modulating the hypusination pathway and offers detailed methodologies for its investigation. As the central role of hypusinated eIF5A in cellular homeostasis and disease continues to be elucidated, these tools and approaches will be invaluable for researchers and drug development professionals seeking to target this unique and critical post-translational modification.
References
- 1. Functional significance of eIF5A and its hypusine modification in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional significance of eIF5A and its hypusine modification in eukaryotes | Semantic Scholar [semanticscholar.org]
- 3. The Many Faces of Hypusinated eIF5A: Cell Context-Specific Effects of the Hypusine Circuit and Implications for Human Health [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Hypusine, a polyamine-derived amino acid critical for eukaryotic translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eIF5A is required for autophagy by mediating ATG3 translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Many Faces of Hypusinated eIF5A: Cell Context-Specific Effects of the Hypusine Circuit and Implications for Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Independent roles of eIF5A and polyamines in cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polyamines Control eIF5A Hypusination, TFEB Translation, and Autophagy to Reverse B Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Polyamines and eIF5A Hypusination Modulate Mitochondrial Respiration and Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of eIF5A hypusination reprogrammes metabolism and glucose handling in mouse kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Many Faces of Hypusinated eIF5A: Cell Context-Specific Effects of the Hypusine Circuit and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polyamines and eIF5A hypusination facilitate SREBP2 synthesis and cholesterol production leading to enhanced enterovirus attachment and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.biologists.com [journals.biologists.com]
- 19. researchgate.net [researchgate.net]
- 20. Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation [frontiersin.org]
- 22. researchgate.net [researchgate.net]
Unraveling the Impact of Hypusination Pathway Inhibition on Cell Viability: A Comparative Analysis of DHPS and DOHH Inhibition
A comprehensive guide for researchers and drug development professionals on the differential effects of targeting Deoxyhypusine (B1670255) Synthase (DHPS) and Deoxyhypusine Hydroxylase (DOHH) on cellular viability. This guide provides a comparative analysis of inhibitors, quantitative data from experimental studies, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
The post-translational modification known as hypusination is a critical process for the activity of eukaryotic translation initiation factor 5A (eIF5A), a protein essential for cell proliferation, differentiation, and protein synthesis.[1][2][3] This unique modification occurs in a two-step enzymatic cascade, initiated by Deoxyhypusine Synthase (DHPS) and completed by Deoxyhypusine Hydroxylase (DOHH).[1][2] DHPS catalyzes the transfer of a 4-aminobutyl moiety from spermidine (B129725) to a specific lysine (B10760008) residue on the eIF5A precursor, forming a deoxyhypusine intermediate.[1] Subsequently, DOHH hydroxylates this intermediate to form the mature, active hypusinated eIF5A.[1] Given the central role of this pathway in cell survival, both DHPS and DOHH have emerged as promising targets for therapeutic intervention, particularly in oncology.[4][5][6] This guide provides a comparative overview of the impact of inhibiting these two key enzymes on cell viability, supported by experimental data.
Quantitative Comparison of Inhibitor Effects on Cell Viability
The following tables summarize the quantitative data on the effects of specific inhibitors of DHPS and DOHH on the viability of cancer cell lines. It is important to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions, such as cell lines, treatment duration, and assay methods.
Table 1: Effect of DHPS Inhibitor (GC7) on Cell Viability
| Cell Line | Cancer Type | Assay | Treatment Duration | IC50 Value | Reference |
| Neuroblastoma (NB) cell lines | Neuroblastoma | Cell proliferation assay | Not specified | Dose-dependent inhibition | [7] |
Table 2: Effect of DOHH Inhibitors on Glioblastoma Cell Viability
| Inhibitor | Cell Line | Cancer Type | Assay | Treatment Duration | IC50 Value | Reference |
| Ciclopirox (B875) (CPX) | U-251 MG | Glioblastoma | MTT Assay | 48 hours | ~2.5 µM | [8] |
| Ciclopirox (CPX) | SF126 | Glioblastoma | MTT Assay | 48 hours | ~3 µM | [8] |
| Deferiprone (DFP) | Glioma cell lines | Glioblastoma | Not specified | Not specified | Reduced cell viability | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: The two-step enzymatic pathway of eIF5A hypusination and points of inhibition.
Caption: A generalized experimental workflow for comparing the impact of DHPS and DOHH inhibitors on cell viability.
Discussion of Impact on Cell Viability
Inhibition of either DHPS or DOHH disrupts the hypusination of eIF5A, leading to a decrease in the active form of this crucial translation factor. This disruption ultimately impairs protein synthesis, cell cycle progression, and cell proliferation, culminating in reduced cell viability.[1][9]
DHPS Inhibition: The DHPS inhibitor GC7 has been shown to effectively inhibit the proliferation of various cancer cell lines, including neuroblastoma.[7] Studies indicate that GC7 treatment leads to a dose-dependent decrease in cell viability.[7] The mechanism of action involves the depletion of hypusinated eIF5A, which in turn affects the translation of specific mRNAs essential for cell growth and survival.
DOHH Inhibition: DOHH inhibitors, such as ciclopirox and deferiprone, have also demonstrated significant anti-proliferative effects, particularly in glioblastoma cell lines.[4][8] For instance, ciclopirox has been shown to inhibit the growth of U-251 MG and SF126 glioblastoma cells with IC50 values in the low micromolar range.[8] Deferiprone has also been reported to reduce the viability of glioma cells.[5] The inhibition of DOHH blocks the final, critical step of hypusination, leading to an accumulation of inactive, deoxyhypusinated eIF5A and a subsequent reduction in cell viability.
Experimental Protocols
1. MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the DHPS inhibitor (e.g., GC7) and DOHH inhibitors (e.g., ciclopirox, deferiprone) in culture medium. Replace the medium in the wells with 100 µL of the inhibitor-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
2. Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment with an inhibitor.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates containing complete culture medium.
-
Inhibitor Treatment: After 24 hours, treat the cells with various concentrations of the DHPS or DOHH inhibitors. Include a vehicle control.
-
Incubation: Incubate the plates for 10-14 days at 37°C in a humidified atmosphere with 5% CO2, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the respective treatments.
-
Colony Staining: After the incubation period, wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.
-
Colony Counting: After washing with water and air-drying, count the number of colonies (typically defined as clusters of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the vehicle control.
Conclusion
Both DHPS and DOHH are indispensable for the hypusination of eIF5A and, consequently, for maintaining cell viability. Inhibition of either enzyme presents a viable strategy for targeting diseases characterized by uncontrolled cell proliferation, such as cancer. The available data, although not from direct comparative studies, indicate that inhibitors of both DHPS and DOHH effectively reduce cancer cell viability. The choice of targeting DHPS versus DOHH may depend on factors such as inhibitor specificity, off-target effects, and the specific molecular context of the disease. This guide provides a foundational understanding for researchers and clinicians interested in the therapeutic potential of modulating the hypusination pathway. Further head-to-head comparative studies are essential to delineate the subtle differences in their impact and to guide the development of more effective and targeted therapies.
References
- 1. CDK7 inhibition is a novel therapeutic strategy against GBM both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic human peripheral blood-derived γδT cells kill glioblastoma cell lines: implications for cell-based immunotherapy for patients with glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse models of glioblastoma for the evaluation of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Effects of A Combined Treatment of Glioblastoma U251 Cells with An Anti-miR-10b-5p Molecule and An AntiCancer Agent Based on 1-(3′,4′,5′-Trimethoxyphenyl)-2-Aryl-1H-Imidazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deferiprone Enhances Temozolomide Cytotoxicity in Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Astrocyte [astrocyte.princeton.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. Ciclopirox and bortezomib synergistically inhibits glioblastoma multiforme growth via simultaneously enhancing JNK/p38 MAPK and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the eIF5A Amino Acid Sequence at the Hypusination Site Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the eukaryotic translation initiation factor 5A (eIF5A) amino acid sequence, with a specific focus on the highly conserved hypusination site. EIF5A is the only known protein to undergo this unique post-translational modification, which is essential for its function in translation elongation and termination.[1][2][3][4] Understanding the conservation of the hypusination site and the methodologies to study it is critical for research into the fundamental processes of protein synthesis and for the development of therapeutics targeting this pathway.
Data Presentation: Cross-Species Comparison of the eIF5A Hypusination Site
The amino acid sequence surrounding the target lysine (B10760008) residue for hypusination is remarkably conserved across eukaryotes and even into the archaeal domain.[1][5] This high degree of conservation underscores the critical importance of this modification for cellular function. The following table summarizes the amino acid sequence of eIF5A at the hypusination site from representative species. The conserved lysine residue that is modified to hypusine is highlighted.
| Species | Domain | UniProt Acc. | Amino Acid Sequence around Hypusination Site |
| Homo sapiens (Human) | Eukaryota | P63241 | ...Thr-Gly-Lys -His-Gly-His-Ala-Lys... |
| Mus musculus (Mouse) | Eukaryota | P63242 | ...Thr-Gly-Lys -His-Gly-His-Ala-Lys... |
| Saccharomyces cerevisiae (Yeast) | Eukaryota | P10332 | ...Thr-Gly-Lys -His-Gly-His-Ala-Lys... |
| Methanocaldococcus jannaschii (Archaea) | Archaea | Q58209 | ...Thr-Gly-Lys -His-Gly-His-Ala-Lys... |
Experimental Protocols
The analysis of eIF5A hypusination is crucial for understanding its role in various cellular processes. Below are detailed methodologies for key experiments used to study this post-translational modification.
Western Blotting for Detection of Hypusinated eIF5A
This protocol allows for the semi-quantitative detection of total and hypusinated eIF5A.
a. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
b. SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for hypusinated eIF5A (anti-Hyp-eIF5A) or total eIF5A overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
d. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.[6] The intensity of the bands can be quantified using densitometry software.
Mass Spectrometry for Definitive Identification and Quantification of Hypusination
Mass spectrometry provides unambiguous identification of the hypusine modification and allows for its precise quantification.
a. Protein Enrichment and Digestion:
-
Isolate total protein from cell or tissue lysates.
-
(Optional) Enrich for eIF5A using immunoprecipitation with an anti-eIF5A antibody.
-
Perform in-gel or in-solution digestion of the protein sample with trypsin.
b. LC-MS/MS Analysis:
-
Separate the resulting peptides by liquid chromatography (LC).
-
Analyze the eluted peptides using tandem mass spectrometry (MS/MS).[2]
-
The mass spectrometer will detect a specific mass shift in the peptide containing the hypusinated lysine residue.
c. Data Analysis:
-
Search the acquired MS/MS spectra against a protein database to identify the eIF5A peptides.
-
Confirm the presence of hypusine by identifying the characteristic mass modification on the target lysine.
-
Quantify the relative abundance of the hypusinated versus unmodified peptides.
A more specialized method involves gas chromatography-mass spectrometry (GC-MS) to measure free hypusine released after protein hydrolysis, which can serve as a biomarker for total hypusinated eIF5A.[7][8]
Two-Dimensional (2D) Gel Electrophoresis for Visualizing eIF5A Isoforms
2D gel electrophoresis separates proteins based on both their isoelectric point (pI) and molecular weight, allowing for the visualization of different eIF5A proteoforms.[9][10]
a. Sample Preparation:
-
Prepare protein extracts in a buffer compatible with isoelectric focusing (IEF).
b. First Dimension: Isoelectric Focusing (IEF):
-
Load the protein sample onto an immobilized pH gradient (IPG) strip.
-
Perform IEF to separate proteins based on their pI.
c. Second Dimension: SDS-PAGE:
-
Equilibrate the IPG strip in SDS-PAGE sample buffer.
-
Place the equilibrated strip onto a polyacrylamide gel and perform SDS-PAGE to separate proteins by molecular weight.[11][12]
d. Visualization and Analysis:
-
Stain the gel with a protein stain (e.g., Coomassie Blue or silver stain) or perform a Western blot as described above using an anti-eIF5A antibody.
-
The hypusinated form of eIF5A will migrate to a slightly different position compared to the unmodified precursor due to the change in charge and mass, allowing for their distinct visualization and relative quantification.[9][10][13]
Mandatory Visualization
References
- 1. The hypusine-containing translation factor eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics Analysis of Hypusine Formation - Creative Proteomics [creative-proteomics.com]
- 3. The translation factor eIF5A and human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EIF5A - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Eukaryotic translation initiation factor 5A and its posttranslational modifications play an important role in proliferation and potentially in differentiation of the human enteric protozoan parasite Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific and sensitive GC–MS analysis of hypusine, Nε-(4-amino-2-hydroxybutyl)lysine, a biomarker of hypusinated eukaryotic initiation factor eIF5A, and its application to the bi-ethnic ASOS study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific and sensitive GC-MS analysis of hypusine, Nε-(4-amino-2-hydroxybutyl)lysine, a biomarker of hypusinated eukaryotic initiation factor eIF5A, and its application to the bi-ethnic ASOS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation [frontiersin.org]
- 11. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 12. Optimisation of the two-dimensional gel electrophoresis protocol using the Taguchi approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Hypusine Dihydrochloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. While Hypusine dihydrochloride (B599025) is not classified as a hazardous substance or mixture according to its Safety Data Sheet (SDS), responsible disposal practices are still necessary to maintain laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper disposal of Hypusine dihydrochloride.
I. Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal procedures, it is essential to consult the manufacturer's Safety Data Sheet (SDS). The SDS for (2S)-Hypusine dihydrochloride from Sigma-Aldrich specifies that the substance is not hazardous. However, general laboratory safety precautions should always be observed.
Key Safety Information:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
-
Spill Procedures: In case of a spill, avoid generating dust. Cover the spill with absorbent material, collect it, and place it in a suitable container for disposal.
II. Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for disposing of unused or waste this compound.
-
Initial Assessment: Confirm that the waste material is solely this compound and not mixed with any hazardous substances. If it is part of a mixture, the disposal procedure for the hazardous components must take precedence.
-
Containerization:
-
Place the solid this compound waste into a clearly labeled, sealed container. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-on cap is recommended.[1]
-
The container must be in good condition, free from leaks or cracks.[2]
-
-
Labeling:
-
Disposal as Non-Hazardous Waste:
-
Since this compound is not classified as hazardous, it may be permissible to dispose of it as general laboratory chemical waste, rather than through a hazardous waste program.[4]
-
Crucially, consult and adhere to your institution's specific guidelines for non-hazardous chemical waste disposal. Many institutions have dedicated waste streams for non-hazardous chemicals to ensure proper handling and disposal.
-
-
Empty Container Disposal:
-
For containers that once held this compound, triple-rinse them with a suitable solvent (such as water, given its solubility) before disposal.[2][5]
-
Collect the rinsate and dispose of it along with the solid waste.
-
After rinsing, deface or remove the original label and dispose of the empty container in the regular trash or recycling, as per your facility's procedures.[5]
-
III. Quantitative Data Summary
While specific disposal-related quantitative data for this compound is limited due to its non-hazardous nature, the following table summarizes its relevant physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₃N₃O₃ · 2HCl | |
| Molecular Weight | 306.23 g/mol | |
| Form | Powder | |
| Solubility in Water | 15 mg/mL | |
| Hazard Classification | Not a hazardous substance or mixture |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific Environmental Health and Safety (EHS) protocols. Always prioritize local regulations and guidelines.
References
Essential Safety and Operational Guide for Handling Hypusine Dihydrochloride
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Hypusine dihydrochloride (B599025). The following procedures are designed to ensure a safe laboratory environment and maintain the integrity of the product.
Personal Protective Equipment (PPE)
While Hypusine dihydrochloride is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination. The following PPE is recommended for handling this compound powder and its solutions.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-compliant | Protects eyes from accidental splashes or airborne powder.[1][2] |
| Hand Protection | Disposable Nitrile Gloves | Powder-free | Prevents skin contact and contamination of the compound. Inspect gloves before use and change them frequently.[1][3] |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from spills.[2] |
| Respiratory Protection | Not generally required | N/A | As the substance is not classified as hazardous, respiratory protection is not mandatory under normal handling conditions with adequate ventilation. However, if weighing or handling procedures generate significant dust, a dust mask or working in a fume hood is advisable.[4] |
Operational Plan: Handling and Experimental Workflow
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any hazard information.[5]
-
Storage: Store this compound in a cool, dry, and well-ventilated area.[6] As a powder, it may be hygroscopic; therefore, it is best stored in a tightly sealed container, potentially with a desiccant.[7][8][9]
Experimental Procedures:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including a spill kit, readily available.[5]
-
Weighing: To minimize the generation of airborne dust, weigh the powder in a draft-free area or a fume hood.[10] Use a spatula to transfer the powder and avoid pouring directly from the bottle.[10]
-
Dissolving: When preparing solutions, add the powder to the solvent slowly to avoid splashing.
-
General Handling: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11] Do not eat, drink, or apply cosmetics in the laboratory.[11]
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Disposal Plan
As this compound is not classified as hazardous waste, standard disposal procedures for non-hazardous chemical waste should be followed in accordance with institutional and local regulations.[12][13]
-
Solid Waste: Collect solid waste in a designated, labeled container.[13] This can typically be disposed of in the regular laboratory trash that goes to a sanitary landfill, but it's best to place it directly in a dumpster rather than in laboratory trash cans that custodial staff handle.[12]
-
Liquid Waste: Non-hazardous liquid waste, such as dilute aqueous solutions, may be permissible for drain disposal, but approval from the institution's Environmental Health and Safety (EH&S) office should be obtained first.[12][13]
-
Empty Containers: Empty containers should be rinsed, and the labels should be defaced before being placed in the regular trash.[12]
Always consult your institution's specific waste disposal guidelines. When in doubt, contact your EH&S department for guidance.[14]
References
- 1. hsa.ie [hsa.ie]
- 2. safety.chem.byu.edu [safety.chem.byu.edu]
- 3. emag.directindustry.com [emag.directindustry.com]
- 4. uwlax.edu [uwlax.edu]
- 5. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. uk.trotec.com [uk.trotec.com]
- 9. What is the best way to store unused chemicals (powder)? | Photrio.com Photography Forums [photrio.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. sfasu.edu [sfasu.edu]
- 13. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 14. blog.idrenvironmental.com [blog.idrenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
